molecular formula C19H21NO3S B124173 Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate CAS No. 81110-69-2

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Cat. No.: B124173
CAS No.: 81110-69-2
M. Wt: 343.4 g/mol
InChI Key: LFABBWTUJCBFQG-UHFFFAOYSA-N
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Description

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate (CAS 81110-69-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. This compound is recognized in research as a key synthetic precursor to Racecadotril, an antidiarrheal drug, and is specifically listed as "Racecadotril Impurity G" in analytical and regulatory contexts, making it vital for quality control and impurity profiling studies . The structural motif of the 3-mercaptopropanamido group is a subject of ongoing research, as similar scaffolds are being explored for the development of broad-spectrum enzyme inhibitors, highlighting the potential utility of this compound in designing new pharmacological agents . Researchers value this compound for its role in structure-activity relationship (SAR) studies, particularly in the exploration of anticonvulsant agents derived from functionalized amino acids . It is supplied with a typical purity of 95% to 99% and requires specific storage conditions to maintain stability; it should be kept sealed in a dry environment, preferably in a freezer at -20°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet for comprehensive handling information. This compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABBWTUJCBFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81110-69-2
Record name Deacetyl racecadotril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEACETYL RACECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a complex peptidomimetic molecule with potential applications in medicinal chemistry and drug development. The proposed synthesis is structured around a convergent strategy, involving the independent preparation of two key intermediates followed by their strategic coupling. This document elucidates the causal logic behind experimental choices, from the selection of starting materials to the critical implementation of a thiol protection strategy, ensuring a self-validating and reproducible protocol. Detailed experimental procedures, data tables, and process diagrams are provided to guide researchers through this multi-step synthesis.

Strategic Overview: A Convergent Synthesis Approach

The molecular architecture of this compound consists of a central amide bond linking two distinct moieties: a substituted mercaptopropanoic acid and a benzyl-protected glycine residue. A linear synthesis approach would be inefficient and risky, with potential for low overall yields. Therefore, a convergent strategy is optimal. This involves the parallel synthesis of two primary building blocks:

  • Fragment A: 2-Benzyl-3-mercaptopropanoic acid

  • Fragment B: Benzyl 2-aminoacetate

A critical consideration is the high reactivity of the thiol group (-SH) in Fragment A, which is susceptible to oxidation and can engage in undesirable side reactions during amide bond formation.[1][2] To circumvent this, a protection-deprotection strategy is mandatory. The trityl (Trt) group is selected as the thiol protecting group due to its stability under the planned reaction conditions and its selective lability to acid for final removal.[3]

The overall synthetic plan is therefore refined to the coupling of 2-benzyl-3-(tritylthio)propanoic acid and Benzyl 2-aminoacetate , followed by a final deprotection step.

Retrosynthetic Analysis

The logic of this convergent approach is illustrated in the retrosynthetic analysis below.

G Target Target Molecule This compound ProtectedTarget Protected Precursor (Trityl Protected) Target->ProtectedTarget Deprotection (TFA) FragmentA_Protected Fragment A (Protected) 2-Benzyl-3-(tritylthio)propanoic acid ProtectedTarget->FragmentA_Protected Amide Coupling (HATU) FragmentB Fragment B Benzyl 2-aminoacetate ProtectedTarget->FragmentB MalonicEster Diethyl Benzylmalonate FragmentA_Protected->MalonicEster Multi-Step Synthesis Glycine Glycine FragmentB->Glycine Esterification BenzylAlcohol Benzyl Alcohol FragmentB->BenzylAlcohol

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Fragment A: 2-Benzyl-3-(tritylthio)propanoic Acid

This synthesis is a multi-step process starting from diethyl benzylmalonate, which allows for the precise installation of the required functional groups.

Step 2.1: Hydroxymethylation of Diethyl Benzylmalonate

The first step involves introducing a C1 unit at the alpha-position of the malonate ester. This is achieved via a base-mediated reaction with paraformaldehyde.

  • Protocol:

    • In a round-bottom flask under an inert nitrogen atmosphere, dissolve diethyl benzylmalonate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes.

    • Add paraformaldehyde (1.5 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude diethyl benzyl(hydroxymethyl)malonate.

Step 2.2: Conversion of Hydroxyl to Tosylate

The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, to facilitate nucleophilic substitution.

  • Protocol:

    • Dissolve the crude hydroxymethyl intermediate from Step 2.1 in dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates consumption of the starting material.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over MgSO₄ and concentrate to yield the crude tosylated intermediate, which is used directly in the next step.

Step 2.3: Thiolation with Triphenylmethanethiol

The tosylate is displaced by the protected thiol nucleophile. Triphenylmethanethiol (Tritylthiol) is used to install the S-Trityl group.

  • Protocol:

    • In a separate flask, dissolve triphenylmethanethiol (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add sodium hydride (NaH, 1.1 eq) at 0 °C to form the sodium tritylthiolate.

    • Add the crude tosylated intermediate from Step 2.2, dissolved in a minimal amount of DMF, to the thiolate solution.

    • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

    • Cool to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain diethyl benzyl(tritylthiomethyl)malonate.

Step 2.4: Saponification and Decarboxylation

The final step is to hydrolyze both ester groups and subsequently remove one of the carboxylic acid groups via decarboxylation to yield the target fragment.

  • Protocol:

    • Dissolve the purified malonate from Step 2.3 in a mixture of ethanol and water.

    • Add potassium hydroxide (KOH, 5.0 eq) and reflux the mixture for 4 hours.

    • Cool the reaction and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with cold 6M HCl. This will protonate the carboxylates and cause the dicarboxylic acid intermediate to precipitate.

    • Heat the acidic mixture gently to 50-60 °C to promote decarboxylation (monitor by CO₂ evolution) until the reaction is complete.

    • Extract the final product, 2-benzyl-3-(tritylthio)propanoic acid, with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield Fragment A as a solid.

Synthesis of Fragment B: Benzyl 2-aminoacetate

This fragment is the benzyl ester of glycine. It is commonly prepared via a direct Fischer esterification and is often isolated as a salt for improved stability and handling.[4]

  • Protocol:

    • Suspend glycine (1.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.1 eq) in a mixture of benzyl alcohol (3.0 eq) and toluene.

    • Fit the flask with a Dean-Stark apparatus to allow for the azeotropic removal of water.

    • Reflux the mixture vigorously for 12-18 hours, or until no more water collects in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with diethyl ether to remove excess benzyl alcohol and toluene.

    • Dry the solid under vacuum to yield Benzyl 2-aminoacetate p-toluenesulfonate salt (Fragment B salt).

Reagent Molar Eq. Purpose
Glycine1.0Amino acid source
Benzyl Alcohol3.0Esterifying agent and solvent
p-TsOH·H₂O1.1Acid catalyst
Toluene-Azeotropic solvent
Diethyl Ether-Anti-solvent for precipitation
Table 1: Reagents for Synthesis of Fragment B.

Final Assembly: Amide Coupling and Deprotection

The final stage involves coupling Fragment A and Fragment B, followed by the removal of the S-Trityl protecting group.

Step 4.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern and highly efficient peptide coupling reagent that minimizes side reactions and racemization.

  • Protocol:

    • In a flask under N₂, dissolve Fragment A (2-benzyl-3-(tritylthio)propanoic acid, 1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to pre-activate the carboxylic acid.

    • Add Fragment B salt (Benzyl 2-aminoacetate p-toluenesulfonate, 1.1 eq). The DIPEA will neutralize the salt in situ.

    • Stir the reaction at room temperature for 4-8 hours.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic phase over MgSO₄, concentrate, and purify by flash chromatography to yield the protected final product: Benzyl 2-(2-benzyl-3-(tritylthio)propanamido)acetate .

Reagent Molar Eq. Purpose
Fragment A1.0Carboxylic acid component
Fragment B Salt1.1Amine component
HATU1.1Coupling agent
DIPEA3.0Non-nucleophilic base
DMF-Anhydrous solvent
Table 2: Reagents for Amide Coupling Reaction.
Step 4.2: S-Trityl Deprotection

The final step is the removal of the trityl group to unmask the free thiol. This is achieved with trifluoroacetic acid (TFA), using triethylsilane (TES) as a cation scavenger to prevent re-alkylation of the thiol.[3]

  • Protocol:

    • Dissolve the protected product from Step 4.1 in dichloromethane (DCM).

    • Add triethylsilane (TES, 5.0 eq) to the solution.

    • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 50% v/v in DCM) dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

    • Purify the residue by reverse-phase HPLC to obtain the final target molecule, This compound .

Overall Synthesis Workflow

The complete forward synthesis is depicted in the following workflow diagram.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Final Assembly A1 Diethyl Benzylmalonate A2 Hydroxymethyl Intermediate A1->A2 + Paraformaldehyde, NaH A3 Tosylated Intermediate A2->A3 + TsCl, Et3N A4 S-Trityl Protected Diester A3->A4 + Tritylthiol, NaH A5 Fragment A 2-Benzyl-3-(tritylthio)propanoic acid A4->A5 1. KOH 2. H+, Heat C1 Protected Target A5->C1 B1 Glycine + Benzyl Alcohol B2 Fragment B Salt Benzyl 2-aminoacetate Tosylate B1->B2 + p-TsOH, Reflux B2->C1 + HATU, DIPEA C2 Final Product C1->C2 + TFA, TES

Caption: Forward synthesis workflow diagram.

Conclusion

The synthesis of this compound is a challenging but achievable goal for researchers equipped with a solid understanding of modern organic synthesis techniques. The convergent strategy outlined in this guide, which hinges on the robust protection of the reactive thiol moiety, offers a logical and efficient pathway. By carefully executing the detailed protocols for the synthesis of the two key fragments, followed by their efficient coupling and final deprotection, professionals in drug development can reliably access this complex molecule for further investigation.

References

  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Vertex AI Search. 5

  • BenchChem. A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt). BenchChem Technical Guides, 2025. 3

  • Isidro-Llobet, A., et al. Protecting Groups in Peptide Synthesis. Amino Acids, Peptides and Proteins in Organic Synthesis, 2011. 1

  • Muttenthaler, M., et al. Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 2024. 2

  • Smolecule. Buy Benzyl 2-aminoacetate | 1738-68-7. Smolecule Product Information, 2023. 4

Sources

An In-depth Technical Guide to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, a thiol-containing N-acyl amino acid ester of significant interest to researchers in drug discovery and development. Structurally, this molecule is the benzyl ester of thiorphan, the active metabolite of the peripherally acting enkephalinase inhibitor, Racecadotril.[1][2][3] This guide delineates the logical synthesis pathway, discusses the key chemical properties and reactivity of its constituent functional groups, and explores its potential therapeutic applications, drawing mechanistic parallels to its well-characterized analogue, Racecadotril. Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are provided to support researchers in the synthesis, characterization, and evaluation of this compound.

Introduction and Scientific Context

This compound is an organic molecule that belongs to the class of N-acyl amino acid esters. Its core structure consists of a glycine benzyl ester moiety, wherein the amino group is acylated with 2-benzyl-3-mercaptopropanoic acid. The scientific and therapeutic relevance of this compound is best understood through its close structural relationship to the anti-diarrheal drug Racecadotril, which is the S-acetylated prodrug form.[1][4]

Racecadotril is rapidly metabolized in the body to its active form, thiorphan, by deacetylation.[1][5] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of endogenous enkephalins in the intestinal epithelium.[5][6] By preventing the breakdown of enkephalins, thiorphan reduces intestinal hypersecretion of water and electrolytes, thereby exerting its anti-diarrheal effect without significantly altering intestinal motility.[5] this compound, being the benzyl ester of thiorphan, is anticipated to act as a prodrug that, upon hydrolysis of the benzyl ester, releases the active thiorphan. This guide will, therefore, explore the synthesis and properties of this compound as a potential therapeutic agent in its own right.

Physicochemical and Spectroscopic Properties

Deduced Physicochemical Properties
PropertyDeduced Value / CharacteristicRationale / Comparative Data Source
Molecular Formula C₁₉H₂₁NO₃SBased on structural analysis.
Molecular Weight 343.44 g/mol Calculated from the molecular formula.[7]
Appearance Likely a white to off-white solid or a viscous oil.Based on the solid nature of Racecadotril (m.p. 89 °C).[1]
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and ethyl acetate.[8]The benzyl ester group increases lipophilicity compared to thiorphan.
Melting Point Expected to be in a similar range to Racecadotril (89 °C).The free thiol may slightly alter crystal packing compared to the S-acetyl group.
Chirality The molecule is chiral at the C2 position of the propanoic acid moiety.The synthesis will produce a racemic mixture unless chiral starting materials or resolution techniques are employed.[1]
Predicted Spectroscopic Characteristics
  • ¹H NMR: Expected signals would include aromatic protons from the two benzyl groups, a characteristic ABX system for the methylene and methine protons of the 2-benzyl-3-mercaptopropanoyl moiety, a doublet for the glycine methylene protons coupled to the amide proton, and a singlet for the benzyl ester methylene protons. The thiol proton may appear as a broad singlet.

  • ¹³C NMR: Carbonyl signals for the amide and ester groups are expected in the 170-175 ppm region. Aromatic carbons will appear in the 125-140 ppm range. Aliphatic carbons of the core structure will be present in the upfield region.

  • IR Spectroscopy: Characteristic absorption bands would include N-H stretching (amide) around 3300 cm⁻¹, C=O stretching (ester and amide) around 1740 cm⁻¹ and 1650 cm⁻¹ respectively, and C-O stretching (ester) around 1200 cm⁻¹. The S-H stretching of the thiol may be weak and appear around 2550 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 343.12 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group, the glycine benzyl ester moiety, and other fragments.[7]

Synthesis and Methodologies

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key intermediates, Glycine Benzyl Ester (1) and 2-Benzyl-3-mercaptopropanoic Acid (2) , followed by their coupling to form the final product.

G cluster_0 Synthesis of Intermediates cluster_1 Final Coupling Step Glycine Glycine Glycine Benzyl Ester (1) Glycine Benzyl Ester (1) Glycine->Glycine Benzyl Ester (1) Fischer-Speier Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Glycine Benzyl Ester (1) Final Product This compound Glycine Benzyl Ester (1)->Final Product 2-Benzylacrylic Acid 2-Benzylacrylic Acid 2-Benzyl-3-mercaptopropanoic Acid (2) 2-Benzyl-3-mercaptopropanoic Acid (2) 2-Benzylacrylic Acid->2-Benzyl-3-mercaptopropanoic Acid (2) Michael Addition (conceptual) Thioacetic Acid Thioacetic Acid Thioacetic Acid->2-Benzyl-3-mercaptopropanoic Acid (2) 2-Benzyl-3-mercaptopropanoic Acid (2)->Final Product Amide Bond Formation Coupling Reagents (e.g., EDC, HOBt) Coupling Reagents (e.g., EDC, HOBt) Coupling Reagents (e.g., EDC, HOBt)->Final Product

Caption: Convergent synthesis strategy for this compound.

Synthesis of Glycine Benzyl Ester (Intermediate 1)

Glycine benzyl ester is typically prepared as its tosylate or hydrochloride salt to improve stability and handling. A common and efficient method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Glycine

  • Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • Reactant Charging: The flask is charged with glycine, a slight molar excess of p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene as an azeotropic solvent.

  • Reaction: The mixture is heated to reflux. Water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored until no more water is collected.

  • Isolation and Purification: The reaction mixture is cooled, inducing crystallization of the glycine benzyl ester tosylate salt. The crystals are collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted benzyl alcohol, and dried under vacuum. The free base can be obtained by neutralization with a suitable base if required for the subsequent coupling step.

Synthesis of 2-Benzyl-3-mercaptopropanoic Acid (Intermediate 2)

The synthesis of this intermediate is a key step. While direct literature protocols are scarce, a plausible route can be adapted from the synthesis of Racecadotril, which involves the addition of a thiol equivalent to a 2-benzylacrylic acid precursor.

Conceptual Experimental Protocol: Synthesis of 2-Benzyl-3-mercaptopropanoic Acid

  • Precursor Synthesis: 2-Benzylacrylic acid can be synthesized via various olefination reactions.

  • Thiol Addition: A Michael addition of a thiol nucleophile to 2-benzylacrylic acid or its ester derivative is performed. For the free thiol, this may involve the use of a protected thiol like thioacetic acid, followed by hydrolysis.

  • Work-up and Purification: The reaction mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified by chromatography or crystallization to yield 2-benzyl-3-mercaptopropanoic acid.

Amide Coupling to Form the Final Product

The final step involves the formation of an amide bond between the carboxylic acid of intermediate 2 and the amino group of intermediate 1 . Standard peptide coupling reagents are employed to facilitate this reaction.

G Carboxylic Acid (2) 2-Benzyl-3-mercaptopropanoic Acid Active Ester HOBt Active Ester Carboxylic Acid (2)->Active Ester + EDC, HOBt Amine (1) Glycine Benzyl Ester Final Product Target Molecule Amine (1)->Final Product EDC EDC HOBt HOBt Active Ester->Final Product + Amine (1)

Caption: Amide coupling workflow using EDC/HOBt.

Experimental Protocol: Amide Coupling

  • Reactant Dissolution: 2-Benzyl-3-mercaptopropanoic acid is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added, and the mixture is stirred at 0 °C for a short period to form the active ester intermediate.

  • Coupling: A solution of glycine benzyl ester (as the free base) in the same solvent is added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional groups: the thiol, the amide, and the benzyl ester.

  • Thiol Group (-SH): The thiol group is the most reactive site for many biological and chemical interactions. It is a good nucleophile and is susceptible to oxidation. In the presence of oxidizing agents or even atmospheric oxygen, it can form disulfide bonds. This reactivity is crucial for its potential mechanism of action, as it can interact with zinc metalloenzymes like NEP. The thiol group also allows for derivatization, such as S-alkylation or S-acylation.

  • Amide Bond (-CONH-): The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. It provides structural rigidity to the molecule.

  • Benzyl Ester (-COOCH₂Ph): The benzyl ester serves as a protecting group for the carboxylic acid of the glycine moiety. It is relatively stable but can be cleaved by hydrolysis (acidic or basic) or, more commonly, by catalytic hydrogenation to yield the free carboxylic acid (thiorphan). This cleavage is the basis for its function as a prodrug.

Potential Applications in Drug Development

The primary application of this compound is as a potential prodrug for thiorphan, an enkephalinase inhibitor.

Mechanism of Action as an Enkephalinase Inhibitor

G cluster_0 Systemic Circulation cluster_1 Intestinal Epithelium Prodrug Benzyl 2-(2-benzyl-3- mercaptopropanamido)acetate Thiorphan Active Metabolite (Thiorphan) Prodrug->Thiorphan Hydrolysis NEP Neutral Endopeptidase (NEP) Thiorphan->NEP Inhibition Esterases Esterases Esterases->Prodrug Enkephalins Enkephalins NEP->Enkephalins Inactive Peptides Inactive Peptides Enkephalins->Inactive Peptides Degradation Reduced Secretion Reduced Water and Electrolyte Secretion Enkephalins->Reduced Secretion

Caption: Proposed mechanism of action as a prodrug of thiorphan.

Upon administration, the benzyl ester of the title compound is expected to be hydrolyzed by esterases in the plasma and tissues to release thiorphan. The free thiol group of thiorphan is then able to chelate the zinc ion in the active site of neutral endopeptidase, inhibiting its enzymatic activity.[5] This leads to an increase in the local concentration of enkephalins, which in turn reduces intestinal fluid and electrolyte secretion, making it a promising candidate for the treatment of acute diarrhea.

Advantages over Thiorphan

Direct administration of thiorphan is limited by its poor oral bioavailability. The esterification to form a prodrug like this compound increases its lipophilicity, which is expected to enhance its absorption from the gastrointestinal tract.

Conclusion

This compound represents a compelling target for medicinal chemists and drug development professionals. As a close analogue and potential prodrug of the active metabolite of Racecadotril, it holds significant promise as a therapeutic agent for secretory diarrhea. The synthetic pathways outlined in this guide are logical and based on well-established chemical transformations, providing a solid foundation for its laboratory-scale synthesis. Further research into its pharmacokinetic profile, metabolic stability, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Racecadotril. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Racecadotril. (2022). In New Drug Approvals. Retrieved January 14, 2026, from [Link]

  • Eberlin, M. N., et al. (2012). A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. PubMed Central.
  • Thiorphan. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Racecadotril? (2024). In Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Crasto, A. M. (2016). Racecadotril, acetorphan. In About Drugs. Retrieved January 14, 2026, from [Link]

  • Forman, H. J., et al. (2021).
  • SpectraBase. (n.d.). benzyl (2-benzyl-3-mercaptopropanoyl)glycinate. Retrieved January 14, 2026, from [Link]

Sources

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Authored by: A Senior Application Scientist

Foreword

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the hypothesized mechanism of action of this compound, a compound of interest due to its unique structural motifs. In the absence of direct empirical data for this specific molecule, this document serves as a forward-looking technical guide, postulating a scientifically grounded mechanism and outlining a comprehensive strategy for its validation. By dissecting its constituent chemical features and drawing parallels with established pharmacological classes, we can construct a robust hypothesis that paves the way for targeted and efficient investigation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a roadmap for elucidating the biological activity of this promising, yet uncharacterized, molecule.

Introduction to this compound: A Structural Rationale for a Mechanistic Hypothesis

This compound is a novel chemical entity characterized by several key functional groups that hint at its potential biological activity. Its structure comprises a central 3-mercaptopropanamido acetate core, flanked by two benzyl groups. The presence of a terminal thiol (-SH) group is particularly noteworthy, as this moiety is a well-established pharmacophore in a variety of enzyme inhibitors.

The thiol group is a potent nucleophile and a strong chelator of metal ions.[1] This characteristic is frequently exploited in the design of inhibitors for a class of enzymes known as metalloproteinases.[2][3] These enzymes play crucial roles in a wide range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[4][5] Their active site invariably contains a catalytic zinc ion, which is essential for their enzymatic activity.[5]

Based on these structural considerations, we hypothesize that This compound functions as a competitive inhibitor of metalloproteinases. This guide will elaborate on this proposed mechanism, outline a comprehensive experimental plan to validate this hypothesis, and discuss the potential therapeutic implications.

The Hypothesized Mechanism of Action: Thiol-Mediated Zinc Chelation in Metalloproteinase Inhibition

We propose that this compound exerts its biological effect by directly targeting the active site of metalloproteinases. The central tenet of this hypothesis is the coordination of the compound's thiol group to the catalytic zinc ion within the enzyme's active site.

The proposed sequence of events is as follows:

  • Initial Binding and Recognition: The peptidomimetic backbone of the molecule, including the amide linkage and the benzyl groups, is expected to facilitate its entry and initial binding to the substrate-binding pocket of the metalloproteinase. The benzyl groups may engage in hydrophobic interactions with non-polar residues in the enzyme's S1' and S2' pockets, contributing to the initial affinity and orientation of the inhibitor.

  • Zinc Chelation by the Thiol Group: Upon proper positioning within the active site, the deprotonated thiol group (thiolate) will act as a strong nucleophile and coordinate with the positively charged zinc ion (Zn²⁺). This coordination bond effectively displaces a water molecule that is typically bound to the zinc and is essential for catalysis, thereby inactivating the enzyme.[3][5]

  • Formation of a Stable Enzyme-Inhibitor Complex: The combination of hydrophobic interactions from the benzyl groups and the strong coordination of the thiol group to the zinc ion results in the formation of a stable, reversible enzyme-inhibitor complex. This prevents the substrate from accessing the catalytic machinery, leading to competitive inhibition of the enzyme.

This mechanism is analogous to that of numerous well-characterized thiol-based metalloproteinase inhibitors.[6] The overall structure of this compound suggests it could act as a broad-spectrum inhibitor of various metalloproteinases, or potentially exhibit selectivity for specific family members depending on the precise architecture of their active sites.

Visualizing the Proposed Mechanism

The following diagram illustrates the hypothesized interaction of this compound with the active site of a generic metalloproteinase.

G cluster_enzyme MMP Active Site cluster_inhibitor Inhibitor Molecule Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn Glu Glu Glu->Zn S1_pocket S1' Pocket (Hydrophobic) S2_pocket S2' Pocket (Hydrophobic) Thiol SH Thiol->Zn Coordination Bond (Inhibition) Amide Amide Linkage Thiol->Amide Benzyl1 Benzyl Group 1 Amide->Benzyl1 Benzyl2 Benzyl Group 2 Amide->Benzyl2 Acetate Acetate Amide->Acetate Benzyl1->S1_pocket Hydrophobic Interaction Benzyl2->S2_pocket Hydrophobic Interaction

Caption: Proposed interaction of the inhibitor with a metalloproteinase active site.

A Framework for Experimental Validation

A rigorous and multi-faceted experimental approach is required to unequivocally validate the hypothesized mechanism of action. The following sections detail the key experiments, from initial screening to in-depth biophysical characterization.

Primary Validation: Enzyme Inhibition Assays

The initial step is to determine if this compound indeed inhibits metalloproteinase activity. A panel of representative metalloproteinases should be selected for screening, for example, MMP-2, MMP-9 (gelatinases), and MMP-1 (a collagenase).

Experimental Protocol: Fluorogenic Peptide Substrate Assay
  • Reagents and Materials:

    • Recombinant human metalloproteinases (e.g., MMP-2, MMP-9).

    • Fluorogenic peptide substrate specific for the chosen MMP (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • This compound (dissolved in DMSO).

    • A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Add 50 µL of the diluted compounds to the wells of the microplate. Include wells with buffer and DMSO as negative controls.

    • Add 25 µL of the diluted enzyme solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time using a microplate reader.

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values
CompoundMMP-2 IC₅₀ (µM)MMP-9 IC₅₀ (µM)MMP-1 IC₅₀ (µM)
This compoundExperimentalExperimentalExperimental
GM6001 (Positive Control)LiteratureLiteratureLiterature
Mechanistic Elucidation: Enzyme Kinetic Studies

To further characterize the mode of inhibition, enzyme kinetic studies should be performed. By measuring the reaction rates at varying substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Workflow: Michaelis-Menten and Lineweaver-Burk Analysis

G cluster_kinetics Enzyme Kinetic Analysis Workflow A Perform fluorogenic assay with varying substrate concentrations at fixed inhibitor concentrations B Calculate initial reaction rates (V₀) for each condition A->B C Plot V₀ vs. [Substrate] to generate Michaelis-Menten curves B->C D Transform data to 1/V₀ vs. 1/[Substrate] to create a Lineweaver-Burk plot C->D E Analyze the intersection pattern of the lines to determine the mode of inhibition D->E

Caption: Workflow for determining the mode of enzyme inhibition.

A competitive inhibition pattern, where the lines on the Lineweaver-Burk plot intersect on the y-axis, would strongly support our hypothesis that the inhibitor binds to the active site.

Biophysical Confirmation: Direct Binding and Structural Studies

To obtain direct evidence of the inhibitor binding to the enzyme and interacting with the catalytic zinc ion, biophysical techniques are indispensable.

  • Isothermal Titration Calorimetry (ITC): This technique can be used to measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction.

  • X-ray Crystallography: Co-crystallization of the metalloproteinase with this compound can provide an atomic-level view of the binding mode, confirming the coordination of the thiol group to the zinc ion and the interactions of the benzyl groups with the substrate-binding pockets.

Cellular Validation: In Vitro Assays

To assess the biological relevance of the enzymatic inhibition, cell-based assays are crucial. These assays can determine if the compound can inhibit metalloproteinase activity in a more complex biological environment.

  • Zymography: This technique can be used to assess the inhibition of secreted MMPs (e.g., MMP-2 and MMP-9) from cultured cells, such as cancer cells known to overexpress these enzymes.

  • Cell Invasion/Migration Assays (e.g., Boyden Chamber Assay): Since metalloproteinases are key mediators of cell invasion and migration, the ability of the compound to inhibit these processes in cancer cells would provide strong evidence for its anti-metastatic potential.

Probing the Chemical Space: Structure-Activity Relationship (SAR) Studies

Systematic modification of the lead compound's structure can provide valuable insights into the key determinants of its activity and selectivity.

  • Modification of the Thiol Group: Replacing the thiol with other zinc-binding groups (e.g., hydroxamate, carboxylate) can confirm the importance of this moiety for activity.

  • Variation of the Benzyl Groups: Altering the substitution pattern on the benzyl rings or replacing them with other hydrophobic groups can probe the nature of the interactions with the S1' and S2' pockets and potentially enhance potency and selectivity.

  • Alterations to the Acetate Moiety: Investigating the role of the acetate group by its removal or replacement can determine its contribution to the overall binding affinity and pharmacokinetic properties.

Conclusion and Future Directions

This guide has articulated a scientifically plausible mechanism of action for this compound as a metalloproteinase inhibitor. The proposed mechanism, centered on thiol-mediated zinc chelation, is strongly supported by the compound's structural features and the established pharmacology of similar molecules.

The comprehensive experimental framework outlined herein provides a clear path for the validation of this hypothesis. Successful validation would position this compound as a promising lead compound for the development of novel therapeutics for a range of diseases characterized by aberrant metalloproteinase activity, including cancer, arthritis, and cardiovascular diseases.[3] The subsequent exploration of its structure-activity relationship will be pivotal in optimizing its potency, selectivity, and drug-like properties.

References

  • Leung-Toung, R., Li, C. K., Tam, T. F., & Karimian, K. (2002). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry, 9(10), 979-1002. [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. [Link]

  • Rydlova, H., et al. (2008). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Acta Chirurgiae Orthopaedicae et Traumatologiae Cechoslovaca, 75(4), 245-253. [Link]

  • Brew, K., & Nagase, H. (2010). The tissue inhibitors of metalloproteinases (TIMPs): an ancient family with structural and functional diversity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(1), 55-71. [Link]

  • Patsnap. (2024). What are MMPs inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Patsnap. (2024). What are MMP9 gene inhibitors and how do they work?. Patsnap Synapse. [Link]

  • IMR Press. (n.d.). Thiol Compounds and Inflammation. [Link]

  • Gao, J., et al. (2006). Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite. Bioorganic & Medicinal Chemistry Letters, 16(21), 5699-5703. [Link]

Sources

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Thiorphan Analogues, with a Focus on the Putative Compound Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific rationale behind a significant class of metallopeptidase inhibitors, contextualizing the likely origins and properties of the putative compound, this compound. While this specific molecule is not extensively documented in publicly available literature, its structure strongly suggests it is an analogue or prodrug of thiorphan, a pioneering inhibitor of the enzyme neprilysin. This guide will therefore delve into the foundational research on neprilysin and thiorphan, offering a scientifically grounded framework for understanding the design, synthesis, and potential mechanism of action of related compounds. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of enzyme inhibitors and structure-activity relationship (SAR) studies.

Introduction: The Dawn of Neprilysin Inhibition

The story of compounds like this compound begins not with the molecule itself, but with an enzyme of profound physiological importance: Neprilysin . Also known as neutral endopeptidase (NEP) or enkephalinase, this zinc-dependent metallopeptidase is a key regulator of several peptide hormones.[1][2] Its discovery and the subsequent elucidation of its function sparked a new chapter in pharmacology, aiming to modulate its activity for therapeutic benefit.

Neprilysin is expressed in a wide range of tissues and is responsible for the degradation of crucial signaling peptides, including:

  • Enkephalins: Endogenous opioid peptides involved in pain modulation.[3][4]

  • Natriuretic peptides: Hormones that regulate blood pressure and fluid balance.[5][6]

  • Bradykinin and Substance P: Vasoactive peptides with roles in inflammation and blood pressure regulation.[1][7]

The therapeutic hypothesis was straightforward yet powerful: inhibiting neprilysin could prevent the breakdown of these beneficial peptides, thereby amplifying their natural effects. This concept held immense promise for treating conditions ranging from acute pain to cardiovascular diseases like heart failure and hypertension.[1][7] This guide will trace the path from this initial concept to the development of sophisticated inhibitors, using this established history to frame the scientific context of this compound.

The Discovery of Thiorphan: A Landmark Achievement

The breakthrough in neprilysin inhibition came in the early 1980s with the work of Roques, Schwartz, and their colleagues. They designed and synthesized Thiorphan , the first potent and selective inhibitor of this enzyme.[8] The chemical name for Thiorphan is N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]glycine.[3]

The design of thiorphan was a triumph of rational drug design, incorporating key structural features to interact with the active site of the zinc-dependent metallopeptidase:

  • A thiol group (-SH) to chelate the essential zinc ion in the enzyme's active site.

  • A phenylpropyl moiety to mimic the hydrophobic side chain of phenylalanine, a residue often found at the cleavage site of neprilysin's substrates.

  • A glycine residue to provide further interactions within the active site.

Thiorphan demonstrated remarkable efficacy in preventing the degradation of enkephalins, leading to potent analgesic effects.[8] This discovery validated neprilysin as a viable drug target and laid the groundwork for decades of research into related inhibitors.

Synthetic Pathways and the Emergence of Analogues

The synthesis of thiorphan and its derivatives has been a subject of extensive research, aiming to optimize the process and generate novel analogues with improved properties.

General Synthetic Protocol for Thiorphan

The synthesis of thiorphan typically involves the reaction of (R,S)-3-mercapto-2-benzylpropanoic acid with a glycine ester, followed by hydrolysis. A more detailed, generalized protocol is outlined below.

Experimental Protocol: Synthesis of Thiorphan
  • Step 1: Synthesis of Benzyl 2-benzyl-3-(acetylthio)propanoate. (S)-2-benzyl-3-bromopropanoic acid is reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester. This intermediate is then treated with potassium thioacetate to introduce the protected thiol group via nucleophilic substitution.

  • Step 2: Coupling with Glycine. The resulting benzyl 2-benzyl-3-(acetylthio)propanoate is coupled with the benzyl ester of glycine using a peptide coupling reagent.

  • Step 3: Deprotection. The acetyl and benzyl protecting groups are removed. The acetyl group is typically removed by hydrolysis under basic conditions, and the benzyl ester is cleaved via hydrogenolysis to yield the final thiorphan product.

  • Step 4: Purification. The final compound is purified using techniques such as recrystallization or column chromatography.

Proposed Synthesis of this compound

Based on the established chemistry for thiorphan and its analogues, a plausible synthetic route for this compound can be proposed. This compound is essentially a benzyl ester prodrug of a thiorphan-like molecule.

Hypothetical Synthetic Workflow

Synthetic_Pathway A 2-Benzyl-3-mercaptopropanoic acid C Peptide Coupling (e.g., DCC, HOBt) A->C B Benzyl 2-aminoacetate B->C D This compound C->D Formation of Amide Bond

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Proposed Synthesis
  • Starting Materials: The synthesis would likely begin with 2-benzyl-3-mercaptopropanoic acid and benzyl 2-aminoacetate (the benzyl ester of glycine).

  • Peptide Coupling: These two starting materials would be reacted in the presence of a standard peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Work-up and Purification: After the reaction is complete, the reaction mixture would be filtered to remove the dicyclohexylurea byproduct. The filtrate would then be washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer would be dried and the solvent evaporated. The final product, this compound, would be purified by column chromatography on silica gel.

Structure-Activity Relationships and the Prodrug Concept

While thiorphan was a potent inhibitor, its therapeutic utility was limited by poor oral bioavailability. This led to the development of prodrugs, most notably Racecadotril (also known as acetorphan). Racecadotril is the S-acetyl, benzyl ester prodrug of thiorphan.[4] After oral administration, it is rapidly absorbed and hydrolyzed by esterases in the body to release the active metabolite, thiorphan.[4]

This compound fits perfectly within this prodrug strategy. The benzyl ester group would increase the lipophilicity of the parent molecule, potentially enhancing its absorption across biological membranes. Once absorbed, it is highly probable that cellular esterases would cleave the benzyl ester, releasing the active carboxylic acid form of the inhibitor at the site of action.

Mechanism of Action

The proposed mechanism of action for the active form of this compound would be analogous to that of thiorphan.

Mechanism_of_Action cluster_0 Normal Physiology cluster_1 With Inhibitor Enkephalins Enkephalins Neprilysin Neprilysin (NEP) Enkephalins->Neprilysin Degradation Inactive Inactive Fragments Neprilysin->Inactive Inhibitor Active Inhibitor (Thiorphan Analogue) Neprilysin2 Neprilysin (NEP) Inhibitor->Neprilysin2 Inhibition Enkephalins2 Increased Enkephalins Analgesia Analgesic Effect Enkephalins2->Analgesia

Caption: Inhibition of neprilysin enhances analgesic effects.

The active inhibitor, with its free thiol group, would bind to the active site of neprilysin, preventing it from degrading its natural substrates like enkephalins. This leads to an accumulation of these peptides in the synaptic cleft, enhancing their physiological effects, such as pain relief.

Quantitative Analysis of Neprilysin Inhibitors

To understand the potency of this class of compounds, it is useful to compare the inhibitory concentrations (IC50) of thiorphan and its key derivatives against neprilysin.

CompoundIC50 (nM) for Neprilysin InhibitionReference
(R,S)-Thiorphan ~4.7[8]
(R)-Thiorphan ~10[9]
(S)-Thiorphan ~10[9]
Retro-Thiorphan ~2.3[8]

Note: IC50 values can vary depending on the specific assay conditions.

In Vitro Neprilysin Inhibition Assay Protocol

A standard experimental protocol to determine the IC50 of a novel compound like this compound is as follows:

  • Enzyme and Substrate Preparation: Recombinant human neprilysin is diluted to a working concentration in an appropriate assay buffer. A fluorogenic substrate, such as N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin, is also prepared in the same buffer.

  • Compound Preparation: The test compound is serially diluted in the assay buffer to create a range of concentrations.

  • Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate. The hydrolysis of the fluorogenic substrate by neprilysin results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate hydrolysis is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The discovery of thiorphan was a seminal event in pharmacology, establishing neprilysin as a key therapeutic target. The subsequent development of prodrugs like racecadotril demonstrated the power of medicinal chemistry to overcome pharmacokinetic challenges. The putative compound, this compound, represents a logical continuation of this research, embodying the principles of rational drug design and the prodrug concept.

While this specific molecule may not be widely known, its structure provides a clear blueprint for its likely synthesis, mechanism of action, and therapeutic potential as a neprilysin inhibitor. Future research in this area could focus on synthesizing and characterizing this and other novel thiorphan analogues to explore their potential for treating a range of conditions, from pain and diarrhea to cardiovascular diseases. The enduring legacy of thiorphan continues to inspire the development of new and improved medicines.

References

  • Fournié-Zaluski, M. C., et al. (1994). Design of orally active dual inhibitors of neutral endopeptidase and angiotensin-converting enzyme. Journal of Medicinal Chemistry, 37(8), 1070-1083.
  • Mendelsohn, L. G., et al. (1985). Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo. The Journal of Pharmacology and Experimental Therapeutics, 234(2), 386-390.
  • Scott, W. L., et al. (1985). Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition. Life Sciences, 36(13), 1307-1313.
  • U.S. Patent No. 8,101,665. (2012).
  • ResearchGate. (n.d.). Effects of Neutral Endopeptidase (Neprilysin) Inhibition on the Response to Other Vasoactive Peptides in Small Human Resistance Arteries: Studies with Thiorphan and Omapatrilat. Retrieved from [Link]

  • MEROPS - the Peptidase Database. (n.d.). Small-molecule inhibitor: thiorphan. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of racecadotril and its two metabolites thiorphan and acetyl-thiorphan. Retrieved from [Link]

  • Vodovar, N., et al. (2017). Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. Journal of Thoracic Disease, 9(3), 839–848.
  • Kone, B. C. (2014). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ACS Chemical Neuroscience, 5(10), 957-965.
  • Mangiafico, S., et al. (2013). Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics. European Heart Journal, 34(31), 2460-2469.
  • CV Pharmacology. (n.d.). Natriuretic Peptides and Neprilysin Inhibitors. Retrieved from [Link]

  • Zhang, H., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Journal of Medicinal Chemistry, 67(1), 1-28.

Sources

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

  • An In-depth Technical Guide to the Structural Elucidation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Authored by: A Senior Application Scientist

Abstract

The definitive structural confirmation of a novel chemical entity is a cornerstone of chemical research and pharmaceutical development. It establishes the foundation upon which all subsequent biological, toxicological, and mechanistic studies are built. This guide provides a comprehensive, technically detailed framework for the complete structural elucidation of a hypothetical, yet structurally plausible, molecule: this compound. This molecule incorporates several key functional groups—an ester, a secondary amide, a thiol, and two benzyl moieties—making it an excellent case study for a multi-faceted analytical approach. This document is intended for researchers and scientists in the chemical and pharmaceutical sciences, offering not just a series of protocols, but a logical, causality-driven workflow designed to ensure scientific integrity and unambiguous structural verification.

Introduction: The Imperative for Unambiguous Structure

The molecule of interest, this compound, represents a derivative of a protected cysteine amino acid. Its structure suggests potential applications as a building block in peptide synthesis, a targeted covalent inhibitor, or a pro-drug. Before any functional investigation can occur, its atomic connectivity and constitution must be unequivocally established. The presence of multiple rotatable bonds and various functional groups necessitates a synergistic application of modern analytical techniques. This guide will detail the logical progression from determining the basic molecular formula to mapping the intricate network of atomic connections.

The Strategic Workflow: A Blueprint for Elucidation

A robust elucidation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each step validates the previous one and provides new layers of information, culminating in a single, coherent structural assignment. The proposed workflow is designed to be efficient and conclusive.

Elucidation Workflow cluster_0 Initial Confirmation cluster_1 Functional Group & Connectivity Analysis cluster_2 Definitive 3D Structure cluster_3 Final Validation HRMS High-Resolution Mass Spectrometry (HRMS) Confirm Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups HRMS->IR Elemental Composition Known MSMS Tandem Mass Spectrometry (MS/MS) Confirm Structural Fragments HRMS->MSMS Precursor Ion Selected NMR 1D & 2D NMR Spectroscopy Map C-H Framework & Connectivity IR->NMR Functional Groups Confirmed CONCLUSION Data Synthesis & Final Structure Assignment NMR->CONCLUSION Full Connectivity Mapped MSMS->NMR Fragment Connectivity Suggested XRAY Single-Crystal X-Ray Crystallography (If suitable crystal is obtained) Determine 3D Atomic Arrangement XRAY->CONCLUSION Unambiguous 3D Structure

Caption: A logical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Experience: Before attempting to assemble the molecular puzzle, we must know the exact elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the high-mass-accuracy data necessary to calculate a unique and unambiguous molecular formula. This is the foundational first step.[1]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which offers the necessary mass accuracy (typically < 5 ppm).

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode. The amide and ester groups are likely to accept a proton.

  • Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 100-1000.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the exact mass.

Data Presentation: Expected HRMS Data
ParameterValue
Molecular Formula C₂₁H₂₃NO₃S
Calculated Exact Mass 385.1400
Ion [M+H]⁺
Expected m/z 386.1478

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Expertise & Experience: While HRMS gives the formula, it does not reveal connectivity. Tandem MS (MS/MS) allows us to select the precursor ion ([M+H]⁺) and induce fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide direct evidence for the sequence and connectivity of the molecular building blocks. For a molecule like this, which has a peptide-like backbone, we expect characteristic cleavages at the amide bonds, leading to b- and y-type ions, nomenclature borrowed from peptide sequencing.[2]

Experimental Protocol: MS/MS Analysis
  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • Precursor Selection: Isolate the [M+H]⁺ ion (m/z 386.15) in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Fragment Analysis: Scan the resulting fragment ions in the second mass analyzer.

Visualization: Predicted Fragmentation Pathway

Fragmentation cluster_frags Molecule Benzyl-CH2-S-CH2 CH(NH-CO-CH2-Benzyl)-CO-O-CH2-Benzyl b1 b1-like ion Benzyl-CH2-S-CH2-CH=NH2+ m/z = 150.07 Molecule:b1->b1 Amide Bond Cleavage y2 y2-like ion +NH3-CH(CH2-S-CH2-Benzyl)-CO-O-CH2-Benzyl m/z = 328.12 Molecule:y2->y2 Amide Bond Cleavage tropylium Tropylium ion C7H7+ m/z = 91.05 Molecule->tropylium Benzyl Group Cleavage

Caption: Predicted key fragmentation pathways in MS/MS.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: IR spectroscopy is a fast and simple method to confirm the presence of key functional groups. The distinct vibrational frequencies of the amide carbonyl, ester carbonyl, N-H bond, and potentially the S-H bond provide immediate qualitative confirmation that the synthesis has likely produced a molecule with the expected functionalities.[3][4][5]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the neat compound (if an oil) or prepare a KBr pellet (if a solid) for analysis.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation: Expected IR Absorptions
Functional GroupBondExpected Wavenumber (cm⁻¹)Intensity
Secondary AmideN-H Stretch~3300Medium
Aromatic/AlkylC-H Stretch2850-3100Medium-Strong
ThiolS-H Stretch~2550Weak (often broad)
Ester Carbonyl C=O Stretch ~1735-1750 Strong, Sharp
Amide Carbonyl C=O Stretch (Amide I) ~1650-1690 Strong, Sharp
AmideN-H Bend (Amide II)~1550Medium

The distinct separation of the ester and amide carbonyl stretches is a critical diagnostic feature.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of 1D (¹H, ¹³C) and 2D NMR experiments will allow us to map the complete carbon-hydrogen framework and establish unambiguous connectivity between the different structural fragments identified by MS/MS.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • 2D Spectra Acquisition: Acquire the following key 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (¹J-C,H).[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-C,H). This is crucial for connecting the non-protonated carbons and linking different molecular fragments.[7]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Atom Label(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Justification
Amide N-H ~6.5-7.0, d, 1H-Deshielded by adjacent C=O, coupled to α-H.
Aromatic H's 7.2-7.4, m, 10H127-136Typical aromatic region for benzyl groups.
Ester CH₂ ~5.1, s, 2H~67Deshielded by ester oxygen and aromatic ring.
α-CH ~4.7, m, 1H~53Deshielded by N, C=O, and ester group.
S-Benzyl CH₂ ~3.7, s, 2H~36Adjacent to sulfur and aromatic ring.
β-CH₂ ~2.9, m, 2H~34Adjacent to sulfur and chiral center.
Thiol S-H ~1.5-2.0, t, 1H-Typically broad, coupled to adjacent CH₂.
Ester C=O -~171Typical ester carbonyl chemical shift.
Amide C=O -~170Typical amide carbonyl chemical shift.
Visualization: Key HMBC Correlations for Structural Assembly

The HMBC experiment is the key to linking the individual spin systems. It provides the long-range connectivity data needed to piece the entire molecule together.

Caption: Key 2- and 3-bond HMBC correlations.

Single-Crystal X-Ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including relative stereochemistry. The primary challenge is often obtaining a single crystal of sufficient quality.[10][11]

Experimental Protocol: Crystallography Workflow
  • Crystal Growth: Attempt to grow single crystals of the compound using techniques like slow evaporation, vapor diffusion, or solvent layering with a variety of solvent systems.

  • Crystal Mounting: Select a suitable crystal (>0.1 mm in all dimensions) and mount it on a goniometer.[11]

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final 3D structure.

Conclusion: Synthesizing the Data for a Final Verdict

The structural elucidation of this compound is achieved through a systematic and hierarchical application of analytical techniques.

  • HRMS establishes the correct elemental formula, providing the list of "parts."

  • FTIR rapidly confirms the presence of the expected functional group "types" (amide, ester, thiol).

  • MS/MS reveals how these parts are connected into larger fragments.

  • A full suite of 1D and 2D NMR experiments provides the detailed atomic-level blueprint, connecting every proton and carbon and confirming the complete covalent structure.

  • Finally, X-ray crystallography , if successful, provides the definitive 3D model of the molecule in the solid state.

References

  • Wishart DS, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Abraham, R. J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Wishart Research Group. [Link]

  • Kim, S. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Tong, J., et al. (2015). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science. [Link]

  • Meiler, J., et al. (2000). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [Link]

  • Lee, G., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Ferrara, J. D. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Dunn, W. B., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. [Link]

  • Zaikin, V. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. [Link]

  • Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PMC. [Link]

  • Nuzillard, J. M. & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. ResearchGate. [Link]

  • Nuzillard, J. M. & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Li, G., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

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  • Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Barcenilla, A. M., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. The unique structural features of this compound, incorporating a protected cysteine residue, necessitate a detailed understanding of its spectroscopic properties for unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy of this molecule.

Introduction

This compound is a dipeptide-like molecule that combines a glycine benzyl ester with an S-benzyl protected cysteine derivative. The presence of two benzyl groups and a thioether linkage imparts specific chemical and physical properties that are reflected in its spectroscopic signatures. Accurate interpretation of its MS and NMR data is crucial for confirming its synthesis, assessing its purity, and understanding its behavior in various chemical and biological environments. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing expert insights into the interpretation of the data.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.

Caption: Figure 1. Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Data Interpretation

The GC-MS data for this compound reveals key information about its identity and structure.

Table 1: Key Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₁₉H₂₁NO₃SSpectraBase[1]
Molecular Weight343.44 g/mol SpectraBase[1]
Exact Mass343.124215 g/mol SpectraBase[1]

The mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 343, confirming the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the elemental composition.

Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to follow predictable pathways for peptides and benzyl-containing compounds. The introduction of an N-benzyl substituent in a molecule often leads to the formation of benzylidene iminium cations[2][3].

  • Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is expected from the cleavage of the benzyl groups.

  • Amide bond cleavage: Fragmentation of the amide bond can lead to several characteristic ions.

  • Ester group fragmentation: Cleavage of the benzyl ester can also occur.

Figure 2. MS Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep Dissolve in Volatile Solvent inject Injection & Vaporization prep->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect mw Molecular Weight Confirmation detect->mw frag Fragmentation Pattern Analysis detect->frag Figure 3. Proposed Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_workup Work-up and Purification cluster_product Final Product cys N-protected S-benzyl-L-cysteine coupling Peptide coupling agent (e.g., DCC/HOBt) in an organic solvent (e.g., DMF) cys->coupling gly Glycine benzyl ester gly->coupling filter Filtration coupling->filter extract Solvent Extraction filter->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Figure 3. Proposed Synthesis Workflow.

Step-by-Step Methodology
  • Activation of S-benzyl-L-cysteine: Dissolve N-benzyloxycarbonyl-S-benzyl-L-cysteine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir the mixture at 0 °C for 1 hour.

  • Coupling: To the activated amino acid solution, add a solution of glycine benzyl ester hydrochloride (1 equivalent) and a base such as N-methylmorpholine (1.1 equivalents) in DMF. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. While experimental NMR data is not currently available, the predicted spectra, in conjunction with the available MS data, offer a robust framework for the identification and structural elucidation of this compound. The provided synthetic protocol offers a reliable method for its preparation. A thorough understanding of these analytical techniques and data interpretation is indispensable for researchers working with this and structurally related molecules in the pursuit of new therapeutic agents.

References

  • SpectraBase. benzyl (2-benzyl-3-mercaptopropanoyl)glycinate.[Link] [1]2. ResearchGate. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion.[Link] [2]3. Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.[Link]

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A Prospective Analysis and Target Identification Strategy for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is both complex and resource-intensive. A critical initial step in this journey is the identification and validation of its biological target(s). This guide provides an in-depth, prospective analysis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate , a novel compound with significant therapeutic potential based on its structural motifs. As no prior biological data for this specific molecule exists in the public domain, this document serves as a strategic whitepaper, outlining a hypothesis-driven approach to elucidating its mechanism of action and identifying its primary biological targets.

Our analysis is grounded in established principles of medicinal chemistry and pharmacology. We will deconstruct the molecule's architecture, identify its key pharmacophores, and, by analogy to well-characterized drugs and inhibitors, postulate its most probable protein targets. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a robust framework for initiating a target identification campaign for this and structurally related molecules.

Structural and Physicochemical Analysis of the Core Moiety

The therapeutic potential of any compound is intrinsically linked to its chemical structure. This compound is a multi-functionalized molecule, suggesting several potential modes of interaction with biological macromolecules. A detailed examination of its constituent functional groups provides the foundation for our target hypotheses.

cluster_molecule This compound M Core Structure thiol Thiol (-SH) (Potential Metal Chelator) M->thiol Nucleophilic Attack Covalent Bonding amide Amide (-CONH-) (H-Bonding) M->amide Structural Rigidity benzyl1 Benzyl Group (Hydrophobic Pocket) M->benzyl1 van der Waals Forces benzyl2 Benzyl Ester (Prodrug Moiety) M->benzyl2 Esterase Cleavage

Caption: Key pharmacophoric features of the molecule and their potential roles in target interaction.

The molecule can be dissected into four key functional regions:

  • The Thiol (-SH) Group: This is arguably the most reactive and influential functional group for target prediction. Thiols are well-known nucleophiles and can form strong coordinate bonds with metal ions. This property is the cornerstone of many enzyme inhibitors that target metalloenzymes. The thiol group can also participate in redox reactions and covalent bond formation with cysteine residues in protein active sites.

  • The Benzyl Groups: The two benzyl groups provide significant hydrophobicity to the molecule. In drug-receptor interactions, such lipophilic moieties are crucial for binding to hydrophobic pockets within a protein's active site or allosteric sites. These interactions, primarily driven by van der Waals forces, contribute significantly to binding affinity.

  • The Amide (-CONH-) Linkage: The amide bond is a rigid, planar structure that provides conformational stability. It contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a critical element for forming specific hydrogen bond networks with protein backbones or side chains, which is fundamental for molecular recognition.

  • The Benzyl Ester Moiety: Ester groups, particularly benzyl esters, are often susceptible to hydrolysis by endogenous esterase enzymes. This raises the strong possibility that this compound may function as a prodrug . In this scenario, the parent compound is inactive and requires bioactivation (cleavage of the ester) to release the active carboxylic acid derivative. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.

Hypothesized Biological Target Classes

Based on the structural analysis, we can postulate several high-probability classes of biological targets. The experimental validation of these hypotheses will be the central pillar of the subsequent research and development program.

Metalloproteinases

This class of enzymes represents the most probable target for this compound.

Causality: Metalloproteinases utilize a metal ion, typically zinc (Zn²⁺), within their active site to catalyze the hydrolysis of peptide bonds. The thiol group of our compound is a premier zinc-binding group (ZBG) . It can act as a potent chelator, coordinating with the catalytic zinc ion and thereby competitively inhibiting the enzyme. This mechanism is famously exemplified by the drug Captopril , the first-in-class angiotensin-converting enzyme (ACE) inhibitor, which also possesses a critical thiol moiety for its activity.

Key Families of Interest:

  • Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is crucial in tissue remodeling and degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including arthritis, cancer metastasis, and cardiovascular diseases. Thiol-containing compounds are known to be effective MMP inhibitors.

  • Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system (RAS), ACE is a zinc metalloproteinase that plays a critical role in blood pressure regulation. Inhibition of ACE is a cornerstone of hypertension and heart failure therapy.

  • Adamalysins (ADAMs and ADAMTs): This family of metalloproteinases is involved in a variety of cell-surface protein shedding and signaling events, with implications in inflammation and cancer.

cluster_enzyme Metalloproteinase Active Site Enzyme Enzyme Pocket Zinc Zn²⁺ Substrate Peptide Substrate Substrate->Zinc Normal Binding (Hydrolysis) Inhibitor Thiol Inhibitor (HS-R) Inhibitor->Zinc Chelation (Blocks Substrate Binding)

Caption: Hypothetical mechanism of metalloproteinase inhibition via zinc chelation by the thiol group.

Cysteine Proteases

Causality: Cysteine proteases, such as cathepsins and caspases, utilize a cysteine residue as the catalytic nucleophile in their active site. The thiol group of our compound, or the compound itself, could potentially interact with the active site cysteine. This interaction could be reversible, through the formation of a disulfide bond, or irreversible, acting as a covalent inhibitor. The specificity would be determined by the precise geometry and chemical environment of the enzyme's active site and how it accommodates the rest of the inhibitor molecule. Cysteine proteases are implicated in a wide range of diseases, including immunological and inflammatory disorders, cancer, and neurodegenerative diseases.

Esterases

Causality: As previously mentioned, the benzyl ester moiety is a prime candidate for enzymatic hydrolysis. While this would classify esterases as "metabolizing enzymes" rather than "pharmacological targets," this interaction is critical to the compound's overall biological profile. If the compound is a prodrug, its efficacy will be entirely dependent on the rate and location of its conversion to the active carboxylic acid by esterases. Therefore, characterizing the interaction with common human esterases (e.g., carboxylesterases) is a necessary step in understanding its pharmacokinetics and bioavailability.

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is required to systematically test our hypotheses and identify the primary biological target(s). The following workflows provide a logical progression from broad, initial screening to specific, high-confidence validation.

Workflow 1: Initial Target Class Screening

The first step is to perform biochemical assays against representative members of the hypothesized target classes. This provides a rapid assessment of the compound's inhibitory activity.

Protocol: In Vitro Enzymatic Assays

  • Enzyme and Substrate Preparation:

    • Source purified, recombinant human enzymes for each target class (e.g., MMP-2, MMP-9, ACE, Cathepsin B, Caspase-3).

    • Prepare appropriate fluorogenic or colorimetric substrates for each enzyme according to established protocols.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent and non-inhibitory (typically ≤ 1%).

  • Assay Execution:

    • In a 96-well or 384-well plate, combine the enzyme, the test compound at various concentrations, and allow to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each enzyme.

Data Presentation: Initial Screening Results

Target EnzymeEnzyme ClassSubstrateIC₅₀ (µM)
MMP-2MetalloproteinaseFluorogenic PeptideExperimental Value
MMP-9MetalloproteinaseFluorogenic PeptideExperimental Value
ACEMetalloproteinaseFAPGGExperimental Value
Cathepsin BCysteine ProteaseZ-Arg-Arg-AMCExperimental Value
Caspase-3Cysteine ProteaseAc-DEVD-AMCExperimental Value
hCE1Esterasep-Nitrophenyl AcetateHydrolysis Rate
Workflow 2: Confirmation of Direct Binding

A low IC₅₀ value in an enzymatic assay is strong evidence of activity but does not definitively prove direct binding to the target. Biophysical methods are required to confirm a direct physical interaction between the compound and the protein.

Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

  • Principle: This technique measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

  • Procedure:

    • Prepare a solution containing the purified target protein (identified as a "hit" from Workflow 1) and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

    • Add the test compound across a range of concentrations.

    • Use a real-time PCR instrument to slowly increase the temperature of the samples and monitor the fluorescence.

    • The temperature at which the fluorescence signal rapidly increases corresponds to the Tₘ.

  • Analysis: A concentration-dependent increase in the Tₘ in the presence of the compound confirms direct binding.

cluster_workflow Target Validation Workflow A Hypothesized Targets (MMPs, ACE, Cysteine Proteases) B Biochemical Screening (Enzymatic Assays) Determine IC₅₀ A->B Test Inhibition C Biophysical Validation (Thermal Shift Assay) Confirm Direct Binding B->C Validate 'Hits' D Mechanism of Action (Enzyme Kinetics) Determine Ki and Inhibition Type C->D Characterize Binding E Cell-Based Assays (Phenotypic Response) Confirm Cellular Activity D->E Assess Functional Effect F Validated Target E->F Confirm Target

Caption: A logical workflow for the identification and validation of biological targets.

Workflow 3: Elucidation of Inhibition Mechanism

Once direct binding is confirmed, it is essential to understand the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol: Enzyme Kinetic Studies

  • Procedure: Perform the enzymatic assay (from Workflow 1) for the validated target, but this time, vary the concentration of both the substrate and the inhibitor.

  • Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the presence of the inhibitor will reveal the mechanism of inhibition and allow for the calculation of the inhibition constant (Kᵢ).

Conclusion and Future Perspectives

This guide has outlined a rational, structure-based strategy for identifying the potential biological targets of this compound. The strong potential for this compound to act as a metalloproteinase inhibitor, based on its thiol-containing scaffold, provides a clear and compelling starting point for experimental investigation. The proposed workflows, progressing from broad screening to detailed mechanistic studies, offer a robust framework for validating these hypotheses.

Future work should focus on executing these experimental plans, followed by medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. Should the prodrug hypothesis prove correct, further studies into its metabolic activation profile will be necessary. Ultimately, the systematic approach detailed herein will pave the way for understanding the therapeutic potential of this novel chemical entity and accelerate its journey through the drug discovery pipeline.

References

  • Captopril. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Pharmacology of Captopril. (2025, April 30). YouTube. Retrieved from [Link]

  • Chizzola, G., et al. (2007). Thiol supplementation inhibits metalloproteinase activity independent of glutathione status. Biochemical and Biophysical Research Communications, 363(3), 651-655. Available from: [Link]

  • Structures of thiol-based MMP inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Herman, L. L., & Padala, S. A. (2023). Captopril. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Leung, D., et al. (2006). Thiol proteases: inhibitors and potential therapeutic targets. Current Medicinal Chemistry, 13(5), 517-539. Available from: [Link]

  • What is the mechanism of Captopril? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

  • Levin, J. I., et al. (1999). Design and synthesis of thiol containing inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters, 9(2), 195-200. Available from: [Link]

  • Journey of cystatins from being mere thiol protease inhibitors to at heart of many pathological conditions. (n.d.). PubMed Central. Retrieved from [Link]

  • Ofori-Acquah, S. F., et al. (2004). Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention. Free Radical Biology and Medicine, 36(11), 1445-1456. Available from: [Link]

  • Metalloprotease inhibitor. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Thiol-Dependent Enzymes and Their Inhibitors: A Review. (2002). Current Medicinal Chemistry, 9(10), 979-1005. Available from: [Link]

  • Cysteine Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. (2020). International Journal of Molecular Sciences, 21(23), 9037. Available from: [Link]

An In-Depth Technical Guide to the In Silico Modeling of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico analysis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical pathway for investigating a novel chemical entity, explaining the rationale behind each computational step. We will proceed as if this molecule is a new lead compound, demonstrating how to build a complete computational profile from the ground up.

Part 1: Foundational Analysis and Structural Preparation

Before any complex simulations can be undertaken, a thorough foundational analysis of the target molecule is paramount. This initial phase ensures the quality and relevance of all subsequent computational work.

Molecular Characterization and Canonicalization

The first step is to obtain and standardize the molecular structure of this compound. For novel compounds, this would typically start from a 2D sketch. Using cheminformatics toolkits such as RDKit or Open Babel, we convert this 2D representation into a 3D conformation. It is crucial to generate a canonical SMILES (Simplified Molecular Input Line Entry System) string to ensure a consistent and unique representation of the molecule for database lookups and as a starting point for 3D coordinate generation.

Protocol 1: Structure Generation and Canonicalization

  • Sketching and Initial 3D Conversion: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES Generation: The structure is converted to a SMILES string.

  • Canonicalization: A canonical SMILES is generated to ensure a standardized representation.

  • 3D Conformation Generation: A reliable 3D structure is generated from the canonical SMILES using a distance geometry algorithm followed by energy minimization with a suitable force field (e.g., MMFF94). This initial 3D structure is the starting point for all further in silico work.

Physicochemical and Drug-Likeness Profiling

With a standardized 3D structure, we can now compute key physicochemical properties. These descriptors are fundamental in assessing the "drug-likeness" of a compound and predicting its potential behavior in a biological system. Tools like the SwissADME web server provide a rapid and comprehensive analysis.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight~405.5 g/mol Within the typical range for small molecule drugs.
LogP (Lipophilicity)~3.5 - 4.5Indicates moderate to high lipophilicity, which can influence absorption and distribution.
Hydrogen Bond Donors1Low number, favoring membrane permeability.
Hydrogen Bond Acceptors4Moderate number, allowing for potential interactions with biological targets.
Molar Refractivity~115Relates to molecular volume and polarizability.
Topological Polar Surface Area (TPSA)~70 ŲSuggests good potential for oral bioavailability.

In addition to individual properties, we assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This provides an early filter for potential liabilities in oral drug development.[2]

Part 2: Pharmacokinetic and Toxicity (ADMET) Profiling

A promising biological activity is irrelevant if the compound cannot reach its target in the body at a therapeutic concentration without causing undue harm. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a critical step to de-risk a project and guide lead optimization.[3][4][5][6]

ADME Parameter Prediction

We employ a suite of computational models to predict key ADME parameters. These models are typically built from large datasets of experimental results and use machine learning algorithms to correlate chemical structure with pharmacokinetic behavior.[7]

Table 2: Predicted ADMET Profile of this compound

ParameterPredictionImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption.
P-glycoprotein SubstrateNoReduced likelihood of active efflux from cells, which can improve bioavailability.
Distribution
BBB PermeationYesThe compound may cross the blood-brain barrier, which is desirable for CNS targets but a liability otherwise.
Plasma Protein BindingHighMay affect the free fraction of the drug available for therapeutic action.
Metabolism
CYP450 Inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Inhibitor of CYP2C9, CYP3A4Potential for drug-drug interactions.[8]
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoProvides insight into the likely route of elimination.
Toxicity Prediction

Early identification of potential toxicities is crucial. We use a variety of in silico models to flag potential liabilities.

  • hERG Inhibition: The mercapto group and benzyl moieties suggest a moderate risk of hERG channel inhibition, which can lead to cardiotoxicity. This requires careful future experimental validation.

  • Mutagenicity (AMES test): Predictions would be run to assess the potential for DNA damage.

  • Hepatotoxicity: The presence of aromatic rings necessitates an evaluation of potential liver toxicity.

The overall ADMET profile suggests that while the molecule has promising absorption and distribution characteristics, its potential for CYP450 inhibition warrants further investigation and possible chemical modification to mitigate this risk.

Part 3: Target Identification and Molecular Docking

Assuming this compound has been identified through a screening campaign, or is being designed as an inhibitor for a specific target, molecular docking is the primary tool to investigate its binding mode and affinity.[9][10] The presence of a mercapto (-SH) group suggests a potential role as an enzyme inhibitor, possibly targeting metalloenzymes or enzymes with a key cysteine residue in the active site.[11]

Hypothetical Target: Matrix Metalloproteinase (MMP)

For the purpose of this guide, we will hypothesize that the mercapto group could act as a zinc-binding group, making MMPs a plausible target class. We will select a representative MMP, such as MMP-2 (Gelatinase A), for our docking study.

Protocol 2: Molecular Docking Workflow

  • Receptor Preparation:

    • Download the crystal structure of MMP-2 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurate electrostatic calculations.[12]

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Binding Site Definition:

    • The binding site is defined as a grid box encompassing the catalytic zinc ion and the surrounding active site residues.

  • Docking Simulation:

    • Employ a docking algorithm like AutoDock Vina.[13][14] The algorithm will explore various conformations ("poses") of the ligand within the defined binding site.

  • Pose Analysis and Scoring:

    • The docking software will generate a series of poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[15]

    • The top-ranked poses are visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion).

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor 1. Receptor Preparation (PDB Structure of Target) Grid 3. Grid Box Generation (Define Binding Site) Receptor->Grid Ligand 2. Ligand Preparation (3D Structure of Compound) Docking 4. Run Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis (Binding Energy & Interactions) Docking->Analysis Result Predicted Binding Mode & Affinity Analysis->Result

Expected Outcome: The docking results would ideally show the thiol group of the molecule coordinating with the catalytic zinc ion in the MMP-2 active site. Other parts of the molecule, such as the benzyl groups, would be predicted to form hydrophobic interactions with non-polar pockets in the enzyme, contributing to binding affinity.

Part 4: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a potential binding pose, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the energetics of binding.[16][17][18]

Protocol 3: MD Simulation of the Protein-Ligand Complex

  • System Preparation:

    • The top-ranked docked pose of this compound bound to MMP-2 is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Energy Minimization: The entire system is energy-minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the protein-ligand complex.

  • Production Run: A long-timescale (e.g., 100-200 ns) MD simulation is performed. The trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD indicates that the ligand remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

    • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds, coordination to the zinc ion) identified in the docking pose is monitored throughout the simulation.

G cluster_outputs Key Outputs Start Start with Docked Complex Solvate 1. Solvation & Ionization Start->Solvate Minimize 2. Energy Minimization Solvate->Minimize Equilibrate 3. System Equilibration (NVT/NPT) Minimize->Equilibrate Production 4. Production MD Run (ns timescale) Equilibrate->Production Analysis 5. Trajectory Analysis Production->Analysis RMSD RMSD (Stability) Analysis->RMSD RMSF RMSF (Flexibility) Analysis->RMSF Interactions Interaction Persistence Analysis->Interactions

Conclusion and Future Directions

This in-depth guide outlines a rigorous in silico workflow for the characterization of a novel compound, this compound. The process begins with fundamental structural and physicochemical analysis, proceeds through ADMET and target-binding predictions via molecular docking, and culminates in a dynamic assessment of the ligand-protein complex using MD simulations.

The results of such a study would provide a strong, data-driven hypothesis about the compound's drug-like properties, potential biological targets, and mechanism of action. These computational insights are invaluable for prioritizing experimental validation, guiding medicinal chemistry efforts for lead optimization, and ultimately accelerating the drug discovery process.[19] The predicted liabilities, such as CYP450 inhibition, would be flagged as critical points for experimental verification. The combination of these computational methods provides a powerful, cost-effective strategy to evaluate the potential of new chemical entities long before significant resources are committed to their synthesis and biological testing.

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Predicted bioactivity of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Predicted Bioactivity of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate: A Framework for Preclinical Evaluation

Executive Summary

The landscape of drug discovery is a complex, multi-stage process that begins with the identification of promising molecular entities.[1] This guide provides a comprehensive technical framework for the preclinical evaluation of a novel compound, this compound. Lacking existing literature, its bioactivity is predicted based on chemoinformatic principles and the known pharmacological profiles of its constituent functional groups: a reactive thiol, a dipeptide-like backbone, and benzyl protecting groups. We hypothesize that this compound possesses significant potential as an antioxidant, an enzyme inhibitor—specifically targeting matrix metalloproteinases (MMPs)—and a cytotoxic agent against cancer cell lines. This document outlines a structured, multi-pillar approach for the systematic in silico, in vitro, and cell-based evaluation of these predicted activities, providing detailed experimental protocols and the scientific rationale underpinning each methodological choice. The objective is to establish a foundational data package to guide further development of this promising molecule.

Introduction: The Rationale for Investigation

The journey of a new drug from concept to clinic is an arduous and costly endeavor, with a timeline often exceeding a decade.[2] The initial "drug discovery" phase is arguably the most critical, as it involves the identification and validation of lead compounds with therapeutic potential.[3][4] Computational, or in silico, methods have become indispensable in this early phase, allowing researchers to predict the bioactivity and potential targets of novel molecules, thereby rationalizing the allocation of resources for subsequent experimental validation.[5][6]

This compound is a novel chemical entity whose structure suggests a confluence of therapeutically relevant properties. The molecule is a derivative of cysteine, an amino acid recognized for its diverse biological roles.[7] Its key features include:

  • A Free Thiol (-SH) Group: The mercapto moiety is a potent nucleophile and a key player in redox chemistry, suggesting inherent antioxidant capabilities through the scavenging of reactive oxygen species (ROS).[8] Furthermore, thiols are known to act as zinc-binding groups, a feature common to inhibitors of zinc-dependent enzymes like matrix metalloproteinases (MMPs).[9]

  • An N-acylated, Esterified Dipeptide-like Scaffold: This structure provides a backbone that can be recognized by cellular machinery and may be susceptible to enzymatic cleavage, influencing its pharmacokinetic profile.

  • Benzyl Groups: The presence of two benzyl groups increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

This guide presents a hypothesis-driven approach to systematically investigate the bioactivity of this compound, moving from computational prediction to rigorous experimental validation.

Molecular Structure of this compound

Caption: Chemical structure of the title compound.

In Silico Prediction of Bioactivity and Pharmacokinetics

Before committing to resource-intensive wet-lab experiments, in silico tools can provide valuable predictions about a molecule's potential.[10] These computational methods use a compound's structure to forecast its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the development process.[11]

Predicted Pharmacokinetic (ADMET) Profile

A preliminary ADMET profile can be generated using various computational models. The data below represents a hypothetical prediction for this compound.

PropertyPredicted ValueImplication
Molecular Weight ~389.5 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Lipophilicity) ~3.5 - 4.5Indicates good lipid solubility, suggesting potential for membrane permeability but also possible insolubility.
Hydrogen Bond Donors 1 (Thiol & Amide NH)Compliant with Lipinski's Rule of Five (<5), favoring membrane permeability.
Hydrogen Bond Acceptors 3 (2x Carbonyl O, 1x Amide N)Compliant with Lipinski's Rule of Five (<10), favoring membrane permeability.
Aqueous Solubility LowMay present challenges for formulation; requires experimental verification.
CYP450 Inhibition ProbableBenzyl groups may interact with cytochrome P450 enzymes, indicating potential for drug-drug interactions.
Hepatotoxicity PossibleAromatic structures can sometimes be associated with liver toxicity; requires in vitro testing.

This data is predictive and requires experimental validation.

Target Prediction

Target prediction algorithms screen the molecular structure against databases of known protein targets to identify potential interactions.[10] Based on the key functional groups, the primary predicted targets for this compound are:

  • Matrix Metalloproteinases (MMPs): The thiol group is a strong zinc-binding moiety. MMPs are zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.[9][12] Their dysregulation is implicated in cancer, inflammation, and cardiovascular diseases.[13][14] The compound's structure is a prime candidate for MMP inhibition.

  • Redox-Modulating Enzymes: The thiol group suggests interaction with enzymes involved in cellular redox homeostasis, such as glutathione peroxidase or thioredoxin reductase.

Pillar 1: Predicted Antioxidant Activity

The thiol group in the cysteine backbone is a key determinant of antioxidant properties.[7] It can act as a direct scavenger of reactive oxygen species (ROS) or participate in redox cycling to regenerate endogenous antioxidants like glutathione.[8]

Proposed Mechanism of Antioxidant Action

The primary proposed mechanism is hydrogen atom transfer (HAT) from the thiol group (-SH) to a free radical (R•), neutralizing the radical and forming a thiyl radical (RS•). The thiyl radical is relatively stable and can be regenerated. This mechanism is common for thiol-containing antioxidants.[15]

Antioxidant_Mechanism Compound Compound-SH (Active Antioxidant) Neutralized RH (Neutralized Species) Compound->Neutralized H• Donation Thiyl Compound-S• (Thiyl Radical) Compound->Thiyl Oxidation ROS R• (Reactive Oxygen Species) ROS->Neutralized Thiyl->Compound Reduction Regeneration Regeneration (e.g., via Glutathione) Regeneration->Compound

Caption: Proposed antioxidant mechanism via hydrogen donation.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard, cost-effective colorimetric method to evaluate the direct radical scavenging capacity of a compound.[16]

Objective: To quantify the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Ascorbic acid or Trolox will be used as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the diluted test compound or control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a negative control (100 µL methanol + 100 µL DPPH solution).

    • Include a blank for each concentration (100 µL of test compound + 100 µL methanol) to correct for compound color.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Pillar 2: Predicted Enzyme Inhibition Activity

The dysregulation of MMP activity is a hallmark of numerous pathologies, including tumor invasion and chronic inflammation, making them attractive therapeutic targets.[9][17] The thiol group of the test compound is hypothesized to chelate the catalytic Zn²⁺ ion in the MMP active site, leading to inhibition.

Proposed Mechanism: MMP Inhibition

MMP_Inhibition cluster_0 MMP Active Site cluster_1 Inhibitor cluster_2 Substrate MMP MMP Enzyme Catalytic Domain Zn²⁺ Inhibited_Complex Inhibited Complex Compound-S-Zn²⁺ MMP:cat->Inhibited_Complex Inhibitor Compound-SH Inhibitor->MMP:cat Binds to Zn²⁺ Substrate ECM Protein Substrate->MMP:cat Binding Blocked No_Degradation No ECM Degradation Inhibited_Complex->No_Degradation

Caption: Thiol-mediated chelation of catalytic zinc in MMPs.

Experimental Protocol: Fluorogenic MMP-9 Inhibition Assay

This is a common in vitro assay to screen for enzyme inhibitors.[18] MMP-9 is often upregulated in inflammatory diseases and cancer.[12]

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human recombinant MMP-9.

Methodology:

  • Reagents and Materials:

    • Recombinant human MMP-9 (activated).

    • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control.

    • Test compound stock solution (10 mM in DMSO).

  • Assay Procedure (96-well black plate):

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

    • Add 50 µL of diluted compound/control to the wells.

    • Add 25 µL of diluted MMP-9 enzyme to each well (except for the 'no enzyme' control).

    • Pre-incubate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 328 nm, Emission: 393 nm).

    • Record fluorescence every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Calculate the percentage of inhibition relative to the 'enzyme only' control.

    • Plot % inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[19]

Pillar 3: Predicted Cytotoxic Activity

Compounds with antioxidant and enzyme-inhibiting properties often exhibit anticancer activity.[7] The mechanisms can involve disrupting redox balance in cancer cells or inhibiting pathways crucial for tumor growth and invasion.[13]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[20]

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa - cervical cancer, or A549 - lung cancer).

Methodology:

  • Cell Culture:

    • Culture the selected cancer cell line in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow: From Prediction to Validation

workflow cluster_validation Experimental Validation start Compound Synthesis & Structural Characterization insilico In Silico Prediction (ADMET, Target ID) start->insilico antioxidant Pillar 1: Antioxidant (DPPH Assay) insilico->antioxidant enzyme Pillar 2: Enzyme Inhibition (MMP-9 Assay) insilico->enzyme cell Pillar 3: Cytotoxicity (MTT Assay) insilico->cell analysis Data Analysis (IC50 / GI50 Determination) antioxidant->analysis enzyme->analysis cell->analysis decision Lead Candidate? analysis->decision end_positive Advance to Preclinical (In Vivo Models) decision->end_positive Yes end_negative Structure-Activity Relationship (SAR) Studies & Optimization decision->end_negative No/Optimize

Caption: A systematic workflow for evaluating bioactivity.

Data Interpretation and Future Directions

The successful execution of these protocols will yield quantitative data (IC₅₀ and GI₅₀ values) that form a preliminary bioactivity profile.

  • Potent Antioxidant Activity (low µM IC₅₀ in DPPH): Suggests potential applications in diseases driven by oxidative stress.

  • Potent MMP Inhibition (low µM IC₅₀): Implies therapeutic potential in oncology or inflammatory disorders. A follow-up study should assess selectivity against a panel of different MMPs (MMP-1, -2, -3, etc.) to understand the specificity of the inhibition.

  • Potent and Selective Cytotoxicity (low µM GI₅₀ against cancer cells vs. non-cancerous cells): This would strongly support its development as an anticancer agent. Further mechanism-of-action studies would be required, such as apoptosis assays (e.g., Annexin V staining) or cell cycle analysis.[20]

Should the compound demonstrate promising activity in one or more of these areas, the next logical steps in the drug development process would include lead optimization to improve potency and ADMET properties, followed by evaluation in preclinical animal models to assess in vivo efficacy and safety.[2][3]

Conclusion

This compound is a novel molecule with a chemical structure that strongly predicts multifaceted biological activity. The presence of a reactive thiol group within a dipeptide-like scaffold makes it a compelling candidate for investigation as an antioxidant, an MMP inhibitor, and a cytotoxic agent. The integrated in silico and in vitro framework detailed in this guide provides a rigorous and efficient pathway to validate these hypotheses. The data generated will be crucial for making an informed decision on whether to advance this compound through the demanding, yet potentially rewarding, drug development pipeline.

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  • Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. (2024, July 28). Foods, 13(15), 2315.
  • Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity. (2023, July 10). International journal of biological macromolecules, 243, 125134.
  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 361-374.
  • Benzyl Acetate: A Review on Synthetic Methods. (2022).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.
  • ChemicalBook. (n.d.). Benzyl acetate synthesis.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 3). Journal of biomolecular structure & dynamics, 1–16.
  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. (2021). Journal of the Turkish Chemical Society Section A, 8(2), 361-374.
  • FooDB. (2010, April 8).
  • PubChem. (n.d.). Propanamide, 3-mercapto-.
  • Sigma-Aldrich. (n.d.). Benzyl acetate.
  • Selleck Chemicals. (n.d.). Benzyl acetate.
  • ResearchGate. (2025, August 6). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties.
  • Sigma-Aldrich. (n.d.).
  • Longdom Publishing. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Evaluating the Pharmacological Potential of Marine-Derived Bioactive Compounds.

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Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Introduction

This compound is a complex molecule of interest in pharmaceutical research, likely as a prodrug or a targeted delivery agent. Its structure, combining a benzyl ester, an amide linkage, and a thiol group, suggests a multifaceted physicochemical profile that dictates its behavior in biological and pharmaceutical systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of this compound. Given the novelty of this specific molecule, this document emphasizes the foundational principles and methodologies required for its thorough characterization, drawing parallels from related chemical entities.

Physicochemical Properties: A Predictive Analysis

A molecule's solubility and stability are intrinsically linked to its structural and electronic properties. Based on its constituent functional groups, we can predict the following characteristics for this compound:

PropertyPredicted CharacteristicRationale
Molecular Weight HighThe presence of two benzyl groups and a complex side chain contributes to a significant molecular weight, which generally correlates with lower aqueous solubility.
Polarity AmphiphilicThe molecule possesses both polar (amide, ester, thiol) and non-polar (benzyl groups) regions, suggesting it will exhibit solubility in a range of solvents.
pKa Acidic (thiol), weakly basic (amide)The thiol group (-SH) is expected to be weakly acidic. The amide group is generally neutral but can exhibit very weak basicity. The ester is neutral.
LogP Moderately HighThe two benzyl groups will contribute significantly to its lipophilicity, suggesting a preference for non-polar environments.
Hydrogen Bonding Donor (thiol, amide N-H) & Acceptor (ester C=O, amide C=O)The capacity for hydrogen bonding will influence its interaction with protic solvents.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its amphiphilic nature, the solubility of this compound will be highly dependent on the solvent system.

Predicted Solubility Behavior
  • Aqueous Solubility: Expected to be low due to the high molecular weight and significant non-polar character. Solubility will likely be pH-dependent due to the ionizable thiol group. At pH values above the pKa of the thiol, the formation of a thiolate anion will increase aqueous solubility.

  • Organic Solvent Solubility: Predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol. It is also expected to be miscible with chlorinated solvents and ethers.[1]

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic approach. The following protocol outlines the steps for a comprehensive solubility assessment.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound (pure solid)

  • Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol, DMSO.

  • Thermostatic shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

    • Ensure enough solid is present to achieve saturation (i.e., undissolved solid remains).

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a controlled temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Reporting:

    • Express solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Thermostatic Shaker: Ensures constant temperature and agitation to reach true equilibrium solubility.

  • Centrifugation: Provides a clear separation of the saturated solution from the undissolved solid, which is crucial for accurate sampling.

  • HPLC Analysis: Offers high specificity and sensitivity for accurate quantification of the dissolved analyte.

Caption: Experimental workflow for solubility determination.

Stability Profile: Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are intentionally designed to accelerate the degradation of a molecule to identify likely degradation products and establish degradation pathways.[3][4] This information is crucial for developing stability-indicating analytical methods.[5]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The benzyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and benzyl alcohol.[6][7] The amide bond is generally more stable but can also be hydrolyzed under more extreme conditions.

  • Oxidation: The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. The benzylic positions are also potential sites of oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

degradation_pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Deg1 Carboxylic Acid + Benzyl Alcohol Hydrolysis->Deg1 Deg2 Disulfide Dimer Oxidation->Deg2 Deg3 Sulfonic Acid Oxidation->Deg3 Deg4 Photodegradants Photolysis->Deg4

Caption: Predicted degradation pathways for the target molecule.

Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound solution (e.g., in acetonitrile/water)

  • 0.1 N HCl, 1 N HCl

  • 0.1 N NaOH, 1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-MS/MS system

Procedure:

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Treat the drug solution with 0.1 N HCl and 1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the drug solution with 0.1 N NaOH and 1 N NaOH at room temperature.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug and drug solution to elevated temperatures (e.g., 60-80 °C).[4]

    • Photodegradation: Expose the solid drug and drug solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acidic and basic samples, neutralize them before analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Use a mass spectrometer (MS/MS) detector to identify the mass of the parent drug and any degradation products.

  • Mass Balance: Ensure that the total response of the parent drug and all degradation products remains consistent over time.

Trustworthiness Through Self-Validation:

The use of a stability-indicating HPLC method is paramount. This method must be able to separate the parent peak from all degradation product peaks, ensuring that the decrease in the parent peak area corresponds to an increase in the degradation product peak areas. This provides a self-validating system for the degradation study.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any solubility and stability study. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice.[8]

HPLC Method Development Considerations:
  • Column: A C18 reversed-phase column is a good starting point due to the non-polar nature of the benzyl groups.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation.

  • Detector: A UV detector set at a wavelength where the aromatic rings show maximum absorbance. An MS detector is invaluable for identifying unknown degradation products.

Conclusion

While direct experimental data for this compound is not yet publicly available, a comprehensive understanding of its solubility and stability can be achieved through a systematic and scientifically sound approach. By combining predictive analysis based on its chemical structure with robust experimental protocols for solubility determination and forced degradation studies, researchers can thoroughly characterize this novel compound. The methodologies outlined in this guide provide a clear pathway for generating the critical data needed to advance its development as a potential therapeutic agent.

References

  • Lecavalier, P. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Retrieved from [Link]

  • Crawford, L., & G. B. (1988). Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Benzoate. PubChem. Retrieved from [Link]

  • Jain, R., & Shah, D. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzyl-3-mercaptopropanoic acid. PubChem. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US5883290A - Process for producing benzyl acetate and benzyl alcohol.
  • ResearchGate. (n.d.). Product inhibition of the synthesis of benzyl acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Benzyl acetate (FDB003367). Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 2-(2-methylprop-2-enoylamino)acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzyl-3-hydroxypropyl acetate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol.

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Methodological & Application

Application Notes & Experimental Protocols for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential applications of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. As a complex N-acylated amino acid ester containing a reactive thiol group, this molecule holds potential as a research tool in various biological systems. The protocols detailed herein are synthesized from established chemical principles and best practices for structurally related compounds, offering a robust starting point for researchers. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Scientific Context

This compound belongs to the broad class of N-acyl amino acids, which are increasingly recognized for their diverse roles in physiological and pathological processes.[1][2] N-acyl amides, in general, function as signaling molecules in pathways related to inflammation, pain, and metabolic homeostasis.[1] The unique structure of the target molecule, featuring a benzyl ester, a benzyl group on the propionamide backbone, and a free mercapto group, suggests several potential avenues for investigation. The mercapto (thiol) group is a nucleophilic center and can undergo various reactions, including disulfide bond formation and Michael additions, making it a handle for conjugation or a potential active site for biological interactions. The ester and amide bonds are susceptible to enzymatic cleavage, suggesting the molecule could act as a pro-drug or be metabolized in biological systems.

The protocols outlined below are designed to be self-validating, with integrated characterization steps to confirm the identity and purity of the synthesized compound.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process involving the formation of the amide bond followed by the introduction of the mercapto group. A plausible and efficient synthetic route is proposed below.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from commercially available precursors: 2-benzyl-3-bromopropanoic acid and benzyl 2-aminoacetate.

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Thiol Introduction 2-benzyl-3-bromopropanoic_acid 2-benzyl-3-bromopropanoic acid amide_intermediate Benzyl 2-(2-benzyl-3-bromopropanamido)acetate 2-benzyl-3-bromopropanoic_acid->amide_intermediate DMTMM, THF benzyl_2-aminoacetate Benzyl 2-aminoacetate benzyl_2-aminoacetate->amide_intermediate final_product This compound amide_intermediate->final_product DMF thiol_reagent Sodium hydrosulfide (NaSH) thiol_reagent->final_product

Caption: Proposed two-step synthesis of this compound.

Step 1: Amide Coupling Protocol

This step involves the coupling of 2-benzyl-3-bromopropanoic acid with benzyl 2-aminoacetate using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent. DMTMM is an efficient reagent for amide bond formation under mild conditions.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-benzyl-3-bromopropanoic acid257.11102.57 g
Benzyl 2-aminoacetate hydrochloride201.66102.02 g
Triethylamine (TEA)101.19101.39 mL
DMTMM275.73123.31 g
Tetrahydrofuran (THF), anhydrous--100 mL

Procedure:

  • To a stirred solution of benzyl 2-aminoacetate hydrochloride in 50 mL of anhydrous THF at 0 °C, add triethylamine dropwise. Stir for 15 minutes to generate the free amine.

  • Add 2-benzyl-3-bromopropanoic acid to the reaction mixture.

  • In a separate flask, dissolve DMTMM in 50 mL of anhydrous THF.

  • Add the DMTMM solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, filter the reaction mixture to remove the precipitated salts and wash the solid with THF.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude intermediate, Benzyl 2-(2-benzyl-3-bromopropanamido)acetate. This intermediate can be used in the next step without further purification if TLC shows a major product spot.

Step 2: Thiol Introduction Protocol

This step involves a nucleophilic substitution of the bromide with a thiol group using sodium hydrosulfide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Crude Benzyl 2-(2-benzyl-3-bromopropanamido)acetate404.30~10~4.04 g
Sodium hydrosulfide (NaSH), hydrate56.06 (anhydrous)15~0.84 g
N,N-Dimethylformamide (DMF), anhydrous--50 mL

Procedure:

  • Dissolve the crude intermediate in 50 mL of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydrosulfide hydrate to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Once the starting material is consumed, pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude final product.

Purification and Characterization

Purification is critical to remove unreacted starting materials and byproducts. Characterization is essential to confirm the structure and purity of the final compound.

Purification Protocol: Column Chromatography

Materials and Equipment:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent: Ethyl acetate/hexane gradient (e.g., starting from 10:90 and gradually increasing the polarity to 30:70)

  • TLC plates and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with the ethyl acetate/hexane gradient.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product (as determined by a single spot on TLC) and evaporate the solvent to obtain the purified this compound.

Characterization Methods

The purified product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the benzyl ester protons, the benzyl group protons on the propionamide, the amide proton, the methine and methylene protons of the propionamide backbone, and the thiol proton.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyls of the ester and amide.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the S-H stretch of the thiol.[4]

  • High-Performance Liquid Chromatography (HPLC): Purity can be quantitatively assessed by reverse-phase HPLC.

Potential Applications and Experimental Workflows

The unique structure of this compound suggests several potential applications in research and drug development.

Enzyme Inhibition Assays

The thiol group can interact with the active sites of various enzymes, particularly those containing metal cofactors or susceptible cysteine residues.

Enzyme_Inhibition_Workflow Start Prepare Enzyme and Substrate Solution Incubate Incubate Enzyme with Compound Start->Incubate Compound Prepare Serial Dilutions of this compound Compound->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Reaction Rate (e.g., Spectrophotometrically) Initiate->Measure Analyze Analyze Data to Determine IC50 Measure->Analyze

Caption: Workflow for an enzyme inhibition assay.

Cell-Based Assays

The compound can be evaluated for its effects on cellular processes such as proliferation, apoptosis, or signaling pathways.

Protocol: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Thiol Compounds: Mercaptans often have a strong, unpleasant odor. Handle sodium hydrosulfide and the final product with care to minimize odor release.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This document provides a detailed, though theoretical, guide for the synthesis and study of this compound. The provided protocols are based on well-established chemical reactions and purification techniques.[5][6] Researchers utilizing this guide should apply their expertise to optimize the reaction conditions and analytical methods for their specific needs. The multifaceted structure of this compound makes it a promising candidate for further investigation in various fields of chemical biology and drug discovery.

References

  • Wikipedia. N-Acylamides. [Link]

  • Bondarev, A. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. TÜBİTAK Academic Journals. [Link]

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  • Google Patents.
  • Academia.edu. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Link]

  • National Institutes of Health. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. [Link]

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  • Academia.edu. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Link]

  • MDPI. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. [Link]

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  • ResearchGate. Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives | Request PDF. [Link]

  • PubMed. Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. [Link]

  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. [Link]

  • PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. [Link]

  • National Center for Biotechnology Information. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

  • PubMed. Purification processes of polymeric nanoparticles: How to improve their clinical translation?. [Link]

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Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate for enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate in Enzyme Inhibition Assays

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of this compound, a putative thiol-based enzyme inhibitor. We delve into the mechanistic principles underpinning its inhibitory potential, focusing on its action against metallo-β-lactamases (MBLs) as a primary example. This document furnishes detailed, step-by-step protocols for inhibitor characterization, including reagent preparation, determination of the half-maximal inhibitory concentration (IC50), and kinetic analysis. By explaining the causality behind experimental choices and grounding protocols in established scientific literature, this guide serves as a self-validating system for the rigorous evaluation of this and similar thiol-containing compounds.

Introduction: The Rationale for Thiol-Based Inhibitors

This compound belongs to a class of compounds characterized by a reactive thiol (-SH) group. Thiol-dependent enzymes, such as cysteine proteases and zinc-containing metalloenzymes, are critical in a multitude of physiological and pathological processes[1]. The active site of these enzymes often features a cysteine residue or a metal cofactor (like zinc) that is essential for catalysis. The thiol moiety of an inhibitor can directly interact with these active site components, leading to potent and often selective enzyme inhibition.

Specifically, the free sulfhydryl group in compounds like this compound can act as a chelating agent for the catalytic zinc ions in the active site of metalloenzymes, such as metallo-β-lactamases (MBLs), which are a major cause of bacterial resistance to β-lactam antibiotics[2][3]. By sequestering these essential metal ions, the inhibitor disrupts the enzyme's catalytic machinery. This mechanism forms the basis for the protocols detailed herein.

Mechanism of Action: Targeting Metallo-β-Lactamases

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, rendering them ineffective. The catalytic mechanism involves one or two zinc ions in the active site that activate a water molecule to perform a nucleophilic attack on the β-lactam ring of the antibiotic substrate.

This compound is hypothesized to inhibit MBLs through the coordination of its thiol group to the active site zinc ion(s), displacing the activated water molecule and preventing substrate binding or hydrolysis. This interaction prevents the degradation of the antibiotic, effectively restoring its antibacterial activity.

G cluster_0 Bacterial Cell cluster_1 Outcome Antibiotic β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) (Active Site with Zn²⁺) Antibiotic->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binding Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Restored_Activity Restored Antibiotic Activity PBP->Restored_Activity Lysis Cell Lysis CellWall->Lysis Disruption leads to Inhibitor This compound Inhibitor->MBL Inhibition (Thiol-Zn²⁺ Chelation) Resistance Antibiotic Resistance Inactive_Antibiotic->Resistance

Caption: Proposed mechanism of MBL inhibition by a thiol-based compound.

Experimental Protocols: A Validated Approach

The following protocols are designed for determining the inhibitory potency of this compound against a representative MBL, such as NDM-1 (New Delhi Metallo-β-lactamase). These methods are adapted from established, peer-reviewed assay platforms[2][3][4].

Reagent Preparation and Handling

Causality: The stability and solubility of the inhibitor, enzyme, and substrate are paramount for reproducible results. Thiol compounds are susceptible to oxidation, which can lead to the formation of inactive disulfide dimers.

  • Assay Buffer: Prepare a buffer of 20 mM HEPES or MOPS, pH 7.5, supplemented with 50 µM ZnCl₂. The zinc supplementation is critical to ensure the MBL is in its active, metal-loaded state.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Expert Insight: Just prior to the assay, create working dilutions of the inhibitor. To prevent oxidation of the thiol group, some protocols recommend the inclusion of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in the assay buffer, though this should be validated for compatibility with the specific enzyme and detection method[5].

  • Enzyme Solution: Recombinantly express and purify the target MBL (e.g., NDM-1, VIM-2) according to established procedures[2][3]. Determine the protein concentration using a reliable method such as a NanoDrop spectrophotometer or Bradford assay. Dilute the enzyme in Assay Buffer to the desired working concentration, which should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Solution: A chromogenic substrate like nitrocefin is commonly used. Prepare a stock solution in DMSO and dilute it to the working concentration in Assay Buffer immediately before use. The final substrate concentration in the assay should ideally be at or near its Michaelis-Menten constant (Kₘ) for the target enzyme to ensure sensitive detection of inhibition[2][6].

Protocol 1: IC₅₀ Determination

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.

Workflow Diagram:

A Prepare serial dilutions of inhibitor in DMSO B Add diluted inhibitor and enzyme to 96-well plate A->B C Pre-incubate inhibitor and enzyme (e.g., 10-15 min at 25°C) B->C D Initiate reaction by adding substrate (e.g., Nitrocefin) C->D E Monitor absorbance change over time (e.g., 492 nm for Nitrocefin hydrolysis) D->E F Calculate initial reaction velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 using non-linear regression G->H

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Methodology:

  • Prepare Inhibitor Plate: In a 96-well plate, perform a serial dilution of this compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include controls for 100% enzyme activity (DMSO vehicle only) and 0% activity (no enzyme).

  • Enzyme Addition: Add the diluted MBL enzyme to each well containing the inhibitor or DMSO. The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the nitrocefin substrate to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the increase in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 492 nm for nitrocefin) over a set period (e.g., 15-30 minutes)[3].

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_control is the velocity of the DMSO-only well.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal) dose-response curve using software like GraphPad Prism or R to determine the IC₅₀ value.

Data Presentation

Quantitative results should be summarized for clarity and comparison.

ParameterValue
Target EnzymeNDM-1
Substrate (Concentration)Nitrocefin (100 µM)
Determined IC₅₀[Insert Value] ± SEM (µM)
Hill Slope[Insert Value]
R² of Curve Fit[Insert Value]

Trustworthiness and Self-Validation

To ensure the integrity of the results, several validation steps are crucial:

  • Substrate and Enzyme Controls: Always include wells with substrate alone (to check for non-enzymatic hydrolysis) and enzyme alone (to establish a baseline).

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z' > 0.5 is considered excellent.

  • Counter-Screening: If using a fluorescence-based assay, it is essential to perform a counter-screen to identify and exclude compounds that interfere with the fluorescent signal itself (autofluorescence or quenching).

  • Orthogonal Assays: Validate hits using a different substrate or a different detection method (e.g., confirming results from a chromogenic assay with a fluorogenic one) to rule out technology-specific artifacts[2].

Conclusion and Future Directions

This guide outlines a robust methodology for the biochemical characterization of this compound as a potential enzyme inhibitor, with a focus on MBLs. The provided protocols, grounded in established scientific principles, offer a clear path to determining inhibitory potency (IC₅₀). Further studies could explore the inhibitor's mechanism of action in more detail (e.g., determining the inhibition constant, Kᵢ, and mode of inhibition through Michaelis-Menten kinetics), its selectivity against other metalloenzymes, and its potential to potentiate the activity of existing antibiotics in cell-based assays.

References

  • Inglese, J., Johnson, R. L., et al. (2007). A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production. PubMed. Available at: [Link]

  • Patel, S., et al. (2008). Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite. PubMed Central. Available at: [Link]

  • Karslake, J., et al. (2016). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]

  • Karslake, J., et al. (2016). Assay Platform for Clinically Relevant Metallo-β-lactamases. PMC - NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). Assay Platform for Clinically Relevant Metallo-β-lactamases. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (2009). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI. Available at: [Link]

  • Al-Gharabli, S., et al. (2004). Thiol-dependent enzymes and their inhibitors: a review. PubMed. Available at: [Link]

Sources

High-throughput screening with Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for High-Throughput Screening with Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate as a Novel Metalloproteinase Inhibitor

Introduction: Targeting Matrix Metalloproteinases in Drug Discovery

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like development, tissue repair, and angiogenesis, their aberrant activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. This makes MMPs compelling targets for therapeutic intervention. The development of selective small molecule inhibitors is a key strategy in modulating their activity.[2]

Many potent MMP inhibitors feature a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site. Thiol-containing compounds have shown promise as effective ZBGs.[3] This application note describes a high-throughput screening (HTS) protocol utilizing This compound , a novel compound with structural features suggesting potential MMP inhibitory activity, specifically through its mercapto group. We will detail a robust, fluorescence-based assay suitable for identifying and characterizing inhibitors like this compound against a representative MMP, such as MMP-13.[4]

Compound Profile: this compound

  • Structure:

  • Molecular Formula: C27H29NO3S

  • Key Features:

    • Thiol Group (masked as a benzyl thioether): The core functional group hypothesized to interact with the target enzyme's active site zinc ion upon potential metabolic activation or under reducing assay conditions.

    • Peptidomimetic Backbone: The amide linkage and benzyl groups mimic natural peptide substrates, potentially conferring affinity for the enzyme's binding pockets.

    • Benzyl Ester: Enhances cell permeability for potential future cell-based assays.

Proposed Mechanism of Action

The inhibitory potential of this compound is predicated on the interaction of its thiol moiety with the catalytic zinc ion within the MMP active site. This interaction is a hallmark of many competitive metalloproteinase inhibitors.[1] The benzyl groups are hypothesized to occupy the hydrophobic S1' and S2' pockets of the enzyme, enhancing binding affinity and selectivity.

G cluster_0 MMP Active Site cluster_1 Inhibitor Molecule Zn++ Zn²⁺ His1 His His1->Zn++ His2 His His2->Zn++ His3 His His3->Zn++ S1_pocket S1' Pocket (Hydrophobic) S2_pocket S2' Pocket (Hydrophobic) Inhibitor This compound Thiol Thiol Group (-SH) Inhibitor->Thiol Benzyl1 Benzyl Group 1 Inhibitor->Benzyl1 Benzyl2 Benzyl Group 2 Inhibitor->Benzyl2 Thiol->Zn++ Chelation Benzyl1->S1_pocket Hydrophobic Interaction Benzyl2->S2_pocket Hydrophobic Interaction

Caption: Proposed binding mode of the inhibitor within the MMP active site.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format and utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Materials and Reagents
  • Enzyme: Recombinant human MMP-13 (catalytic domain), stored at -80°C.

  • Substrate: FRET-based MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂), stored at -20°C, protected from light.[5]

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

  • Positive Control: A known broad-spectrum MMP inhibitor (e.g., Actinonin or a hydroxamate-based inhibitor) at a concentration that gives >90% inhibition.

  • Plates: 384-well, black, flat-bottom plates.

  • Instrumentation: A multi-mode plate reader capable of fluorescence intensity measurement (Excitation/Emission suitable for the chosen substrate, e.g., 328/393 nm).

Experimental Workflow

HTS_Workflow start Start: Prepare Reagents plate_prep Plate Preparation: - Add Assay Buffer - Add Test Compound / Controls start->plate_prep enzyme_add Add MMP-13 Enzyme Solution plate_prep->enzyme_add pre_incubation Pre-incubation (15 min at RT) enzyme_add->pre_incubation substrate_add Add FRET Substrate (Initiate Reaction) pre_incubation->substrate_add incubation Kinetic Read (30-60 min at 37°C) substrate_add->incubation read_plate Measure Fluorescence Intensity incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curves read_plate->data_analysis end End: Identify Hits data_analysis->end

Sources

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate in drug discovery research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Thiol-Based Peptidase Inhibitors

A Technical Guide for the Investigation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate and Related Mercaptopropanamide Derivatives in Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of thiol-containing dipeptide mimetics, using the novel structure this compound as a representative, albeit presently hypothetical, example. While specific data for this exact molecule is not in the public domain, its constituent parts—a mercaptopropanamide core, benzyl groups, and an acetate ester—are characteristic of a well-established class of enzyme inhibitors. This guide synthesizes field-proven insights and methodologies applicable to this class of compounds, focusing on metalloprotease inhibition. We will detail the underlying mechanistic principles, provide robust protocols for synthesis and enzymatic screening, and outline the logic behind experimental design and data interpretation.

Introduction: Rationale and Scientific Context

The compound "this compound" belongs to a chemical space of significant interest in drug discovery. Its core structure, a mercaptopropanamide, is a powerful pharmacophore known to target the active site of zinc-dependent metalloproteases.[1] The thiol (-SH) group is a potent zinc-binding group (ZBG), capable of coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, thereby competitively inhibiting its function.[2]

Prominent examples of successful drugs built on a similar principle include Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and numerous matrix metalloproteinase (MMP) inhibitors that have been investigated for applications in oncology, inflammation, and cardiovascular diseases.[3][4] The benzyl groups in the hypothetical structure suggest a design intended to interact with hydrophobic pockets (specificity subsites) within the enzyme's active site, potentially conferring selectivity and potency.[5] The benzyl acetate moiety could function as a prodrug element, intended for hydrolysis in vivo to unmask a carboxylic acid, or it could contribute to binding interactions itself.

This guide will therefore use this structure as a framework to discuss the broader class of mercaptopropanamide-based metalloprotease inhibitors. We will focus on two major, therapeutically relevant enzyme families as potential targets:

  • Angiotensin-Converting Enzyme (ACE): A key regulator of the renin-angiotensin-aldosterone system (RAAS), crucial for blood pressure control.[6]

  • Matrix Metalloproteinases (MMPs): A family of enzymes involved in extracellular matrix (ECM) remodeling, with roles in cancer metastasis, arthritis, and wound healing.[7][8]

Mechanistic Foundation: How Thiol-Based Inhibitors Work

The inhibitory mechanism of this compound class is predicated on the principles of competitive, active-site-directed inhibition.[5] The catalytic cycle of metalloproteases like ACE and MMPs involves the activation of a water molecule by the active site zinc ion to hydrolyze a peptide bond.[5] Thiol-containing inhibitors mimic the natural substrate and bind to the active site.

The key interaction is the coordination of the deprotonated thiol (thiolate, -S⁻) to the Zn²⁺ ion. This strong interaction displaces the activated water molecule and prevents the substrate from binding, effectively shutting down enzymatic activity.[1] The potency and specificity of the inhibitor are further dictated by how well its other structural components (like the benzyl groups in our example) fit into the enzyme's specificity subsites (S1, S1', S2, etc.).[5]

Signaling Pathway Context: The Renin-Angiotensin-Aldosterone System (RAAS)

To understand the therapeutic relevance of inhibiting an enzyme like ACE, it is crucial to visualize its role in a major physiological pathway. ACE inhibitors are a cornerstone of cardiovascular medicine because they interrupt the RAAS cascade.[9][10]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleaves Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII converts ACE ACE (Lungs, Endothelium) Inhibitor Benzyl 2-(2-benzyl-3- mercaptopropanamido)acetate (Hypothetical ACE Inhibitor) Inhibitor->ACE inhibits AT1R AT1 Receptor AngII->AT1R activates Aldosterone Aldosterone Secretion (Adrenal Gland) AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction NaRetention Na+ & H2O Retention (Kidney) Aldosterone->NaRetention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention->BP_Increase

Caption: Inhibition of ACE within the RAAS pathway by a hypothetical thiol-based inhibitor.

Experimental Protocols & Workflows

This section provides detailed, self-validating protocols for the synthesis, purification, and functional evaluation of mercaptopropanamide-based inhibitors.

General Synthesis Protocol

The synthesis of dipeptide mimetics like this compound typically involves standard peptide coupling chemistry. A plausible retrospective synthetic route is outlined below.

Synthesis_Workflow Start1 S-trityl-2-benzyl-3- mercaptopropanoic acid Coupling Peptide Coupling (e.g., HATU, DIPEA) Start1->Coupling Start2 Benzyl 2-aminoacetate (Glycine benzyl ester) Start2->Coupling Protected Protected Intermediate Coupling->Protected Deprotection Deprotection (TFA, TIS) Protected->Deprotection Final Final Product (Benzyl 2-(2-benzyl-3- mercaptopropanamido)acetate) Deprotection->Final Purification Purification (RP-HPLC) Final->Purification

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis:

  • Coupling Reaction:

    • Dissolve S-trityl-2-benzyl-3-mercaptopropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature.

    • Add Benzyl 2-aminoacetate hydrochloride (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Thiol Deprotection:

    • Dissolve the crude protected intermediate in DCM.

    • Add Triisopropylsilane (TIS) (5-10 eq) as a scavenger.

    • Slowly add Trifluoroacetic acid (TFA) (50% v/v in DCM) at 0°C.

    • Stir the mixture at room temperature for 1-2 hours until the trityl cation (yellow color) persists.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude final product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

    • Combine fractions containing the pure product and lyophilize to obtain the final compound as a white solid.

    • Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity (>95%).

Protocol: Fluorometric MMP Inhibition Assay

This protocol describes a high-throughput method to screen for inhibitors of a generic Matrix Metalloproteinase (MMP) using a Förster Resonance Energy Transfer (FRET) substrate.[11]

Materials:

  • MMP Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.[2]

  • Recombinant Human MMP Enzyme: (e.g., MMP-2, MMP-9) diluted in MMP Assay Buffer.

  • MMP FRET Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) diluted in MMP Assay Buffer.

  • Test Compound: "this compound" dissolved in DMSO to create a 10 mM stock, then serially diluted.

  • Positive Control Inhibitor: A known broad-spectrum MMP inhibitor like GM6001.[11]

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Plate Setup:

    • Add 50 µL of MMP Assay Buffer to all wells.

    • Add 2 µL of serially diluted test compound or control inhibitor to sample wells. Add 2 µL of DMSO to "No Inhibitor" control wells.

    • Add 20 µL of diluted MMP enzyme solution to all wells except the "No Enzyme" blank. Add 20 µL of Assay Buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the MMP FRET substrate to all wells to initiate the enzymatic reaction. The final volume in each well should be 92 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 325 nm / λem = 393 nm for the Mca/Dpa pair) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] x 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from inhibitor screening should be summarized for clear comparison. The 50% inhibitory concentration (IC₅₀) is the most common metric for potency.

Table 1: Hypothetical Inhibition Data for Test Compound Against Various Metalloproteases

Enzyme TargetCompound IDIC₅₀ (nM)Hill SlopeMax Inhibition (%)
MMP-2This compound851.198%
MMP-9This compound1500.997%
ACEThis compound121.099%
MMP-1This compound>10,000N/A<10%
ControlGM6001 (vs. MMP-2)151.299%

Interpretation:

  • Potency: A lower IC₅₀ value indicates higher potency. In this hypothetical dataset, the compound is most potent against ACE.

  • Selectivity: Comparing IC₅₀ values across different enzymes reveals the compound's selectivity profile. The compound shows selectivity for ACE, MMP-2, and MMP-9 over MMP-1. High selectivity is crucial for minimizing off-target effects in drug development.

  • Hill Slope: A Hill slope close to 1.0 suggests a classic 1:1 binding interaction between the inhibitor and the enzyme.

  • Self-Validation: The inclusion of a known inhibitor (GM6001) as a positive control validates the assay's performance. The "No Enzyme" and "No Inhibitor" controls are essential for calculating background and maximal activity, respectively.

Conclusion and Future Directions

The structural motif of this compound represents a promising scaffold for the development of potent and selective metalloprotease inhibitors. The protocols and conceptual frameworks provided in this guide offer a robust starting point for the synthesis, characterization, and biological evaluation of this compound and its analogs. Future work should focus on expanding the screening panel to determine a broader selectivity profile, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, evaluating lead compounds in cell-based and in vivo models of disease.

References

  • Jain, A., & Singh, V. (2018). Matrix Metalloproteinases (MMP), a Major Responsible Downstream Signaling Molecule for Cellular Damage - A Review. Journal of Molecular Enzymology and Drug Targets.
  • JoVE. (2024). Heart Failure Drugs: Inhibitors of Renin-Angiotensin System. Journal of Visualized Experiments.
  • Pahwa, R., & Jialal, I. (2023). What are ACE Inhibitors and Where are they Used?. News-Medical.Net.
  • Sica, D. A. (1999). Interrupting the renin-angiotensin system: the role of angiotensin-converting enzyme inhibitors and angiotensin II receptor antagonists in the treatment of hypertension. Journal of Clinical Hypertension.
  • Löffek, S., Schilling, O., & Franzke, C. W. (2011). Biological role of matrix metalloproteinases: a critical balance.
  • Dr. Oracle. (2025). What is the effect of Angiotensin-Converting Enzyme (ACE) inhibitors on renin?. Dr. Oracle.
  • Das, S., & Gbinigie, O. (2025). ACE Inhibitors.
  • IT Medical Team. (n.d.). Matrix Metalloproteinases (MMP), a Major Responsible Downstream S. IT Medical Team.
  • Roderfeld, M., & Roeb, E. (2019). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases.
  • Barlaam, B., et al. (2023). Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids. Cancers.
  • Li, Y., et al. (2024).
  • Matter, H., & Schudok, M. (2014). Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. Methods in Molecular Biology.
  • Li, G., et al. (2021). Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors. RSC Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. Sigma-Aldrich.
  • Heßelmann, C., et al. (2007). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal.
  • Flaumenhaft, R. (2019). Assays of Thiol Isomerase Enzymatic Activity. Methods in Molecular Biology.
  • Liu, X. L., et al. (2019). Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity. ACS Infectious Diseases.
  • Liu, X. L., et al. (2018). ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies. European Journal of Medicinal Chemistry.
  • Gordon, E. M., et al. (1988). Design of novel inhibitors of aminopeptidases.
  • Sigma-Aldrich. (n.d.). MMP-3 Inhibitor Screening Kit (Fluorometric) (MAK294) - Technical Bulletin. Sigma-Aldrich.
  • Wang, Y., et al. (2021). Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 (NDM-1) Inhibitory Activity and Low Toxicity.
  • Springer Nature Experiments. (n.d.). Assays of Thiol Isomerase Enzymatic Activity.
  • El-Faham, A., et al. (2012). Synthesis of Protected Dithiol Amino Acids for Potential Use in Peptide Chemistry. Molecules.
  • Jiménez-Luna, J., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules.
  • ACS Publications. (2024). Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability and Prevents Proteolytic Digestion. Langmuir.
  • Mező, G., et al. (2015). Convergent Synthesis of Thioether Containing Peptides. Molecules.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection. Thermo Fisher Scientific.
  • Wójcik, M., & Berlicki, Ł. (2023). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents.
  • Lau, Y. H., & Spring, D. R. (2016).
  • BenchChem. (n.d.).
  • Schilling, K. M., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
  • Animated HIV Science. (2013). Mechanisms of Action of Protease Inhibitors (PIs). YouTube.
  • SpectraBase. (n.d.). benzyl (2-benzyl-3-mercaptopropanoyl)
  • Ruiz-Pernía, J. J., et al. (2021). Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity. Chemical Science.
  • Sigma-Aldrich. (n.d.). Benzyl 2-(3-hydroxyphenyl)
  • Wikipedia. (n.d.).
  • Patsnap Synapse. (2023). Understanding Proteases Inhibitors and Methods to Keep Abreast of Their Recent Developments.
  • Hymowitz, M., & Woro, S. (2014). Mechanisms Of Macromolecular Protease Inhibitors. Annual Review of Biochemistry.
  • FooDB. (2010).
  • Selleck Chemicals. (n.d.).

Sources

Application Note & Protocols: High-Performance Analytical Methods for the Quantification of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Thiol Compound

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a molecule of interest featuring a reactive thiol group, an amide linkage, and benzyl ester moieties. The presence of the sulfhydryl (-SH) group suggests potential antioxidant activity and the ability to interact with biological systems, analogous to compounds like N-acetylcysteine (NAC). As with any novel compound in the drug development pipeline, from discovery to quality control, the establishment of robust, accurate, and precise analytical methods is a foundational requirement. The ability to reliably quantify this analyte in various matrices is paramount for pharmacokinetic studies, stability testing, and final product release.

This document provides a comprehensive guide to two validated analytical methods for the detection and quantification of this compound. We present a High-Performance Liquid Chromatography (HPLC) method with UV/Fluorescence detection following pre-column derivatization, ideal for routine analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are framed within the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2]

Analyte Structure and Physicochemical Considerations

Structure:

Fig. 1: HPLC Pre-column Derivatization Workflow.

Method 2: LC-MS/MS for High-Sensitivity and Specificity Quantification

For applications requiring lower detection limits, such as in biological matrices (plasma, urine), LC-MS/MS is the method of choice. It offers unparalleled specificity by monitoring a specific precursor-to-product ion transition. [3][4][5][6]To prevent oxidation and disulfide formation, especially in biological samples, immediate stabilization of the free thiol is critical. [3]

Principle of Analysis

The method involves protein precipitation to clean up the sample, followed by direct injection onto an LC-MS/MS system. The analyte is separated chromatographically and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, the protonated molecule (precursor ion) is selected and fragmented, and a specific fragment (product ion) is monitored for quantification. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity.

Experimental Protocol: LC-MS/MS

4.2.1 Reagents and Materials

  • All reagents from Method 1, but of LC-MS grade.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Trichloroacetic Acid (TCA) or cold Acetonitrile for protein precipitation.

  • 2-chloro-1-methylpyridinium iodide (CMPI) for thiol stabilization in biological samples. [3] 4.2.2 Sample Preparation (from Human Plasma)

  • Stabilize: Immediately after blood collection into an EDTA tube, add 20 µL of 50 mg/mL CMPI solution in ACN per 1 mL of whole blood to derivatize and protect the free thiol. [3]Centrifuge to collect plasma.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard solution.

  • Precipitate: Add 400 µL of cold Acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of 50:50 Water:ACN (v/v).

  • Transfer to an LC-MS vial for analysis.

Causality Note: CMPI rapidly reacts with the thiol to form a stable thioether, preventing oxidation during sample handling. [3]Protein precipitation with cold acetonitrile efficiently removes the bulk of plasma proteins, which would otherwise interfere with the analysis and foul the LC-MS system. The use of an internal standard corrects for variations in sample recovery and matrix effects.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/UHPLC System
Column C18 UPLC Column, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 20% B to 98% B over 5 min; hold at 98% B for 1 min; return to 20% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Key Settings Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C
MRM Transition To be determined by direct infusion of the reference standard (e.g., [M+H]⁺ → specific product ion)
Workflow Diagram

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (Thiol Stabilized) IS Spike with Internal Standard Plasma->IS PPT Protein Precipitation (Cold ACN) IS->PPT Centrifuge Centrifuge (14,000 x g) PPT->Centrifuge Evap Evaporate & Reconstitute Centrifuge->Evap LCMS_Vial LC-MS Vial Evap->LCMS_Vial UPLC UPLC Separation LCMS_Vial->UPLC ESI ESI Source (Ionization) UPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Detector Detector & Data System Q3->Detector

Sources

Application Note: High-Throughput Dose-Response Analysis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate as a Neprilysin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and gastroenterology.

Abstract: This document provides a comprehensive guide for determining the inhibitory potency of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, commercially known as Racecadotril, against its target enzyme, neprilysin (NEP). As Racecadotril is a prodrug, this protocol focuses on its active metabolite, thiorphan. We present a detailed in vitro fluorometric assay for measuring NEP inhibition and a step-by-step workflow for generating and analyzing the dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This application note is designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying principles for accurate pharmacological profiling.

Scientific Foundation: Mechanism of Action

This compound (Racecadotril) is an orally active antidiarrheal agent.[1][2] It functions as a prodrug, rapidly metabolized in vivo to its active form, thiorphan.[1][3] Thiorphan is a potent and selective inhibitor of neprilysin (NEP), a zinc-dependent metalloprotease found on the surface of various cells, including those in the intestinal epithelium.[3][4][5]

Neprilysin is responsible for the degradation of several endogenous peptides, most notably enkephalins.[4][5] Enkephalins act on δ-opioid receptors in the gut, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This reduction in cAMP inhibits the hypersecretion of water and electrolytes into the intestinal lumen, which is a primary cause of acute diarrhea.[2][6] By inhibiting NEP, thiorphan protects endogenous enkephalins from degradation, prolonging their antisecretory effect without significantly affecting intestinal motility.[1][2]

Expertise & Experience: Understanding the prodrug nature of Racecadotril is critical. In vitro assays targeting NEP should utilize the active metabolite, thiorphan, to obtain a direct measure of inhibitory activity. Using Racecadotril directly would yield a significantly weaker response and would not accurately reflect its pharmacological potency.[1]

Signaling Pathway of Neprilysin Inhibition

NEP_Inhibition cluster_0 Intestinal Lumen cluster_1 Enterocyte Water_Electrolytes_Out Water & Electrolyte Hypersecretion AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->Water_Electrolytes_Out Stimulates Delta_Receptor δ-Opioid Receptor Delta_Receptor->AC Inhibits NEP Neprilysin (NEP) (Enkephalinase) Enkephalins Endogenous Enkephalins Enkephalins->Delta_Receptor Binds to Enkephalins->NEP Degraded by Thiorphan Thiorphan (Active Metabolite) Thiorphan->NEP Inhibits

Caption: Mechanism of action of thiorphan in reducing intestinal hypersecretion.

Experimental Design and Protocols

This section outlines a robust protocol for determining the dose-response curve and IC50 value of thiorphan against recombinant human neprilysin.

Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog Number (Example)
Recombinant Human Neprilysin (rhNEP)R&D Systems1182-ZN-010
Neprilysin Activity Assay Kit (Fluorometric)Sigma-AldrichMAK350
ThiorphanSigma-AldrichT160
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
96-well, black, flat-bottom microplatesCorning3603
Phosphate-Buffered Saline (PBS)Gibco10010023

Trustworthiness: The use of a commercially available, validated assay kit provides a standardized platform, enhancing the reproducibility of the results.[3][4] The kit includes a specific fluorogenic peptide substrate for NEP, minimizing off-target effects and ensuring that the measured activity is directly attributable to neprilysin.[1][4] Furthermore, including a positive control (provided in the kit) and a negative control (vehicle) in every experiment is crucial for data validation.

Preparation of Solutions

2.2.1. Thiorphan Stock and Working Solutions:

  • 10 mM Thiorphan Stock Solution: Dissolve an appropriate amount of thiorphan in 100% DMSO to create a 10 mM stock solution. For example, dissolve 2.53 mg of thiorphan (Molar Mass: 253.32 g/mol ) in 1 mL of DMSO.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. It is recommended to perform a 10-point, 3-fold serial dilution in DMSO. This will create a wide range of concentrations to accurately define the sigmoidal dose-response curve.

2.2.2. Recombinant Human Neprilysin (rhNEP) Working Solution:

  • Reconstitute the lyophilized rhNEP in the assay buffer provided in the kit to the recommended concentration (e.g., 0.1 µg/mL).[8][9]

  • Keep the enzyme solution on ice throughout the experiment to maintain its activity.

2.2.3. Fluorogenic Substrate Working Solution:

  • Prepare the substrate solution according to the manufacturer's protocol, typically by diluting the concentrated stock in the provided assay buffer.[4][10]

  • Protect the substrate solution from light to prevent photobleaching.

In Vitro Neprilysin Inhibition Assay Protocol

The following protocol is adapted for a 96-well plate format.

  • Plate Layout: Design the plate map to include wells for blanks (assay buffer only), vehicle controls (enzyme + DMSO), positive controls (enzyme + a known NEP inhibitor, if available), and the thiorphan dilution series.

  • Enzyme Addition: Add 50 µL of the rhNEP working solution to each well, except for the blank wells.

  • Inhibitor Addition: Add 1 µL of the thiorphan serial dilutions (or DMSO for vehicle controls) to the appropriate wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 50 µL of the pre-warmed (37°C) substrate working solution to all wells, including the blanks.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for at least 30 minutes, with readings every 60 seconds. The excitation and emission wavelengths should be set according to the assay kit's specifications (e.g., Ex/Em = 330/430 nm).[4][10]

Experimental Workflow Diagram

workflow prep Prepare Thiorphan Dilutions & Reagent Working Solutions plate Plate rhNEP Enzyme prep->plate add_inhibitor Add Thiorphan Dilutions (1 µL per well) plate->add_inhibitor preincubate Pre-incubate 15 min at 37°C add_inhibitor->preincubate add_substrate Add Fluorogenic Substrate read Kinetic Fluorescence Reading (30 min at 37°C) add_substrate->read analyze Data Analysis: Calculate Vmax, Normalize Data, Fit Dose-Response Curve read->analyze ic50 Determine IC50 Value analyze->ic50 preincubincubate preincubincubate preincubincubate->add_substrate

Caption: High-level workflow for the NEP inhibition assay and data analysis.

Data Analysis and Interpretation

Calculation of Reaction Velocity
  • For each well, plot the relative fluorescence units (RFU) against time.

  • Determine the initial reaction velocity (Vmax) by calculating the slope of the linear portion of the curve. This represents the rate of substrate cleavage.

Data Normalization
  • Average the Vmax for the vehicle control wells (representing 100% enzyme activity) and the blank wells (representing 0% activity).

  • Normalize the data for each thiorphan concentration using the following formula: % Inhibition = 100 * (1 - (Vmax_sample - Vmax_blank) / (Vmax_vehicle - Vmax_blank))

Dose-Response Curve Fitting

The normalized data is then used to generate a dose-response curve. This is typically done using a non-linear regression model.[11][12][13]

Using GraphPad Prism:

  • Enter Data: Create an XY data table. Enter the logarithm of the thiorphan concentrations in the X column and the corresponding % Inhibition values in the Y column.[12][13]

  • Non-linear Regression: Navigate to "Analyze" -> "Nonlinear regression (curve fit)".

  • Select Model: Choose the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.[12]

  • Interpret Results: The software will calculate the IC50 value, which is the concentration of thiorphan that produces 50% inhibition of NEP activity.[14] The results will also include the HillSlope and R-squared value, which indicates the goodness of fit.

Representative Data Table
Thiorphan Conc. (nM)Log [Thiorphan] (M)% Inhibition (Mean ± SD, n=3)
0 (Vehicle)N/A0 ± 2.1
0.1-10.05.3 ± 1.8
0.3-9.512.1 ± 2.5
1.0-9.028.9 ± 3.1
3.0-8.548.2 ± 2.9
10.0-8.075.6 ± 4.0
30.0-7.592.3 ± 2.2
100.0-7.098.1 ± 1.5
300.0-6.599.2 ± 1.1
1000.0-6.099.5 ± 0.9

Expertise & Experience: A variable slope model is generally preferred as it allows the data to determine the steepness of the curve (HillSlope). A HillSlope close to 1.0 suggests a 1:1 binding interaction between the inhibitor and the enzyme. A value significantly different from 1.0 may indicate cooperativity or other complex binding phenomena.[15][16]

Optional Secondary Assay: Cell-Based Validation

To confirm the biological relevance of the enzymatic inhibition, a secondary cell-based assay can be performed. Intestinal cell lines such as Caco-2 or HT-29, which express neprilysin, can be utilized.

  • Cell Culture: Culture Caco-2 or HT-29 cells to confluency.

  • Induce Hypersecretion: Treat the cells with an agent that increases intracellular cAMP, such as forskolin or cholera toxin, to induce a hypersecretory state.[2]

  • Treatment: Concurrently treat the cells with varying concentrations of thiorphan.

  • cAMP Measurement: After an appropriate incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

  • Dose-Response Analysis: A dose-dependent reduction in cAMP levels in the presence of thiorphan would validate its antisecretory mechanism of action in a cellular context.[6][7]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dose-response analysis of this compound (as its active metabolite, thiorphan). By employing a validated fluorometric assay and robust data analysis methods, researchers can accurately determine the inhibitory potency of this compound against neprilysin. The principles and protocols outlined herein are designed to ensure high-quality, reproducible data, facilitating the confident assessment of this and other NEP inhibitors in drug discovery and development pipelines.

References

  • Racecadotril - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fitting the absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. (n.d.). Retrieved January 14, 2026, from [Link]

  • Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 49(25), 7274–7277. [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2025, June 3). YouTube. Retrieved January 14, 2026, from [Link]

  • Chauhan, B., et al. (2024). Preparation and Characterization of Racecadotril loaded Nanocrystal for Solubility Enhancement. Nanotechnology Perceptions, 20(S8). [Link]

  • How to determine an IC50 - FAQ 1859 - GraphPad. (n.d.). Retrieved January 14, 2026, from [Link]

  • Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Semantic Scholar. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved January 14, 2026, from [Link]

  • Equation: Absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. (n.d.). Retrieved January 14, 2026, from [Link]

  • Constructing the inhibition h from the experimental dose-response curve. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Alam, S. A., et al. (2003). Efficacy and tolerability of racecadotril in the treatment of cholera in adults: a double blind, randomised, controlled clinical trial. Gut, 52(10), 1419–1423. [Link]

  • SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit - Anaspec. (n.d.). Retrieved January 14, 2026, from [Link]

  • ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF RACECADOTRIL BY SOLID DISPERSION METHODS. (n.d.). TSI Journals. Retrieved January 14, 2026, from [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (n.d.). Docking.org. Retrieved January 14, 2026, from [Link]

  • Santantonio, M., et al. (2025). Racecadotril in the management of diarrhea: an underestimated therapeutic option? Therapeutic Advances in Gastroenterology. [Link]

  • Dose-inhibition curve and its application to the analysis of ACh-receptor activity. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Salazar-Lindo, E., & Santisteban-Ponce, J. (2002). Acute infectious diarrhoea in children: new insights in antisecretory treatment with racecadotril. Journal of Pediatric Gastroenterology and Nutrition, 34 Suppl 1, S22-5. [Link]

  • Effects of racecadotril and loperamide on bacterial proliferation and on the central nervous system of the newborn gnotobiotic piglet. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Daravath, B., & Somalanka, S. (2023). Enhancement of dissolution rate of racecadotril by liquisolid compact technology. Semantic Scholar. [Link]

  • Recombinant Human CD10/Neprilysin Protein (PKSH031421) - Elabscience. (n.d.). Retrieved January 14, 2026, from [Link]

  • Daravath, B., & Somalanka, S. (2023). Enhancement of dissolution rate of racecadotril by liquisolid compact technology. SciELO. [Link]

  • Eberlin, M., et al. (2012). A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology, 3, 89. [Link]

  • The angiotensin II type 1 receptor-neprilysin inhibitor LCZ696 blocked aldosterone synthesis in a human adrenocortical cell line. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]

  • Efficacy of racecadotril in the treatment of acute diarrhea in children. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Balance of Neprilysin Inhibition. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Test in Context: Neprilysin: Function, Inhibition, and Biomarker. (2016). Portal de recerca UAB. [Link]

  • A Test in Context: Neprilysin. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Racecadotril. (2025, August 8). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • (PDF) In-vitro release study of Racecadotril from granule sachets: influence of Brij-35. (2023, September 4). Retrieved January 14, 2026, from [Link]

  • In-vitro release study of Racecadotril from granule sachets: influence of Brij-35. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Structural Rationale for Targeting Matrix Metalloproteinases

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a novel investigational compound. While specific in vivo data for this molecule is not yet broadly published, its chemical structure provides a strong basis for its classification as a potent Matrix Metalloproteinase (MMP) inhibitor. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2] Under pathological conditions such as cancer, arthritis, and cardiovascular disease, MMP activity becomes dysregulated, leading to excessive tissue remodeling, inflammation, and disease progression.[1][3]

The core structure of this compound contains a critical mercapto (-SH) group within its 3-mercaptopropanamido backbone. This sulfhydryl moiety is a well-established zinc-binding group (ZBG) capable of chelating the catalytic zinc ion (Zn²⁺) in the active site of MMPs, thereby inhibiting their enzymatic activity.[1] The benzyl and acetate groups likely contribute to the molecule's specificity and pharmacokinetic properties by interacting with the non-conserved secondary binding sites (exosites) within the MMP structure.[2]

This guide provides a comprehensive framework for the in vivo evaluation of this compound, hereafter referred to as "the compound," leveraging established principles for testing MMP inhibitors in preclinical settings.

Proposed Mechanism of Action: Zinc Chelation

The primary inhibitory mechanism is predicated on the interaction between the compound's sulfhydryl group and the MMP active site. This interaction blocks substrate access and renders the enzyme inactive.

Efficacy_Workflow Start Day 0: Implant 4T1 Cells Tumor_Palpable Tumors Palpable (~Day 7-10) Start->Tumor_Palpable Randomize Randomize into Groups (Vehicle, Treatment) Tumor_Palpable->Randomize Dosing Daily Dosing (Oral Gavage) Randomize->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring continues until endpoint Endpoint Terminal Endpoint (e.g., Day 28) Monitoring->Endpoint Analysis Necropsy & Data Collection (Tumor, Lungs, Histology) Endpoint->Analysis

Sources

Application Notes and Protocols: Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate as a Novel Molecular Probe for Cellular Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Redox Landscape with a Novel Thiol-Reactive Probe

The intricate balance of cellular redox states, governed in large part by the concentration and localization of biological thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), is fundamental to cellular health.[1][2] Aberrations in thiol homeostasis are linked to a spectrum of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Consequently, the development of molecular tools to precisely monitor these crucial biomolecules in living systems is of paramount importance in biomedical research and drug discovery.[4]

Fluorescent molecular probes have emerged as a powerful technology for the real-time visualization of cellular thiols, offering exceptional sensitivity and high spatiotemporal resolution.[3][5] These probes are ingeniously designed to undergo a selective reaction with thiols, resulting in a discernible change in their fluorescent properties.[3] This application note introduces Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate , a novel, cell-permeable molecular probe conceived for the sensitive detection of cellular thiols. Its unique structural design, incorporating benzyl ester protecting groups for enhanced bioavailability and a reactive mercapto group as the sensing moiety, positions it as a promising tool for elucidating the complex roles of thiols in cellular physiology and pathology.

Probe Design and Rationale

The design of this compound is predicated on a dual-functionality approach to optimize its performance as an intracellular probe.

  • Cell Permeability and Intracellular Activation: The molecule features two benzyl groups. One forms a benzyl ester with the acetate moiety, and the other is part of the N-benzyl group. These lipophilic benzyl groups are intended to enhance the molecule's ability to passively diffuse across the cell membrane.[6][7][8] Once inside the cell, the benzyl ester is hypothesized to be cleaved by ubiquitous intracellular esterases, releasing the active form of the probe and trapping it within the cytoplasm.[6][9] This enzymatic activation is a common strategy to improve the cellular retention of molecular probes.

  • Thiol-Reactive Core: The core of the molecule contains a free mercapto (-SH) group. This nucleophilic thiol is the primary reactive site, poised to interact with various cellular analytes.[10][11] The reactivity of this thiol group can be exploited to detect a range of biological phenomena, including oxidative stress (by reacting with reactive oxygen species), electrophilic species, or for use in thiol-disulfide exchange reactions.[2][10] The specific application of the probe will depend on the experimental context and the cellular event being investigated.

Proposed Synthesis and Characterization

A plausible synthetic route for this compound can be envisioned through standard peptide coupling chemistry.

  • Starting Materials: Commercially available N-benzylcysteine and benzyl 2-aminoacetate would serve as the primary starting materials.

  • Peptide Coupling: The carboxylic acid of N-benzylcysteine would be activated using a standard coupling agent (e.g., DCC/NHS or HATU). This activated intermediate would then be reacted with the amino group of benzyl 2-aminoacetate in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Purification: The crude product would be purified using column chromatography on silica gel to yield the desired this compound.

Characterization: The identity and purity of the synthesized probe would be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Proposed Mechanism of Action as a "Turn-On" Fluorescent Probe

While the core molecule itself is not inherently fluorescent, its utility as a probe can be realized by its reaction with a fluorogenic reagent after it has reacted with its intracellular target. A common strategy involves the use of thiol-reactive fluorescent dyes. For this application note, we will focus on a two-step process where the probe first reacts with an analyte of interest (e.g., an electrophile or an oxidizing agent), and then the remaining unreacted probe is quantified.

Alternatively, the probe could be designed to be part of a FRET (Förster Resonance Energy Transfer) pair or a fluorescence quenching system. For the purpose of this note, we will outline a protocol based on its reaction with electrophilic species, which are often generated during oxidative stress.

The free thiol group of the probe is highly nucleophilic and will readily react with electrophilic species within the cell, such as those generated during oxidative stress.[12] This reaction will form a stable thioether bond, effectively "consuming" the probe. The amount of remaining, unreacted probe can then be quantified by lysing the cells and reacting the lysate with a thiol-reactive fluorescent dye, such as a maleimide derivative.[10][13] A decrease in the fluorescent signal compared to control cells would indicate an increase in the intracellular concentration of the electrophilic species.

Figure 2: General workflow for cellular imaging experiments.

Protocol 2: Detection of Oxidative Stress

This protocol details the use of this compound to detect an increase in cellular electrophiles, a hallmark of oxidative stress.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), or menadione)

  • Thiol-reactive fluorescent dye (e.g., Maleimide-PEG2-Biotin)

  • Cell lysis buffer

  • Fluorescence plate reader or microscope

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Seed your cells of interest (e.g., HeLa, SH-SY5Y) in a suitable imaging plate (e.g., 96-well black, clear bottom) or on glass coverslips at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Probe Loading: On the day of the experiment, dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for probe uptake and intracellular de-esterification.

  • Washing: Gently wash the cells twice with warm PBS to remove any excess extracellular probe.

  • Induction of Oxidative Stress: Treat the cells with a known oxidative stress-inducing agent (e.g., 100 µM H₂O₂) for a predetermined amount of time (e.g., 30 minutes). Include a vehicle-treated control group.

  • Cell Lysis: After treatment, wash the cells once with PBS and then lyse the cells using a suitable lysis buffer.

  • Quantification of Remaining Probe: To the cell lysates, add a thiol-reactive fluorescent dye according to the manufacturer's instructions. This dye will react with the unreacted probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope with the appropriate excitation and emission wavelengths for the chosen fluorescent dye.

Data Interpretation and Validation

A decrease in fluorescence intensity in the cells treated with the oxidative stressor compared to the control cells is indicative of an increase in intracellular electrophiles that have reacted with the probe.

Experimental Group Treatment Expected Relative Fluorescence Units (RFU) Interpretation
Control Vehicle (e.g., PBS)HighBasal level of cellular electrophiles.
Positive Control Oxidative Stressor (e.g., 100 µM H₂O₂)LowIncreased cellular electrophiles consumed the probe.
Negative Control No Cells (Blank)Very LowBackground fluorescence of the medium and dye.
Probe Specificity Pre-treatment with N-acetylcysteine (NAC) then oxidative stressorHighNAC scavenges electrophiles, preventing probe consumption.

Validation:

  • Specificity: To ensure the probe is reacting with the species of interest, pre-treat cells with a known antioxidant, such as N-acetylcysteine (NAC), before inducing oxidative stress. This should rescue the fluorescence signal.

  • Toxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the probe concentration and incubation time are not cytotoxic.

  • Controls: Always include appropriate positive and negative controls in your experiments. [14]

Conclusion

This compound is presented here as a conceptually novel molecular probe for the detection of cellular thiols and their reactions. Its design, incorporating features for enhanced cell permeability and a reactive thiol core, makes it a versatile tool for studying cellular redox biology. The provided protocols offer a starting point for researchers to explore its potential in a variety of cell-based assays. As with any new tool, careful optimization and validation are crucial for obtaining reliable and meaningful results.

References
  • Antunes, F., & Cadenas, E. (2000). Cellular titration of apoptosis with steady states of H2O2: decomposing the tail of the bell-shaped curve. Free Radical Biology and Medicine, 29(10), 1008-1017.
  • Chen, Y., et al. (2013). A versatile synthesis of probes for high-throughput enzyme activity screening. Analytical and Bioanalytical Chemistry, 405(19), 6249-6254. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses.
  • Gao, J., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2539-2551. [Link]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • MASI Longevity. (2025). Fluorescence Probes for ROS Detection: Overview. MASI Longevity Science. [Link]

  • McCall, L. I., & Cava, M. P. (2015). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 137(4), 1466-1469. [Link]

  • Neri, F., et al. (2016). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 141(19), 5537-5540. [Link]

  • Peng, H., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors, 12(11), 15907-15946. [Link]

  • Ren, Y., et al. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Science, 15(1), 20-36. [Link]

  • Shi, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3563. [Link]

  • Tsai, C. S., et al. (2002). Design and Synthesis of Activity Probes for Glycosidases. Organic Letters, 4(21), 3607-3610. [Link]

  • van der Veen, J. W., et al. (2013). Versatile synthesis of probes for high-throughput enzyme activity screening. Analytical and Bioanalytical Chemistry, 405(19), 6249-6254. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]

  • Yuan, L., et al. (2020). The chronological evolution of small organic molecular fluorescent probes for thiols. Chemical Society Reviews, 49(24), 9116-9145. [Link]

  • Prestidge, R. L., et al. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579-2583. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Brocklehurst, K., & Little, G. (1973). A thiol-labelling reagent and reactivity probe containing electrophilic mercury and a chromophoric leaving group. Biochemical Journal, 133(1), 67-80. [Link]

  • Shi, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3563. [Link]

  • Chemistry LibreTexts. (2016). 13.10: Thiols (Mercaptans). [Link]

  • National Library of Medicine. (n.d.). Cell imaging techniques : methods and protocols. [Link]

  • Yang, Y., et al. (2015). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 22(10), 862-884. [Link]

Sources

Application Notes & Protocols: Formulation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, a novel thiol-containing compound with potential therapeutic applications. Given the compound's predicted lipophilicity and the inherent reactivity of its mercapto group, this guide offers a first-principles approach to developing stable and effective formulations for in vitro and in vivo experiments. We will detail protocols for solubilization, stabilization, and characterization, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility.

Introduction: The Formulation Challenge

This compound incorporates a reactive thiol (mercapto) group, a moiety of significant interest in medicinal chemistry for its role in enzymatic processes and cellular redox signaling[1]. However, the presence of this functional group, combined with the two benzyl groups that likely confer poor aqueous solubility, presents a dual challenge for formulation scientists.

The primary obstacles to overcome are:

  • Poor Aqueous Solubility: The hydrophobic nature of the benzyl groups is expected to limit the compound's solubility in aqueous buffers, which are standard for most biological assays.

  • Chemical Instability: The thiol group is susceptible to oxidation, leading to the formation of disulfide dimers or mixed disulfides with other thiol-containing molecules in the experimental medium (e.g., cysteine in cell culture media)[2][3]. This degradation can lead to a loss of potency and inaccurate experimental results.

This guide will address these challenges by providing systematic protocols for creating formulations suitable for a range of preclinical studies. The principles discussed are grounded in established practices for formulating sulfur-containing molecules and poorly soluble drugs[4][5][6][7][8].

Pre-formulation Analysis: Understanding the Molecule

A thorough characterization of the bulk active pharmaceutical ingredient (API) is the foundation of any robust formulation strategy.

Physicochemical Characterization

Before attempting formulation, key physicochemical properties of this compound should be determined.

ParameterRecommended Technique(s)Rationale
Purity High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detectionTo confirm the identity and purity of the starting material. An impure API can lead to confounding experimental results.
Solubility Shake-flask method in various solvents (e.g., water, PBS, DMSO, ethanol, PEG400)To determine the intrinsic solubility and identify promising solvent systems for stock solutions and final formulations.
pKa Potentiometric titration or computational predictionTo understand the ionization state of the molecule at physiological pH, which influences solubility and stability.
LogP HPLC-based or computational predictionTo quantify the lipophilicity of the compound, which guides the choice of solubilization strategy. A high LogP suggests the need for lipid-based or surfactant-containing formulations.
Stability Assessment

The primary stability concern for a mercapto-containing compound is oxidation.

  • Forced Degradation Studies: Expose the compound to oxidative stress (e.g., H₂O₂, AIBN) to identify potential degradation products and to develop a stability-indicating analytical method.

  • pH-Rate Profile: Assess the rate of degradation across a range of pH values to determine the optimal pH for formulation stability. Thiolate anions (formed at pH > pKa of the thiol) are more susceptible to oxidation[3].

Formulation Strategies & Protocols

The choice of formulation depends on the intended application (in vitro vs. in vivo), the required concentration, and the acceptable excipient toxicity for the experimental system.

Workflow for Formulation Development

The following diagram outlines the decision-making process for selecting an appropriate formulation strategy.

FormulationWorkflow A Start: Define Experimental Need (In Vitro / In Vivo, Target Concentration) B Determine Aqueous Solubility (from Pre-formulation) A->B C Is Solubility Sufficient in Aqueous Buffer? B->C D Yes C->D E No C->E F Formulate in Aqueous Buffer with Antioxidant (e.g., DTT, EDTA) D->F G Strategy 1: Co-Solvent System (e.g., DMSO, PEG400) E->G H Strategy 2: Surfactant-Based System (e.g., Polysorbate 80, Cremophor EL) E->H I Strategy 3: Lipid-Based System (for high LogP & in vivo) E->I L Characterize Formulation (Appearance, Particle Size, Purity) F->L J Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) G->J H->J K Dilute Stock into Final Aqueous Medium. Monitor for Precipitation. J->K K->L M Proceed to Experiment L->M

Caption: Decision workflow for formulating this compound.

Protocol 1: Simple Aqueous Formulation for In Vitro Screening (Low Concentration)

This protocol is suitable for initial high-throughput screening where final concentrations are low and some level of organic solvent is tolerable.

Rationale: This method prioritizes simplicity. A concentrated stock in an organic solvent like DMSO is a common starting point for screening campaigns[9]. The key challenge is to avoid precipitation upon dilution into the aqueous assay buffer. The inclusion of a low concentration of a non-ionic surfactant can help maintain solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polysorbate 20 (Tween® 20)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[10]

Procedure:

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary. Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Prepare Intermediate Dilution: In a separate tube, prepare an intermediate dilution by adding the DMSO stock to your assay buffer containing 0.1% (v/v) Polysorbate 20. The final DMSO concentration in this intermediate step should not exceed 10%.

  • Prepare Final Working Solution: Serially dilute the intermediate solution into the final assay buffer. Ensure the final DMSO concentration is non-toxic to your cellular or enzymatic system (typically ≤ 0.5%).

  • Stabilization: For assays sensitive to thiol oxidation, consider adding a small amount of a reducing agent like DTT (final concentration 1-5 mM) to the final assay buffer immediately before adding the compound. Note that DTT can interfere with some assay readouts. TCEP is a non-thiol reducing agent and may be a suitable alternative.

Protocol 2: Co-Solvent Formulation for In Vivo (Parenteral) Administration

This protocol is designed for preclinical animal studies requiring systemic administration, where higher compound concentrations are needed.

Rationale: Many poorly soluble drugs are formulated for in vivo use with a mixture of co-solvents and surfactants to achieve the required concentration and maintain stability upon injection[11][12]. The selected vehicle must be biocompatible and non-toxic at the administered volume.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl)

  • EDTA (Ethylenediaminetetraacetic acid)

Vehicle Composition (Example):

  • 10% DMSO

  • 40% PEG400

  • 5% Polysorbate 80

  • 45% Saline (containing 1 mM EDTA)

Procedure:

  • Prepare Vehicle: In a sterile container, add the DMSO, PEG400, and Polysorbate 80. Mix thoroughly.

  • Dissolve API: Weigh the required amount of this compound and add it to the organic solvent mixture. Vortex or sonicate until fully dissolved.

  • Add Aqueous Phase: Slowly add the saline (containing EDTA) to the mixture while continuously vortexing to avoid precipitation. The EDTA is included to chelate metal ions that can catalyze thiol oxidation[13].

  • Finalize Formulation: Ensure the final solution is clear and free of particulates. Sterile filter the formulation through a 0.22 µm syringe filter before administration.

  • Stability: This formulation should be prepared fresh before each use. If short-term storage is necessary, store at 4°C, protected from light, and visually inspect for precipitation before use.

Analytical Characterization of Formulations

It is critical to verify the quality of the formulation before use in experiments.

Visual Inspection

All formulations should be visually inspected for clarity, color, and the presence of any particulate matter. Any formulation that is hazy, has changed color, or contains visible particles should be discarded.

HPLC for Concentration and Purity Verification

An HPLC method is essential for confirming the concentration of the active compound and detecting any degradation products.

Rationale: HPLC provides a quantitative measure of the compound's concentration and can separate the parent compound from impurities and degradants, such as the disulfide dimer[14][15].

Example HPLC Method (Reverse-Phase):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan of the compound) or Mass Spectrometry.

  • Sample Preparation: Dilute the formulation in the initial mobile phase composition to a concentration within the linear range of the standard curve.

Thiol Quantification (Ellman's Assay)

To specifically measure the concentration of the free thiol group and assess its stability over time.

Rationale: The Ellman's reagent (DTNB) assay is a classic colorimetric method for quantifying free sulfhydryl groups[16][17]. A decrease in the free thiol concentration over time is a direct measure of oxidative degradation.

Protocol:

  • Prepare a standard curve using a known thiol, such as cysteine or glutathione.

  • In a 96-well plate, add your formulation (diluted in assay buffer) to the reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)[16].

  • Add DTNB solution and incubate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 412 nm[16].

  • Calculate the thiol concentration in your sample by comparing its absorbance to the standard curve.

Stability and Storage Recommendations

The stability of this compound formulations is paramount for generating reliable and reproducible data.

Formulation TypeRecommended StorageKey Stability Considerations
DMSO Stock Solution -80°C, under inert gas (Ar or N₂)Prone to oxidation if exposed to air and moisture. Use anhydrous DMSO. Avoid repeated freeze-thaw cycles.
Aqueous Formulations Prepare fresh before use. If necessary, store at 2-8°C for <24h.Rapid oxidation in aqueous media, especially at neutral or alkaline pH. Susceptible to precipitation over time.
In Vivo Formulations Prepare fresh before each dosing.Risk of precipitation (physical instability) and oxidation (chemical instability). Must be clear and particle-free before injection.

Conclusion

The successful formulation of this compound requires a dual approach that addresses both its poor aqueous solubility and the oxidative liability of its thiol group. By employing systematic pre-formulation characterization and selecting appropriate solubilizing and stabilizing excipients, researchers can develop robust formulations for various preclinical applications. The protocols provided herein serve as a validated starting point. However, it is imperative that each specific formulation is characterized for concentration, purity, and stability to ensure the integrity of the subsequent experimental data. The principles of managing poorly soluble and thiol-containing compounds are well-established, and their careful application will be key to unlocking the therapeutic potential of this novel molecule.

References

  • Taylor & Francis Online. (n.d.). How do we address neglected sulfur pharmacophores in drug discovery?
  • Taylor & Francis Online. (2021, July 2). Full article: How do we address neglected sulfur pharmacophores in drug discovery?
  • National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC.
  • ScienceDaily. (2022, February 15). Scientists develop new method for creating promising new sulphur-based medicines.
  • South Dakota State University. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop - Open PRAIRIE.
  • SciSpace. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • ResearchGate. (2025, August 5). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells.
  • ACS Publications. (2015, January 6). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
  • American Chemical Society. (2015, January 6). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography.
  • PubMed. (n.d.). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells.
  • MedchemExpress.com. (n.d.). Benzyl acetate | Aromatic Ester.
  • PharmTech.com. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Thermo Fisher Scientific - ES. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Thiols Using a DTNB Microplate Assay.
  • ChemRxiv. (n.d.). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates.
  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Britannica. (n.d.). Thiols, Structure, Reactions - Organosulfur compound.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.

Sources

Troubleshooting & Optimization

Troubleshooting Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular synthesis, we present this comprehensive Technical Support Center guide. As Senior Application Scientists, we understand that the path to discovery is often paved with unexpected challenges. This resource is designed to empower you, our fellow researchers and drug development professionals, to navigate the intricacies of synthesizing Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthetic strategy.

The Synthetic Challenge: An Overview

The target molecule, this compound, is constructed via an amide bond formation between 2-benzyl-3-mercaptopropanoic acid and benzyl 2-aminoacetate (glycine benzyl ester). While seemingly a straightforward peptide coupling, the presence of a free thiol group in the carboxylic acid starting material introduces significant challenges, including potential side reactions and purification difficulties. This guide provides a structured approach to identifying and solving these common experimental hurdles.

General Reaction Scheme

Reaction_Scheme General Synthetic Pathway cluster_reactants Reactants cluster_reagents Reagents Acid 2-benzyl-3-mercaptopropanoic acid Product Benzyl 2-(2-benzyl-3- mercaptopropanamido)acetate Acid->Product Amide Bond Formation Amine Benzyl 2-aminoacetate Amine->Product Coupling Coupling Reagent (e.g., EDC, DCC, HATU) Coupling->Product Base Base (optional) (e.g., DIPEA, NMM) Base->Product

Caption: General reaction scheme for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question 1: My reaction has gone to completion according to TLC, but after work-up and purification, my isolated yield is extremely low. What are the likely causes?

Answer: Low isolated yield despite apparent reaction completion is a common and frustrating issue. The root cause often lies in the work-up or purification stages, especially with a thiol-containing compound.

  • Oxidation during Work-up: The free thiol (-SH) group is highly susceptible to oxidation to form a disulfide dimer, especially under basic conditions or exposure to air during aqueous work-up. This dimer will have a different polarity and may be lost during extraction or chromatography.

    • Solution: Degas all aqueous solutions (e.g., water, brine) by bubbling nitrogen or argon through them before use. Consider performing the work-up under an inert atmosphere. Adding a mild reducing agent like sodium bisulfite to the aqueous wash can sometimes help.

  • Adsorption onto Silica Gel: Sulfur-containing compounds can sometimes interact strongly with the silica gel support during column chromatography, leading to streaking, poor separation, and irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent containing a non-nucleophilic base (e.g., eluent containing 0.5-1% triethylamine). Alternatively, consider using a different stationary phase like alumina or reverse-phase chromatography.

  • Inadequate Extraction: Ensure the pH of the aqueous layer is adjusted correctly during the extraction process to ensure your product is in the organic layer.

Question 2: My TLC/LC-MS analysis shows that my starting materials are consumed, but I see no desired product peak. What went wrong?

Answer: This scenario points to a fundamental issue with the coupling reaction itself, where the activated carboxylic acid is being consumed by unproductive pathways.

  • Rapid Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., the O-acylisourea intermediate when using carbodiimides) is highly reactive and can be hydrolyzed by trace amounts of water in the reaction solvent.[1]

    • Solution: Ensure you are using anhydrous solvents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Formation of N-Acylurea: With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which is a common side reaction.[2][3] This pathway is often favored in polar aprotic solvents and at higher temperatures.

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an active ester that is more stable to rearrangement but still highly reactive towards the amine.[1][4] Running the reaction at 0 °C before allowing it to warm to room temperature can also minimize this side reaction.

  • Side Reaction with Thiol: The free thiol is nucleophilic and could potentially compete with the amine in reacting with the activated carboxylic acid, leading to thioester formation or other byproducts. While less likely than amine reaction, it can be a contributing factor.

    • Solution: Consider protecting the thiol group before the coupling reaction. A trityl (Trt) group is a good candidate as it is bulky and can be removed under mildly acidic conditions that would likely leave the benzyl ester intact.

Category 2: Purity and Side Reactions

Question 3: My crude NMR shows a complex mixture of products, and my mass spectrum has a peak at roughly double the mass of my expected product. What is this major impurity?

Answer: A peak at ~2x the expected mass is a classic indicator of disulfide bond formation . The free thiol on your 2-benzyl-3-mercaptopropanoic acid starting material or your final product has been oxidized.

  • Cause: This oxidation can happen before the reaction even starts (if the starting acid has been stored improperly) or during the reaction/work-up, especially if the reaction is run open to the air or if basic conditions are used (e.g., with bases like triethylamine or DIPEA).

  • Prevention & Solution:

    • Starting Material Purity: Check the purity of your 2-benzyl-3-mercaptopropanoic acid before use. If a significant amount of dimer is present, it can be reduced back to the free thiol using a reducing agent like dithiothreitol (DTT) followed by purification.

    • Reaction Conditions: Run the reaction under an inert atmosphere (N2 or Ar).

    • Work-up: Use degassed solvents for your work-up procedure.

    • Cleavage: If the dimer has already formed in your product, it can be cleaved back to the thiol with a mild reducing agent, though this adds another step to the synthesis.

Side_Reactions Common Unwanted Pathways cluster_main Desired Reaction cluster_side Side Reactions Activated_Acid Activated Acid (O-Acylisourea) Product Desired Amide Product Activated_Acid->Product NAcylurea N-Acylurea (Unreactive) Activated_Acid->NAcylurea Rearrangement Hydrolysis Hydrolyzed Acid (Starting Material) Activated_Acid->Hydrolysis Reaction with H₂O Amine Amine Amine->Product Disulfide Disulfide Dimer Product->Disulfide Oxidation

Caption: Common side reactions in the synthesis.

Question 4: I used DCC as my coupling reagent and now I have a white solid that won't dissolve in anything. How do I get rid of it?

Answer: You are dealing with dicyclohexylurea (DCU), the byproduct of DCC. It is notoriously insoluble in most common organic solvents, making purification a challenge.[4]

  • Filtration: The simplest method is to filter the reaction mixture directly. Since DCU is often insoluble in the reaction solvent (like DCM or DMF), it can be removed by filtration before the aqueous work-up.

  • Solvent Choice for Purification: If DCU precipitates during work-up or concentration, you can try redissolving your crude product in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., cold acetonitrile, diethyl ether) and then filtering.

  • Alternative Reagents: To avoid this problem in the future, use a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5] The resulting urea byproduct is water-soluble and is easily removed during the aqueous extraction phase of the work-up.[2]

Recommended Experimental Protocol

This protocol uses EDC and HOBt to maximize yield and minimize common side reactions.

Materials:

  • 2-benzyl-3-mercaptopropanoic acid

  • Benzyl 2-aminoacetate (or its HCl salt)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) (only if using the amine HCl salt)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, dissolve 2-benzyl-3-mercaptopropanoic acid (1.0 eq), Benzyl 2-aminoacetate (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

    • Note: If using the hydrochloride salt of the amine, add DIPEA (1.1 eq) to the mixture to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Use degassed solutions where possible.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

    • Pro-Tip: To minimize on-column issues, you can pre-treat your silica with your eluent system containing 0.5% triethylamine.

Data & Reagent Comparison

Coupling ReagentProsConsMitigation Strategy
DCC Inexpensive, effective.Forms insoluble DCU byproduct; risk of racemization.[4]Filter to remove DCU; use with HOBt to suppress racemization.
EDC Water-soluble urea byproduct (easy removal); mild conditions.[2][5]More expensive than DCC; can still form N-acylurea.Use with HOBt or NHS to improve efficiency and prevent rearrangement.
HATU/HBTU Very fast and efficient; low racemization.[2]Expensive; byproducts can complicate purification.Requires a non-nucleophilic base (DIPEA); careful stoichiometry is key.
Acyl Chloride Highly reactive.Can be harsh; requires an extra synthetic step; safety concerns (HCl gas).Use with a hindered base at low temperatures.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Low Yield Issues cluster_purity Impurity Issues start Experiment Complete check_yield Is Isolated Yield > 50%? start->check_yield check_purity Is Product Pure by NMR/LCMS? start->check_purity success Success! check_yield->success Yes review_coupling Review Coupling Protocol: 1. Anhydrous conditions? 2. Used HOBt/NHS? 3. Reagent quality? check_yield->review_coupling No check_purity->success Yes check_dimer Impurity at ~2x Mass? check_purity->check_dimer No review_workup Review Work-up: 1. Used degassed solutions? 2. Correct pH for extraction? 3. Irreversible binding to silica? review_coupling->review_workup check_urea Insoluble Precipitate? check_dimer->check_urea No dimer_cause Disulfide Dimer Formation. - Use inert atmosphere. - Check starting material. check_dimer->dimer_cause Yes other_impurities Other Impurities check_urea->other_impurities No urea_cause Urea Byproduct (DCU). - Filter crude mixture. - Use EDC next time. check_urea->urea_cause Yes optimize_chroma Optimize Chromatography: - Different solvent system? - Additive (Et₃N)? - Alternative stationary phase? other_impurities->optimize_chroma

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Vertex AI Search Result[6] : Protecting Groups in Peptide Synthesis: A Detailed Guide. Google Cloud.

  • Vertex AI Search Result[7] : Benzyl Protection - Common Organic Chemistry. organic-chemistry.org.

  • Vertex AI Search Result[8] : Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.

  • Vertex AI Search Result[9] : Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

  • Vertex AI Search Result[10] : Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.

  • Vertex AI Search Result[11] : Protecting Groups in Peptide Synthesis | Request PDF. ResearchGate.

  • Vertex AI Search Result[12] : Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing).

  • Vertex AI Search Result[5] : Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.

  • Vertex AI Search Result[2] : Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Vertex AI Search Result[1] : Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.

  • Vertex AI Search Result[4] : Coupling Reagents. Aapptec Peptides.

  • Vertex AI Search Result[13] : Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Vertex AI Search Result[3] : Carbodiimide. Wikipedia. [Link]

  • Vertex AI Search Result[14] : Process for the deprotection of protected thiols. Google Patents.

  • Vertex AI Search Result[15] : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Optimizing Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this peptide coupling reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal yields and purity.

Reaction Overview & Fundamentals

The synthesis of the target molecule involves the formation of an amide bond between two key building blocks: N-benzyl-S-protected-cysteine and Glycine benzyl ester. This is a classic peptide coupling reaction, and its success hinges on the careful selection of coupling reagents, protecting groups, and reaction conditions to avoid common pitfalls like low yield and racemization.

Proposed Synthetic Scheme:

Reaction_Scheme Reactant1 N-benzyl-S-Trt-Cysteine Coupling Coupling Reagent (e.g., EDC/Oxyma) Reactant1->Coupling + Reactant2 H-Gly-OBn Reactant2->Coupling + Solvent Solvent (e.g., DMF) Product Target Molecule (S-Trt protected) Solvent->Product

Caption: General workflow for the peptide coupling reaction.

The thiol group of the cysteine derivative is highly nucleophilic and must be protected during the coupling step to prevent unwanted side reactions.[1][2] The trityl (Trt) group is a common and effective choice for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and protecting groups?

A: For optimal results, we recommend:

  • Carboxyl Component: N-benzyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH). The Trityl group provides robust protection for the cysteine thiol under standard coupling conditions and can be removed later if a free thiol is required.

  • Amine Component: Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl). The benzyl ester protects the glycine carboxyl group and can be removed under hydrogenolysis conditions. The hydrochloride salt form is stable and commercially available.

Q2: Which coupling reagent system is best for this synthesis?

A: The choice of coupling reagent is critical for maximizing yield and minimizing side reactions, especially racemization. Cysteine is known to be particularly susceptible to racemization during activation.[3][4] We recommend a carbodiimide-based system with a racemization-suppressing additive.

Coupling SystemProsConsRecommendation
EDC / Oxyma Pure Water-soluble urea byproduct, high efficiency, excellent racemization suppression.[5]Can be moisture sensitive.Highly Recommended. The modern standard for minimizing epimerization.
EDC / HOBt Effective, widely used, good at suppressing racemization.[6]HOBt has potential explosive hazards when dry. Byproducts can be toxic.[7]A classic and effective choice, but handle HOBt with care.
HATU / DIEA Very fast and efficient coupling.Higher cost, can cause guanidinylation of the free amine if not pre-activated.[4] Cysteine racemization can be significant with strong bases like DIEA.[3]Use with caution. Pre-activation is mandatory. Consider a weaker base like 2,4,6-collidine.

Q3: What are the optimal solvent and temperature conditions?

A:

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent choices. DMF is particularly good at solvating the growing peptide chain and reagents.[8]

  • Temperature: Start the reaction at 0 °C, especially during the activation of the carboxylic acid with the coupling reagent.[9] After the addition of the amine component, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. This helps control the reaction rate and minimize side reactions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a systematic, cause-and-solution format.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues and can stem from several sources.[8][10][11]

Troubleshooting_Low_Yield Start Low Product Yield Cause1 Ineffective Activation Start->Cause1 Cause2 Poor Reagent Quality Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Cause4 Work-up Issues Start->Cause4 Sol1 Pre-activate acid. Check reagent stoichiometry. Use fresh coupling reagents. Cause1->Sol1 Solution Sol2 Verify starting materials via NMR/MS. Use anhydrous solvents. Cause2->Sol2 Solution Sol3 Run reaction at 0°C to RT. Ensure adequate reaction time (12-24h). Check pH if using a salt. Cause3->Sol3 Solution Sol4 Avoid product loss during extraction. Optimize purification method. Cause4->Sol4 Solution

Caption: Decision tree for troubleshooting low reaction yield.

Q: My reaction yield is consistently below 50%. What should I check first?

A:

  • Potential Cause A: Ineffective Carboxylic Acid Activation. The reaction between the coupling reagent (e.g., EDC) and the carboxylic acid to form the active O-acylisourea intermediate is the first critical step.[7]

    • Solution:

      • Check Reagent Quality: Ensure your coupling reagents (EDC, Oxyma/HOBt) are fresh and have been stored properly under anhydrous conditions.

      • Order of Addition: Add the coupling reagent and additive (Oxyma/HOBt) to a solution of the carboxylic acid and stir for 15-30 minutes at 0°C before adding the amine component. This pre-activation step ensures the active ester is formed efficiently.[4]

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagents relative to the carboxylic acid.

  • Potential Cause B: Amine Component Inactivity. If you are using the hydrochloride salt of glycine benzyl ester, the free amine needs to be liberated for it to be nucleophilic.

    • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine (1.0-1.1 equivalents), to the reaction mixture to neutralize the HCl salt. Add the base just before or along with the amine component.

  • Potential Cause C: Presence of Water. Carbodiimides react rapidly with water, which deactivates them.

    • Solution: Use anhydrous solvents (DCM or DMF) and ensure all glassware is thoroughly dried before use.

Problem 2: Multiple Spots on TLC / Impure Crude Product

The presence of significant impurities complicates purification and indicates side reactions are occurring.

Q: My crude NMR/LC-MS shows several major byproducts. What are they and how can I prevent them?

A:

  • Potential Cause A: Racemization. The chiral center of the N-benzyl-cysteine is susceptible to epimerization during activation, leading to the formation of a diastereomeric product. This happens via a planar oxazolone intermediate.[5]

    • Solution:

      • Use Additives: Always use a racemization suppressant like Oxyma Pure or HOBt. These additives react with the initial active intermediate to form a less reactive ester, which minimizes the time available for oxazolone formation.[4][5]

      • Avoid Strong Bases: Overuse of strong tertiary amine bases can promote racemization. Use the minimum amount of base necessary (1.0-1.1 eq.) for salt neutralization.

      • Low Temperature: Performing the activation step at 0°C significantly reduces the rate of racemization.

  • Potential Cause B: N-acylurea Formation. This is a common byproduct with carbodiimide reagents. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and difficult to remove.[12]

    • Solution: This rearrangement competes with the desired reaction with the amine. Adding HOBt or Oxyma helps suppress this by rapidly converting the O-acylisourea to the active ester.[13] Ensuring your amine is present and active (i.e., neutralized) allows it to trap the intermediate before rearrangement occurs.

  • Potential Cause C: Thiol Reactivity. If the S-trityl group is prematurely cleaved or was not present, the free thiol can interfere.

    • Solution: Ensure the integrity of your S-Trt protected starting material. Avoid highly acidic conditions during the reaction or workup until you intend to deprotect it.

Problem 3: Difficulty in Product Purification

Even with a good reaction, isolating the final product can be challenging.

Q: I'm struggling to separate my product from the urea byproduct and starting materials using column chromatography. What can I do?

A:

  • Potential Cause A: Urea Byproduct Solubility. If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be filtered off. However, if using EDC, the ethyl-dimethylaminopropyl urea is water-soluble.[6]

    • Solution (for EDC): Perform an aqueous workup. After the reaction, quench with water or a mild acid (e.g., 1M HCl). Extract your product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This will pull the water-soluble urea and excess EDC into the aqueous layers.

  • Potential Cause B: Similar Polarity of Product and Impurities.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for your silica gel column. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one can improve separation.

      • Reversed-Phase HPLC: For high-purity requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[14] It separates compounds based on hydrophobicity and is highly effective.

Experimental Protocol: Recommended Synthesis

This protocol utilizes an EDC/Oxyma system for robust coupling and minimal racemization.

Materials:

  • N-benzyl-S-trityl-L-cysteine (1.0 eq.)

  • Glycine benzyl ester HCl (1.05 eq.)

  • EDC·HCl (1.2 eq.)

  • Oxyma Pure (1.2 eq.)

  • DIEA (1.1 eq.)

  • Anhydrous DMF

  • Standard glassware

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzyl-S-trityl-L-cysteine (1.0 eq.) in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add Oxyma Pure (1.2 eq.) and EDC·HCl (1.2 eq.). Stir the mixture at 0 °C for 20 minutes.

  • Coupling: In a separate flask, dissolve Glycine benzyl ester HCl (1.05 eq.) in a small amount of DMF. Add DIEA (1.1 eq.) to this solution. Add the neutralized amine solution to the activated carboxylic acid mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to stir and warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

References

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chrom
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
  • Troubleshooting low yield in solid-phase peptide synthesis. BenchChem.
  • A reactive peptide interface for site-selective cysteine bioconjug
  • Macrocyclization strategies for cyclic peptides and peptidomimetics.
  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Peptides.
  • Hplc free purification of peptides by the use of new capping and capture reagents.
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.
  • The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem.
  • Recent advances in peptide macrocyclization str
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PNAS.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • What do you do when your peptide synthesis fails? Biotage.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Benzyl Acetate: A Review on Synthetic Methods.
  • Synthesis of benzyl mercaptan.
  • Benzyl acet
  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate solubility issues in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility and Stability Challenges in Experimental Assays

Welcome to the technical support guide for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with this compound in aqueous assay environments. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

The structure of this compound, with its multiple benzyl groups, presents significant hydrophobicity, which is the primary cause of solubility issues. Furthermore, the presence of a free thiol (-SH) group introduces potential instability through oxidation. This guide addresses these core challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues reported by users. We will move from basic solubility problems to more complex issues like compound stability and assay interference.

Q1: My compound, this compound, precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?

This is the most frequent challenge and is a classic example of a hydrophobic compound "crashing out" of solution when transferred from a compatible organic solvent (like DMSO) to an incompatible aqueous environment. Your goal is to keep the compound solvated and monomeric in the final assay buffer.

The Underlying Cause: The two benzyl groups on the molecule are highly non-polar and prefer to interact with each other rather than with water. When the concentration of the organic solvent (DMSO) is diluted below a critical threshold, the compound molecules rapidly self-associate and precipitate to minimize their contact with water.

Here is a systematic approach to solve this issue:

Step 1: Optimize Your Stock and Dilution Technique

  • High-Quality DMSO: Always use anhydrous, high-purity DMSO for your stock solution to prevent introducing water, which can initiate precipitation.

  • Serial Dilutions: Avoid large, single-step dilutions. A "shock" dilution from 100% DMSO into a purely aqueous buffer is likely to fail. Instead, perform intermediate dilutions in mixtures of DMSO and your assay buffer.

  • Vigorous Mixing: When making the final dilution, vortex or pipette mix vigorously and immediately. This rapid dispersion can sometimes prevent localized high concentrations that trigger precipitation.

Step 2: Employ Co-solvents If proper dilution technique is insufficient, the next step is to modify your final assay buffer by including a small percentage of an organic co-solvent.[1][2] DMSO is the most common, but others can be effective.

Causality: Co-solvents make the bulk solution more "hospitable" to the hydrophobic compound by reducing the overall polarity of the aqueous buffer. However, be mindful that co-solvents can impact the activity and stability of your target protein or enzyme.[3][4] It is crucial to determine the maximum tolerable concentration of a co-solvent for your specific assay.

Co-SolventTypical Starting Conc.Max Tolerable Conc. (General)Notes
DMSO 0.5 - 1% (v/v)Often up to 5%Most common, but can inhibit some enzymes.[1][5] Always run a solvent-only control.
Ethanol 1 - 2% (v/v)Varies widelyCan be effective but may be more denaturing to proteins than DMSO.
Glycerol 2 - 5% (v/v)Often up to 10-20%Excellent protein stabilizer but its high viscosity can interfere with some assays.[2]

Step 3: Use Solubility Enhancers If co-solvents are not effective or interfere with your assay, dedicated solubility enhancers can be used.

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can solubilize hydrophobic compounds by forming micelles. The compound partitions into the hydrophobic core of the micelle, shielding it from the aqueous buffer.

    • Crucial Consideration: Use detergents at a concentration above their Critical Micelle Concentration (CMC). However, be aware that detergents can denature proteins or interfere with protein-ligand binding.[6][7][8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate the hydrophobic benzyl groups of your compound, forming a water-soluble "inclusion complex".[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[12]

Q2: I've managed to dissolve the compound, but my results are inconsistent, or the compound seems to lose activity over the course of the experiment. What could be the cause?

This points towards a compound stability issue. For this compound, there are two primary chemical liabilities: the free thiol group and the potential reversibility of its core structure.

Primary Suspect: Thiol Oxidation The mercapto (-SH) group is highly susceptible to oxidation by dissolved oxygen in your buffer, especially at neutral or slightly basic pH. This oxidation leads to the formation of a disulfide-linked dimer. This new, larger molecule will have different solubility, and likely different (or no) biological activity, leading to a perceived loss of potency over time.

Thiol_Oxidation cluster_0 Monomer (Active) cluster_1 Dimer (Inactive/Precipitate) Compound1 R-SH Dimer R-S-S-R Compound1->Dimer  + O₂ (dissolved oxygen) - 2H₂O Compound2 R-SH Compound2->Dimer  + O₂ (dissolved oxygen) - 2H₂O

Solutions for Thiol Oxidation:

  • Degas Buffers: Before use, degas your assay buffer by sparging with an inert gas (argon or nitrogen) or by using a vacuum pump to remove dissolved oxygen.

  • Add Reducing Agents: Include a reducing agent in your buffer to maintain the thiol in its reduced state.

    • DTT (Dithiothreitol): Effective, but can interfere with some assays and has a short half-life in solution.

    • TCEP (Tris(2-carboxyethyl)phosphine): A more stable and powerful reducing agent that is often a better choice. It is odorless and stable over a wider pH range.

  • Storage: For long-term storage of the solid compound or DMSO stock, flush the vial with argon or nitrogen before sealing.[14] Store at -80°C in small, single-use aliquots to minimize exposure to air.[15][16]

Secondary Suspect: Thia-Michael Reversibility The "3-mercaptopropanamido" portion of the name suggests the molecule could be a thia-Michael adduct. The thia-Michael addition reaction can be reversible, particularly under basic pH conditions.[17][18][19] If the reaction reverses, the compound will break apart, leading to a loss of activity.

Solution:

  • Maintain pH Control: Ensure your assay buffer is well-buffered and maintained at a stable pH, preferably between 6.5 and 7.5. Avoid excursions into basic pH ranges (pH > 8) where the retro-Michael reaction is more likely.

Q3: My assay is showing a high background signal or non-specific inhibition that doesn't look like a classic dose-response curve. Is this related to the compound?

Yes, this is a strong indicator of compound aggregation . Poorly soluble compounds, even when they appear dissolved to the naked eye, can form sub-visible, colloidal aggregates in aqueous solution.[20] These aggregates are notorious for causing assay interference by non-specifically sequestering and denaturing proteins.[20][21]

Why Aggregates Interfere:

  • Enzyme Inhibition: Aggregates can adsorb enzyme molecules onto their surface, causing unfolding and denaturation, which appears as inhibition.

  • Optical Interference: Colloidal particles can scatter light, interfering with absorbance or fluorescence-based readouts.

Troubleshooting Workflow for Aggregation:

Aggregation_Workflow Start Suspicion of Aggregation (Poor CRC, High Background) Step1 Add 0.01% Triton X-100 to Assay Buffer Start->Step1 Decision1 Is nonspecific activity abolished? Step1->Decision1 Result_Yes Aggregation is the likely cause. Decision1->Result_Yes Yes Result_No Aggregation is less likely. Consider other mechanisms. Decision1->Result_No No Step2 Perform Aggregation Counter-Screen (e.g., DLS, β-lactamase assay) Result_Yes->Step2 Step3 Re-evaluate solubility strategy. (See Q1: Co-solvents, Cyclodextrins) Result_No->Step3

Methods to Confirm Aggregation:

  • Detergent Test: The simplest test is to re-run your assay with the inclusion of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). If the non-specific activity is abolished, it strongly suggests it was caused by aggregation, as the detergent disrupts the colloidal particles.

  • Enzyme Concentration Test: True inhibitors typically have an IC50 that is independent of the enzyme concentration. The apparent IC50 of an aggregator, however, will increase linearly as you increase the enzyme concentration in the assay.[20]

  • Biophysical Methods: If available, techniques like Dynamic Light Scattering (DLS) can directly measure the size of particles in your solution, providing definitive evidence of aggregation.[20][21][22]

Part 2: Detailed Protocols
Protocol 1: Systematic Solubility & Aggregation Assessment

This protocol helps you determine the maximum soluble concentration of your compound and assess its aggregation potential under various buffer conditions.

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO.

  • Set Up Test Buffers: Prepare your primary assay buffer with a matrix of additives:

    • Buffer A: Assay Buffer + 0.5% DMSO (Control)

    • Buffer B: Assay Buffer + 2% DMSO

    • Buffer C: Assay Buffer + 5% DMSO

    • Buffer D: Assay Buffer + 0.01% Triton X-100

    • Buffer E: Assay Buffer + 1 mM HP-β-CD

  • Serial Dilution: For each buffer, create a 2-fold serial dilution of your compound, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., <1 µM).

    • Critical: Add the compound stock to the buffer (not the other way around) while vortexing to ensure rapid mixing.

  • Visual Inspection (Nephelometry): After a 15-minute incubation, inspect each well/tube against a dark background with a focused light source (Tyndall effect). The presence of visible cloudiness or light scattering indicates gross precipitation.

  • Dynamic Light Scattering (DLS) Analysis:

    • If available, analyze samples from the highest visually clear concentrations for each buffer condition.

    • The presence of particles >100 nm in diameter is a strong indicator of compound aggregation.

Protocol 2: Assessing Compound Stability in Assay Buffer via HPLC

This protocol provides a framework to check for chemical degradation (e.g., oxidation) over time.

  • Prepare Sample: Prepare a solution of the compound in your final, optimized assay buffer at the highest intended working concentration (e.g., 50 µM).

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable Reverse-Phase HPLC system (e.g., C18 column). Record the chromatogram. The main peak corresponds to your intact compound.

  • Incubation: Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C for 2 hours).

  • Subsequent Timepoints: At various timepoints (e.g., T=30 min, T=60 min, T=120 min), inject another aliquot onto the HPLC.

  • Analysis: Compare the chromatograms.

    • A decrease in the area of the main peak over time indicates degradation.

    • The appearance of new, distinct peaks can help identify the degradation products (e.g., a later-eluting peak might correspond to the more non-polar disulfide dimer).

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Cyclodextrins in delivery systems: Applications - PMC - PubMed Central.
  • Vertex AI Search. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC - NIH.
  • Vertex AI Search. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC - NIH.
  • Vertex AI Search. Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF - ResearchGate.
  • Vertex AI Search. Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases - CIB (CSIC).
  • Vertex AI Search. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC - NIH.
  • Vertex AI Search. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
  • Vertex AI Search. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf.
  • Vertex AI Search. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC - NIH.
  • Vertex AI Search. Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • Vertex AI Search. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - OUCI.
  • Vertex AI Search. Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design | Request PDF - ResearchGate.
  • Vertex AI Search. Handling thiols in the lab : r/chemistry - Reddit.
  • Vertex AI Search. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Vertex AI Search. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI.
  • Vertex AI Search. Thia-Michael Reaction | Encyclopedia MDPI.
  • Vertex AI Search. Enzymes in organic synthesis. 22. Effects of organic solvents on horse liver alcohol dehydrogenase-catalyzed reduction.
  • Vertex AI Search. Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics.
  • Vertex AI Search. Thiolated polymers: Stability of thiol moieties under different storage conditions - MDPI.

Sources

Interpreting mass spectrometry data of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Welcome to the technical support guide for the mass spectrometry analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just data, but a deep, mechanistic understanding of what you are observing in your experiments. This guide is structured to address common questions and troubleshoot frequent issues, ensuring your analysis is both accurate and insightful.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental data points for your target molecule. Understanding these expected values is the first step in validating your experimental results.

Q1: What is the exact mass and molecular formula of my compound?

Answer: The molecular structure of this compound is C₁₉H₂₁NO₃S. Before any analysis, it is critical to calculate the theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is the foundation for identifying your molecular ion peak.

ParameterValue
Molecular Formula C₁₉H₂₁NO₃S
Monoisotopic Mass 343.1242 Da
Q2: What are the expected m/z values for the primary molecular ions in ESI-MS?

Answer: Electrospray Ionization (ESI) is a soft ionization technique that typically forms pseudomolecular ions by adding or removing a proton.[1] Depending on the ion mode, you should primarily look for the protonated molecule in positive mode or the deprotonated molecule in negative mode.

Ion SpeciesDescriptionExpected m/z
[M+H]⁺ Protonated Molecule344.1315
[M-H]⁻ Deprotonated Molecule342.1169
Q3: My spectrum shows several peaks around the expected molecular ion. What are the common adducts I should look for?

Answer: It is very common, especially in ESI, to observe adduct ions where the parent molecule associates with cations present in the solvent or system.[1][2] The most frequent adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which often originate from glassware, solvents, or buffers.[2] Observing these adducts can actually help confirm your molecular weight.

Adduct IonSourceExpected m/zMass Difference from [M+H]⁺
[M+Na]⁺ Sodium366.1140+21.9825
[M+K]⁺ Potassium382.0879+37.9564
[M+NH₄]⁺ Ammonium361.1586+17.0271
[2M+H]⁺ Dimer687.2557N/A
Q4: What are the most likely fragment ions I will see in an MS/MS experiment?

Answer: Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the isolated molecular ion. For this molecule, fragmentation is predictable and centers around its key functional groups: the two benzyl groups and the central amide bond.

The most characteristic fragment is the highly stable tropylium ion (C₇H₇⁺) at m/z 91.05 .[3] This peak is often the base peak in the spectrum and arises from the cleavage of either of the benzyl groups. Other significant fragments are listed below.

Expected m/zProposed Fragment / Neutral LossRationale
91.05 [C₇H₇]⁺ (Tropylium ion) Highly stable carbocation from benzyl group cleavage.[3][4]
196.08 [H₂N-CH(CH₂C₆H₅)-CH₂SH + H]⁺Cleavage of the amide bond (y-ion type).
166.09 [C₆H₅CH₂OCOCH₂NH₃]⁺Cleavage of the amide bond (b-ion type).
253.08 [M+H - C₇H₇]⁺Loss of a benzyl radical from the parent ion.
236.07 [M+H - C₇H₈O]⁺Neutral loss of benzyl alcohol from the ester group.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. The workflow diagrams and step-by-step guides are designed to help you systematically diagnose and solve these problems.

Q5: I see a complex spectrum with many unexpected peaks. How do I determine if this is contamination?

Answer: Contamination is a frequent issue in LC-MS and can originate from various sources including solvents, plasticware, sample handling, and the instrument itself.[5][6][7] Common contaminants include polyethylene glycol (PEG), phthalates, and siloxanes.[8] A systematic approach is required to identify the source.

  • Analyze a Solvent Blank: Prepare a blank injection using the exact same mobile phase composition as your sample run. This will help identify contaminants originating from your solvents or the LC system.

  • Bypass the LC Column: If your system allows, perform a direct infusion of the mobile phase into the mass spectrometer. If the contaminant peaks disappear, the source is likely your column bleeding or a contaminated guard column.[9]

  • Review Sample Preparation: Phthalates and other plasticizers can leach from plastic tubes and well plates.[6][9] If possible, re-prepare the sample using high-quality polypropylene or glass vials. Always wear nitrile gloves, as skin oils and lotions can introduce contaminants.[5]

  • Check Gas Lines: Nitrogen gas lines made of certain plastics can sometimes be a source of contamination.[9]

start Complex Spectrum Observed blank Run Solvent Blank start->blank check_blank Contaminant in Blank? blank->check_blank contam_system Source: Solvents or LC/MS System check_blank->contam_system Yes contam_sample Source: Sample Prep or Matrix check_blank->contam_sample No direct_infusion Direct Infusion of Mobile Phase contam_system->direct_infusion review_prep Review Sample Prep Protocol contam_sample->review_prep check_infusion Contaminant Present? direct_infusion->check_infusion source_lc Source: LC Column / Tubing check_infusion->source_lc No source_solvent Source: Solvents / Additives check_infusion->source_solvent Yes check_vials Use Glass Vials review_prep->check_vials

Caption: Troubleshooting workflow for identifying contamination sources.

Q6: I don't see my expected [M+H]⁺ ion, but I do see a strong peak at m/z 366.11. What is happening?

Answer: You are observing a sodium adduct, [M+Na]⁺, which has an m/z of 366.1140. It is common for certain molecules, especially those with multiple oxygen atoms like yours, to have a higher affinity for sodium ions than for protons.[2] In some cases, the sodium adduct can be the most abundant species, with the protonated molecule being very weak or absent.

Troubleshooting Steps:

  • Confirm with Potassium: Look for a peak at m/z 382.0879 , which corresponds to the potassium adduct, [M+K]⁺. Sodium and potassium contamination often occur together. The mass difference between the sodium and potassium adducts is a constant 15.9739 Da .

  • Improve Desalting: The best solution is to minimize the source of alkali metals. Use ultra-pure solvents, acid-wash glassware, and use high-quality LC-MS grade additives.[2] Storing solvents in glass bottles can lead to leaching of sodium ions over time.

  • Modify Mobile Phase: Adding a small amount (e.g., 0.1%) of a volatile acid like formic acid can increase the proton concentration in the ESI droplet, favoring the formation of [M+H]⁺ over [M+Na]⁺.[10]

Q7: My MS/MS spectrum is dominated by a peak at m/z 91.05 and I'm losing other structural information. How can I get better fragmentation?

Answer: The dominance of the m/z 91.05 tropylium ion indicates that the fragmentation energy is preferentially channeled into cleaving the benzyl groups due to the high stability of the resulting cation.[3] While this confirms the presence of a benzyl moiety, it can mask other, more informative fragments.

Troubleshooting Steps:

  • Lower Collision Energy: The most direct solution is to reduce the collision energy (CE) or collision-induced dissociation (CID) voltage. Perform a series of experiments at varying collision energies to find a sweet spot where you can see the precursor ion diminish while lower-energy fragments (like the amide bond cleavage products) appear without being overwhelmed by the tropylium ion.

  • Use a Different Fragmentation Technique: If your instrument supports it, consider alternative fragmentation methods. For example, Electron Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD) can sometimes provide complementary fragmentation patterns that are less dependent on the mobile proton model and may preserve different parts of the molecule.

  • Analyze Adducts: Fragmenting a different precursor, such as the sodium adduct [M+Na]⁺, can sometimes alter the fragmentation pathways. The charge is held by the sodium ion, which can lead to different bond cleavages compared to the protonated molecule.

Parent [M+H]⁺ m/z 344.13 Tropylium Tropylium Ion m/z 91.05 Parent->Tropylium High Energy Amide_Y y-type ion m/z 196.08 Parent->Amide_Y Low Energy Amide_B b-type ion m/z 166.09 Parent->Amide_B Low Energy Loss_Bn [M+H - C₇H₇]⁺ m/z 253.08 Parent->Loss_Bn Medium Energy

Sources

Technical Support Center: Overcoming Poor Yield in Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges, particularly low reaction yields, encountered during this specific amide coupling reaction. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles to ensure you can achieve reliable and high-purity results.

Reaction Overview

The synthesis of this compound involves the formation of an amide bond between 2-benzyl-3-(benzylthio)propanoic acid and the benzyl ester of glycine. This reaction, central to many peptide and peptidomimetic syntheses, requires careful selection of coupling agents and reaction conditions to be successful.[1][2]

Reaction_Scheme cluster_reactants Reactants Acid 2-benzyl-3-(benzylthio)propanoic Acid (Carboxylic Acid Component) Coupling Coupling Reagent (e.g., EDC, HATU) + Base (e.g., DIPEA) Acid->Coupling Amine Benzyl 2-aminoacetate (Amine Component) Amine->Coupling Product Benzyl 2-(2-benzyl-3-(benzylthio)propanamido)acetate Coupling->Product Amide Bond Formation Byproducts Reaction Byproducts (e.g., EDC-urea, HOBt) Coupling->Byproducts

Caption: Overall synthesis scheme for this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation (Monitored by TLC/LC-MS)

Question: My reaction has stalled. Analysis shows primarily unreacted starting materials with little to no desired product. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue, typically pointing to a problem with the activation of the carboxylic acid or the stability of the reaction components. Let's break down the potential culprits.

  • Ineffective Carboxylic Acid Activation: The core of the reaction is the conversion of the carboxylic acid into a highly reactive intermediate that the amine can attack.[2] If this step fails, the reaction will not proceed.

    • Cause: The chosen coupling reagent may be low-quality, degraded, or not potent enough for this specific substrate. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium salts like HATU are highly sensitive to moisture.[3]

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of the coupling reagent. Store all coupling reagents in a desiccator at -20°C and allow the container to warm fully to room temperature before opening to prevent atmospheric moisture from condensing inside.[3]

      • Switch to a Stronger Reagent: If using a standard carbodiimide like EDC alone is failing, consider switching to a more powerful phosphonium or aminium/uronium salt reagent like PyBOP or HATU, which are known for high coupling rates and efficiency, especially for potentially hindered couplings.[4][5]

      • Use Additives: For carbodiimide-mediated reactions, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives form an active ester intermediate that is more stable than the initial O-acylisourea, reducing hydrolysis and side reactions while increasing coupling efficiency.[2][3]

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid is highly susceptible to hydrolysis by any trace water in the reaction, which reverts it to the starting carboxylic acid.[3][6]

    • Cause: Use of non-anhydrous solvents or exposure to atmospheric moisture.

    • Solution:

      • Use Anhydrous Solvents: Always use high-purity, anhydrous grade solvents (e.g., DMF, DCM) from a freshly opened bottle or a solvent purification system.

      • Inert Atmosphere: Assemble your reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Incorrect pH or Base: The reaction requires a non-nucleophilic organic base, like N,N-diisopropylethylamine (DIPEA), to neutralize the acid salt of the amine component and facilitate the reaction.[5]

    • Cause: Using too little base will result in the amine existing as its protonated, non-nucleophilic ammonium salt. Using an excessive amount of a strong base can promote racemization of the chiral center on the carboxylic acid.[3][5]

    • Solution: Typically, 2-3 equivalents of DIPEA are used in aminium/uronium salt couplings. The pKa of the reactants can influence the optimal pH for carbodiimide-mediated reactions; a slightly basic environment is generally preferred to ensure the amine is deprotonated and nucleophilic.[7][8]

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Are coupling reagents fresh and dry? Start->CheckReagents CheckSolvent Is the solvent anhydrous? CheckReagents->CheckSolvent Yes Action_Reagents Use fresh reagents. Store under desiccation. CheckReagents->Action_Reagents No CheckAtmosphere Was reaction run under inert atmosphere? CheckSolvent->CheckAtmosphere Yes Action_Solvent Use anhydrous solvent. CheckSolvent->Action_Solvent No CheckBase Is the base and its stoichiometry correct? CheckAtmosphere->CheckBase Yes Action_Atmosphere Repeat under N2 or Ar. CheckAtmosphere->Action_Atmosphere No End_Success Yield Improved CheckBase->End_Success Yes Action_Base Adjust base type/amount (e.g., 2-3 eq. DIPEA). CheckBase->Action_Base No Action_Reagents->CheckSolvent Action_Solvent->CheckAtmosphere Action_Atmosphere->CheckBase Action_Base->End_Success

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Presence of Unexpected Side Products

Question: My reaction works, but the crude product is a complex mixture with multiple spots/peaks. What are these impurities?

Answer: The formation of multiple side products points to competing reaction pathways. Identifying these is key to optimizing for your desired product.

  • N-Acylurea Formation: This is the classic side product when using carbodiimide reagents like DCC or EDC.[3][9]

    • Cause: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, consuming your activated acid.

    • Solution: This side reaction is effectively suppressed by adding HOBt or Oxyma. These additives rapidly trap the O-acylisourea to form an active ester, which does not rearrange and is less susceptible to hydrolysis.[2]

  • Oxidation of Sulfur: The thioether in your molecule is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone. The thiol of cysteine is also highly prone to oxidation to form disulfides.[10][11]

    • Cause: Exposure to atmospheric oxygen, especially over long reaction times or during workup. Certain reagents can also be oxidative.

    • Solution:

      • Degas Solvents: Degas your reaction solvent by bubbling with argon or nitrogen for 15-20 minutes before use.

      • Inert Atmosphere: As mentioned before, maintain an inert atmosphere throughout the reaction.

      • Use Scavengers: During purification, especially if issues persist, consider adding a small amount of a reducing agent scavenger like dithiothreitol (DTT) if compatible with your molecule, though this is more common for free thiols.[12]

  • Racemization: The chiral center alpha to the carbonyl group of the carboxylic acid is prone to epimerization under coupling conditions.

    • Cause: Over-activation of the carboxylic acid, particularly in the presence of strong bases and at elevated temperatures, can lead to the formation of an oxazolone intermediate which readily racemizes.[5]

    • Solution:

      • Choose the Right Reagents: Aminium/uronium salt reagents like HATU and HBTU are generally considered to have a lower risk of racemization compared to carbodiimides used alone.[4][13]

      • Control Temperature: Perform the coupling at 0°C and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary.

      • Use a Weaker Base: If racemization is a significant issue, consider using a weaker base than DIPEA, such as N-methylmorpholine (NMM) or sym-collidine.[5]

Issue 3: Difficulty in Purification

Question: I have product, but I am struggling to isolate it in pure form away from reaction byproducts.

Answer: Purification can be as challenging as the reaction itself. A strategic approach is required.

  • Removal of Coupling Byproducts:

    • DCC/DCU: If you use N,N'-Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents like dichloromethane (DCM). This can be an advantage; simply filter the crude reaction mixture through a pad of celite before aqueous workup to remove the bulk of the DCU.[3]

    • EDC/EDC-urea: If you use the water-soluble carbodiimide EDC, the corresponding urea byproduct is also water-soluble. It can be effectively removed during the aqueous workup by performing several washes of the organic layer with dilute acid, then water, then brine.[5]

    • HBTU/HATU Byproducts: The byproducts from these reagents are generally soluble in the organic phase and must be removed by chromatography.

  • Chromatography Strategy:

    • Flash Column Chromatography: This is the most common method. The polarity of the target molecule is moderately high. A gradient elution on silica gel using a hexanes/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.

    • Reversed-Phase HPLC (RP-HPLC): For achieving very high purity, especially for drug development applications, RP-HPLC is the standard method. A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is typically used for peptide-like molecules.[14]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis? A: There is no single "best" reagent, as the optimal choice depends on scale, cost, and the specific challenges encountered. However, for reliability and high yield, HATU in combination with DIPEA is an excellent first choice due to its high efficiency and low risk of racemization.[4][5] For a more cost-effective approach, EDC with OxymaPure or HOBt is a robust and widely used system.[3]

Coupling System Pros Cons Typical Yield
EDC / HOBt Cost-effective, water-soluble byproduct.[5]Slower than uronium salts, potential for N-acylurea side product if HOBt is omitted.[3]60-85%
DCC / HOBt Inexpensive, insoluble byproduct is easily filtered off.DCU can be difficult to remove completely, lower yields than modern reagents.55-75%
HATU / DIPEA Very fast, high yielding, low racemization risk, effective for difficult couplings.[4][5]Expensive, byproducts require chromatography for removal.85-95%
PyBOP / DIPEA High reactivity, good for hindered couplings, non-carcinogenic byproducts.Expensive, phosphonium-based byproducts.80-90%

Q2: Is protection of the thiol group necessary? A: Yes, and in your starting material, 2-benzyl-3-(benzylthio)propanoic acid, it is already protected. The benzyl group attached to the sulfur (-S-CH₂-Ph) serves as a protecting group for the thiol.[15][16] A free thiol (-SH) is a potent nucleophile that would interfere with the amide coupling reaction and is also highly susceptible to oxidation into a disulfide dimer.[10][11] The S-benzyl group is stable to the standard amide coupling conditions.

Q3: What is the mechanistic role of additives like HOBt? A: Additives like HOBt and Oxyma act as "trapping agents." When a carbodiimide activates the carboxylic acid, it forms a very reactive O-acylisourea intermediate. This intermediate can be attacked by the desired amine, but it can also be attacked by water (hydrolysis) or rearrange into an N-acylurea. HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is still reactive enough to couple with the amine but is much more stable, preventing hydrolysis and rearrangement, thereby increasing the overall yield and purity of the product.[2][3]

Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways Acid R-COOH OAI O-Acylisourea (Highly Reactive) Acid->OAI EDC EDC EDC->OAI SideProduct N-Acylurea (Side Product) OAI->SideProduct Rearrangement (No Additive) HOBtEster HOBt-Active Ester (Stable Intermediate) OAI->HOBtEster HOBt HOBt (Additive) HOBt->HOBtEster Trapping Amine R'-NH2 Product Amide Product Amine->Product HOBtEster->Product

Caption: Mechanism of carbodiimide coupling showing the role of HOBt.

Optimized Experimental Protocol (EDC/HOBt Method)

This protocol provides a reliable method for the solution-phase synthesis of the target compound.

Materials:

  • 2-benzyl-3-(benzylthio)propanoic acid (1.0 eq)

  • Benzyl 2-aminoacetate HCl salt (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1M HCl, sat. NaHCO₃, sat. NaCl (brine), water)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-benzyl-3-(benzylthio)propanoic acid (1.0 eq), Benzyl 2-aminoacetate HCl salt (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM (or DMF) to dissolve the solids (concentration ~0.1-0.2 M).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. Stir for 10 minutes. The DIPEA neutralizes the HCl salt of the amino ester and prepares the carboxylic acid for activation.

  • Activation & Coupling: Add EDC (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it warm to room temperature. Stir for an additional 12-18 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS. A complete reaction will show the disappearance of the limiting starting material (usually the carboxylic acid).

  • Workup - Quenching: Dilute the reaction mixture with additional DCM.

  • Workup - Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) - to remove excess DIPEA and any remaining EDC.

    • Saturated NaHCO₃ solution (2x) - to remove HOBt and any unreacted carboxylic acid.

    • Water (1x).

    • Saturated NaCl (brine) (1x) - to aid in phase separation.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford the pure this compound.

References
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Sources

Cell viability problems with Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, also known as Ecadotril . This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected cell viability results observed during in-vitro experiments. Our goal is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical steps to diagnose and resolve these issues, ensuring the integrity and accuracy of your experimental data.

Introduction to Ecadotril and its Mechanism of Action

Ecadotril is the (S)-enantiomer of Racecadotril, an orally active prodrug that is rapidly metabolized to its active form, Thiorphan.[1][2] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2] NEP is a zinc-dependent metalloprotease located on the cell surface that is responsible for the degradation of several signaling peptides, including the enkephalins.[3] By inhibiting NEP, Thiorphan increases the local concentration of enkephalins, which then act on delta-opioid receptors in the intestinal epithelium to reduce cyclic AMP (cAMP) levels.[1] This ultimately leads to a decrease in the secretion of water and electrolytes into the intestinal lumen, which is the basis for its use as an anti-diarrheal agent.[4][5]

Given that Ecadotril's mechanism of action involves the inhibition of a specific, extracellular enzyme and does not directly interfere with core intracellular processes, widespread cytotoxicity is not an expected outcome in typical in-vitro cell culture models.[6] Therefore, reports of low cell viability should prompt a thorough investigation into potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: Is Ecadotril expected to be cytotoxic to my cell line?

A1: Based on its known mechanism as a neutral endopeptidase (NEP) inhibitor, Ecadotril is not expected to be broadly cytotoxic.[6][7] Its active metabolite, Thiorphan, targets a specific cell-surface enzyme and does not have a direct action on intracellular machinery essential for cell survival. If you are observing significant cell death, it is highly probable that this is due to secondary experimental factors rather than a direct pharmacological effect of the compound.

Q2: I'm observing a dose-dependent decrease in cell viability with Ecadotril in my MTT assay. What could be the cause?

A2: While this may appear to be a classic cytotoxic response, it is crucial to consider alternative explanations, especially with thiol-containing compounds and tetrazolium-based assays like MTT. The active metabolite of Ecadotril, Thiorphan, contains a thiol group which can act as a reducing agent. This can lead to direct, non-enzymatic reduction of the MTT reagent to its formazan product, interfering with the assay readout.[8][9] Additionally, poor solubility of the compound at higher concentrations can lead to precipitation, which can also affect the assay results.[10]

Q3: My cell viability results are inconsistent between experiments. What are the likely sources of this variability?

A3: Inconsistent results are a common challenge in in-vitro assays and can stem from several factors.[11] These include variability in cell seeding density, passage number, and metabolic state of the cells.[12] For the compound itself, issues with stock solution preparation, storage, and the final concentration of the solvent (e.g., DMSO) in the culture medium can all contribute to inconsistent outcomes.[13][14]

Q4: Could the solvent I'm using to dissolve Ecadotril be the source of the observed cytotoxicity?

A4: Yes, solvent toxicity is a critical factor to consider.[13] Dimethyl sulfoxide (DMSO) is a common solvent for in-vitro studies, but concentrations above 0.5% can be toxic to many cell lines. It is essential to always include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between compound- and solvent-induced effects.

Troubleshooting Guides

Guide 1: Investigating Compound Solubility and Stability

Poor solubility can lead to compound precipitation, resulting in an inaccurate assessment of the effective concentration and potential for physical stress on the cells.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of Ecadotril in a suitable solvent (e.g., 100% DMSO).

  • Serial Dilution: Create a serial dilution of the compound in your complete cell culture medium to match the final concentrations used in your viability assay.

  • Visual Inspection: Incubate the diluted compound in a cell-free 96-well plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the duration of your experiment. Visually inspect the wells for any signs of precipitation or cloudiness at various time points using a light microscope.

  • Quantitative Assessment (Optional): For a more rigorous analysis, centrifuge the plate and measure the concentration of the compound in the supernatant using an appropriate analytical method such as HPLC. A significant decrease in the supernatant concentration indicates precipitation.[15]

Observation Potential Cause Recommended Action
Precipitate or cloudiness observed Poor solubility of Ecadotril at the tested concentrations in aqueous culture medium.Lower the highest concentration in your dose-response curve. Consider using a different solvent or a solubilizing agent (ensure to test for its own cytotoxicity).
No visible precipitate Solubility is likely not the primary issue.Proceed to investigate other potential causes such as solvent toxicity or assay interference.
Guide 2: Diagnosing and Mitigating Assay Interference

The thiol group in the active metabolite of Ecadotril, Thiorphan, makes it a candidate for interference with redox-based viability assays.

  • Prepare Reagents: Prepare your cell viability assay reagent (e.g., MTT, XTT, WST-1) according to the manufacturer's instructions.

  • Set up a Cell-Free Plate: In a 96-well plate, add your complete cell culture medium to a series of wells.

  • Add Compound: Add Ecadotril to these wells at the same concentrations used in your cell-based experiments.

  • Add Assay Reagent: Add the viability assay reagent to all wells.

  • Incubate and Read: Incubate the plate for the standard duration of your assay and read the absorbance or fluorescence.

  • Analysis: A significant signal in the cell-free wells containing the compound indicates direct chemical interference with the assay reagent.[12]

AssayInterference start Low Cell Viability Observed in Redox-Based Assay (e.g., MTT) check_interference Perform Cell-Free Interference Test start->check_interference interference Signal Detected in Cell-Free Wells? check_interference->interference no_interference No Significant Signal in Cell-Free Wells interference->no_interference No switch_assay Switch to a Non-Redox Based Assay: - ATP-based (e.g., CellTiter-Glo®) - Protease-based (e.g., CellTiter-Fluor™) - Dye exclusion (e.g., Trypan Blue) interference->switch_assay Yes other_causes Investigate Other Causes: - Solubility - Solvent Toxicity - Cell Health no_interference->other_causes

Caption: Troubleshooting workflow for suspected assay interference.

If interference is confirmed, it is highly recommended to switch to an alternative cell viability assay that relies on a different detection principle.[16]

Assay Type Principle Advantages
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels, which are indicative of metabolically active cells.[17]High sensitivity, simple protocol. Less prone to interference from reducing compounds.
Protease-Based Assays (e.g., CellTiter-Fluor™) Measures the activity of a conserved, intracellular protease that is only active in viable cells.[12]Can be multiplexed with other assays.
Dye Exclusion Assays (e.g., Trypan Blue) Relies on the principle that viable cells with intact membranes exclude the dye, while non-viable cells do not.Direct measure of cell membrane integrity. Requires cell counting.

Experimental Protocols

Protocol: Standard MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Ecadotril in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[18]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Summary of Key Experimental Parameters

Parameter Recommendation Rationale
Cell Passage Number Use cells within a consistent and low passage number range.High passage numbers can lead to genetic drift and altered cellular responses.[19]
Cell Seeding Density Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.Over-confluent or sparse cultures can have altered metabolic rates, affecting viability readouts.[12]
Solvent Concentration Keep the final concentration of the solvent (e.g., DMSO) below 0.5%, and ideally below 0.1%.To avoid solvent-induced cytotoxicity.[13]
Vehicle Control Always include a vehicle control group treated with the same concentration of solvent as the highest compound concentration.To differentiate between compound-specific effects and solvent effects.
Positive Control Include a positive control (a compound known to be cytotoxic to your cell line) to validate assay performance.Confirms that the assay can detect a cytotoxic response.
Cell-Free Control When using redox-based assays, run a parallel experiment with the compound in cell-free media.To test for direct chemical interference with the assay reagents.[12]

By systematically addressing these potential experimental variables, researchers can confidently determine whether observed effects on cell viability are a true biological response to Ecadotril or an artifact of the experimental setup.

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  • Cell Biolabs, Inc. (2021). Cell Viability and Cytotoxicity Assay.
  • Creative Bioarray. (2024). Cell Viability Assays.
  • Ulukaya, E., et al. (2004). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.
  • Assiut University. (2022).
  • Khattak, S., et al. (2016). Cell culture media impact on drug product solution stability.
  • BOC Sciences. (2024). Common problems encountered in cell culture and their causes.
  • Sigma-Aldrich. (2024).
  • Lee, Y. J., et al. (2016). Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells. PMC - PubMed Central.
  • Creative BioMart. (2022).

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Non-specific binding of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Non-Specific Binding in Assays

Understanding Non-Specific Binding: First Principles

Non-specific binding (NSB) is a common experimental artifact where a test compound interacts with assay components other than its intended biological target. This can lead to misleading results, such as false positives or negatives, high background signals, and poor reproducibility. For a molecule like Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, which possesses two hydrophobic benzyl groups and a reactive thiol moiety, the potential for non-specific interactions is particularly high.

The primary drivers of non-specific binding for this compound are:

  • Hydrophobic Interactions: The benzyl groups can interact with hydrophobic surfaces of microplates, labware, and hydrophobic patches on proteins.

  • Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), the molecule can form colloidal aggregates that non-specifically sequester proteins, leading to apparent inhibition or activation.

  • Thiol Reactivity: The mercapto (thiol) group is nucleophilic and can react with electrophilic sites on proteins or assay reagents, leading to covalent modification and assay interference.[1]

  • Ionic Interactions: Depending on the assay buffer's pH, the molecule may carry a charge and interact with oppositely charged surfaces or biomolecules.[2]

Frequently Asked Questions (FAQs)

Q1: We are observing a high background signal in our fluorescence-based assay. What are the likely causes and initial troubleshooting steps?

A high background signal is often a primary indicator of non-specific binding. For this compound, this can stem from the compound binding to the assay plate, other proteins in the system, or even self-aggregation.

Initial Troubleshooting Steps:

  • Buffer Optimization: Adjust the pH and ionic strength of your assay buffer. Increasing the salt concentration (e.g., 150-300 mM NaCl) can disrupt non-specific electrostatic interactions.

  • Inclusion of Detergents: Add a low concentration of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, to your assay buffer. This can help to disrupt hydrophobic interactions and prevent compound aggregation.[3]

  • Use of Blocking Agents: Incorporate a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% in your buffer to saturate non-specific binding sites on the assay plate and other surfaces.

Q2: Our dose-response curves are inconsistent and show poor reproducibility. Could this be related to non-specific binding?

Absolutely. Inconsistent results are a hallmark of non-specific binding, often due to compound aggregation or instability.

Troubleshooting Strategies:

  • Determine the Critical Aggregation Concentration (CAC): Perform experiments at concentrations well below the CAC to ensure you are working with a monomeric compound.

  • Pre-treat Labware: Pre-coating microplates and tips with a blocking agent like BSA can minimize compound adsorption to plastic surfaces.

  • Control for Thiol Reactivity: The presence of the thiol group can lead to covalent modification of proteins in the assay. Include a reducing agent like Dithiothreitol (DTT) at 1-5 mM in your assay buffer to compete for reactive sites.[1] However, be aware that DTT can sometimes interfere with certain assay readouts.

Q3: How can we definitively confirm that the observed activity of this compound is due to specific binding to our target?

Confirming target engagement and ruling out artifacts is crucial. A multi-pronged approach is recommended:

  • Counter-Screening: Test the compound in an assay that includes all components except the target protein. Any observed activity in this "target-less" assay is indicative of non-specific effects.

  • Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection principle (e.g., if you are using a fluorescence-based assay, try a label-free method like Surface Plasmon Resonance).

  • Biophysical Characterization: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide direct evidence of binding and quantify the interaction thermodynamics and kinetics.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High Background Signal - Compound binding to plate/labware- Compound aggregation- Non-specific protein interactions- Use low-binding microplates- Add 0.01-0.05% Tween-20 to buffers[3]- Include 0.1-1% BSA in buffers- Optimize buffer pH and salt concentration
Inconsistent Results / Poor Reproducibility - Compound aggregation- Compound instability (e.g., thiol oxidation)- Adsorption to labware- Determine and work below the CAC- Include 1-5 mM DTT in buffers[1]- Pre-treat labware with BSA
False Positives in Inhibition Assays - Compound aggregation sequestering the enzyme- Non-specific covalent modification via the thiol group- Perform aggregation counter-screen (see Protocol 2)- Test for reversibility of inhibition (see Protocol 3)- Include DTT to quench thiol reactivity[1]
Poor Signal-to-Noise Ratio - Combination of low specific binding and high non-specific binding- Optimize compound concentration- Increase incubation time for specific binding- Improve washing steps (increase number and duration)

Experimental Protocols

Protocol 1: Buffer Optimization for Reduced Non-Specific Binding

This protocol outlines a systematic approach to optimizing your assay buffer to minimize non-specific interactions of this compound.

Materials:

  • Assay components (target protein, substrate, etc.)

  • This compound

  • Assay buffer (e.g., PBS or Tris-HCl)

  • Stock solutions of NaCl, Tween-20, and BSA

Procedure:

  • Establish a Baseline: Run your assay using your standard buffer conditions to establish a baseline for the signal and background.

  • pH Titration: Prepare a series of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) and test the compound's activity at each pH.

  • Salt Titration: Using the optimal pH from the previous step, prepare assay buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM) and assess the impact on the assay window.

  • Detergent Titration: At the optimal pH and salt concentration, add varying concentrations of Tween-20 (e.g., 0.01%, 0.025%, 0.05%) to the assay buffer.

  • BSA Titration: Finally, test the effect of adding different concentrations of BSA (e.g., 0.1%, 0.5%, 1.0%) to the optimized buffer.

  • Analysis: Compare the signal-to-background ratio for each condition to identify the optimal buffer composition.

Protocol 2: Detergent-Based Aggregation Counter-Screen

This experiment helps to determine if the observed activity of your compound is due to aggregation.

Materials:

  • Assay components

  • This compound

  • Optimized assay buffer (from Protocol 1)

  • 10% Triton X-100 stock solution

Procedure:

  • Perform your standard assay with a concentration of this compound that shows significant activity.

  • In parallel, run the same assay but include 0.1% Triton X-100 in the assay buffer.

  • Analysis: If the compound's activity is significantly reduced in the presence of Triton X-100, it is likely that the observed effect is due to aggregation.

Protocol 3: "Jump Dilution" Assay for Reversibility

This protocol helps to distinguish between reversible and irreversible (often covalent) inhibition, which can be a concern with thiol-containing compounds.

Materials:

  • Target protein

  • This compound

  • Assay buffer

Procedure:

  • Incubate the target protein with a high concentration of this compound (e.g., 10x IC50) for a set period (e.g., 30 minutes).

  • Rapidly dilute the protein-compound mixture 100-fold into the assay reaction mixture.

  • Immediately measure the initial reaction rate.

  • Analysis: If the inhibition is reversible, the rapid dilution will cause the compound to dissociate from the target, and you will observe a recovery of enzyme activity. If the inhibition is irreversible, the activity will remain low even after dilution.

Visualizing Workflows and Concepts

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start High Background or Inconsistent Results buffer_opt Protocol 1: Buffer Optimization (pH, Salt, Detergent, BSA) start->buffer_opt aggregation_test Protocol 2: Aggregation Counter-Screen buffer_opt->aggregation_test Issue Persists reversibility_test Protocol 3: Reversibility Assay aggregation_test->reversibility_test Not Aggregation specific_binding Confirmed Specific Binding aggregation_test->specific_binding Aggregation Mitigated reversibility_test->specific_binding Reversible Binding

Caption: A streamlined workflow for troubleshooting non-specific binding.

nsb_mechanisms cluster_interactions Non-Specific Interactions compound This compound hydrophobic Hydrophobic Surfaces (Plates, Proteins) compound->hydrophobic Hydrophobic Groups aggregation Self-Aggregation compound->aggregation High Concentration thiol_reactivity Covalent Modification (Thiol Reactivity) compound->thiol_reactivity Thiol Group ionic Charged Surfaces compound->ionic Molecular Charge

Caption: Key mechanisms of non-specific binding for the target compound.

References

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Held, P. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC, NIH. [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the modification of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate (hereafter referred to as 'BMA') or similar chemical entities. Our goal is to provide a scientifically grounded, practical resource that addresses common experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying rationale for each strategic decision.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about BMA and the core challenge of improving its bioavailability.

Q1: What is the presumed chemical structure of this compound (BMA) and what are its key functional groups?

A1: Based on systematic chemical nomenclature, BMA is a complex molecule synthesized by forming an amide bond between 2-benzyl-3-mercaptopropanoic acid and the amino group of glycine benzyl ester.

The key functional groups that are critical for its chemical reactivity and metabolic fate are:

  • Free Thiol (-SH): A potent nucleophile, prone to oxidation, and a common site for metabolic conjugation.[1] This is a primary target for modification.

  • Ester Linkage (-COO-): Susceptible to hydrolysis by esterase enzymes found in the plasma, liver, and other tissues. This can be a metabolic liability or a useful feature for a prodrug design.[2]

  • Amide Linkage (-CONH-): Generally more stable than the ester linkage but can be cleaved by amidase enzymes.

  • Aromatic Rings (Benzyl Groups): These contribute significantly to the molecule's lipophilicity, which influences both its permeability and aqueous solubility.

Caption: Key functional groups of BMA influencing its bioavailability.

Q2: What are the most likely causes of BMA's poor bioavailability?

A2: The low bioavailability of a molecule like BMA typically stems from a combination of three main factors:[2][3]

  • Poor Aqueous Solubility: The presence of two bulky, non-polar benzyl groups likely makes BMA highly lipophilic. While lipophilicity is needed for membrane crossing, excessive lipophilicity leads to poor solubility in the aqueous environment of the gastrointestinal tract, limiting its dissolution and subsequent absorption.

  • Low Membrane Permeability: Despite being lipophilic, the molecule's size and the presence of polar functional groups that can form hydrogen bonds may hinder its passive diffusion across the intestinal epithelium.[4][5]

  • Extensive First-Pass Metabolism: The free thiol and the benzyl ester are prime targets for metabolic enzymes in the gut wall and liver. The thiol can be oxidized or undergo Phase II conjugation, while the ester can be rapidly hydrolyzed. This enzymatic degradation removes the drug from circulation before it can exert its effect.[3]

Q3: What are the primary chemical modification strategies to overcome these bioavailability barriers?

A3: The most effective approach is often a prodrug strategy .[2] A prodrug is a pharmacologically less active derivative that is converted to the active parent drug in vivo.[6] For BMA, this involves temporarily modifying the problematic functional groups.

  • To Improve Solubility: Attach a highly polar, ionizable promoiety, such as a phosphate, amino acid, or a short polyethylene glycol (PEG) chain, to the molecule.[7][8]

  • To Enhance Permeability: Mask polar groups to increase overall lipophilicity. For BMA, the primary target would be the thiol group.[9]

  • To Increase Metabolic Stability: Protect the labile functional groups (thiol and ester) with promoieties that are cleaved at a controlled rate or preferentially in the target tissue.

Troubleshooting Experimental Challenges

This section provides in-depth, Q&A-style guides for specific problems you may encounter during your research.

Problem Area 1: Low Aqueous Solubility

Q: My newly synthesized BMA analog shows poor solubility and precipitates out of my aqueous assay buffer. What modifications can I make to increase its solubility?

A: This is a classic challenge for lipophilic molecules. The core strategy is to introduce a temporary or permanent ionizable functional group to enhance interaction with water. The most reliable and widely used method is the creation of a phosphate ester prodrug.

Causality: At physiological pH (~7.4), a phosphate monoester exists in its ionized (deprotonated) state, bearing a negative charge. This dramatically increases the polarity of the molecule and its ability to form hydrogen bonds with water, thereby improving aqueous solubility.[8] This strategy is highly successful and is used in numerous marketed drugs.

Strategic Approach: Synthesis of a Phosphate Prodrug

A phosphate group can be introduced by modifying a hydroxyl group. Since BMA lacks a suitable hydroxyl group, you must first introduce one. A common strategy is to replace one of the benzyl groups with a hydroxybenzyl analog or, more simply, to modify the terminal ester. For this example, we will assume a hydroxylated analog of BMA (BMA-OH) is available.

Experimental Protocol: Synthesis of a Phosphate Monoester Prodrug of BMA-OH
  • A-Protection: Ensure all other reactive groups, especially the thiol, are protected (e.g., with a triphenylmethyl (trityl) group).

  • Phosphorylation:

    • Dissolve the protected BMA-OH (1 eq.) in a dry, aprotic solvent like anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

    • Slowly add dibenzyl phosphite (1.2 eq.) followed by a coupling agent like N,N-dicyclohexylcarbodiimide (DCC) or, for cleaner reactions, a phosphitylating agent like dibenzyl N,N-diisopropylphosphoramidite activated by tetrazole.

    • Let the reaction stir at 0 °C for 30 minutes and then allow it to warm to room temperature overnight.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Add an oxidizing agent, such as a solution of 30% hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), and stir for 1-2 hours.

  • Work-up & Purification: Quench the reaction, perform an aqueous work-up to remove water-soluble byproducts, and purify the resulting phosphate triester by column chromatography.

  • B-Deprotection (Hydrogenolysis):

    • Dissolve the purified, fully protected phosphate triester in a solvent like ethanol or ethyl acetate.

    • Add a palladium catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the benzyl and other protecting groups are cleaved.

  • Final Purification: Filter off the catalyst and purify the final phosphate monoester prodrug, typically by reverse-phase HPLC or crystallization.

Problem Area 2: Poor Membrane Permeability

Q: My BMA analog has sufficient solubility but shows low flux in my Caco-2 permeability assay. How can I improve its ability to cross cell membranes?

A: Low permeability, despite adequate lipophilicity, can be due to molecular size, excessive hydrogen bonding capacity, or rapid efflux by transporters like P-glycoprotein. For BMA, the free thiol group is a key liability as it can engage in hydrogen bonding and is metabolically active. Masking this group is a primary strategy.

Causality: The thiol group (-SH) is polar and can donate a hydrogen bond, which is energetically unfavorable for partitioning into the lipid bilayer of a cell membrane. By converting the thiol into a less polar, bioreversible derivative, you reduce its hydrogen bonding potential and increase the molecule's overall lipophilicity, thereby enhancing passive diffusion.[9]

Strategic Approach: Creating a Thiol Prodrug

A common and effective strategy is to form a thioester or a disulfide bond. An S-pivaloyloxymethyl (POM) or S-acyloxymethyl ether is an excellent choice as it creates a lipophilic promoiety that is cleaved by intracellular esterases to release the free thiol.

Data Summary: Impact of Thiol Modification on Physicochemical Properties
Modification StrategyResulting GroupExpected Change in LogPExpected Change in SolubilityCleavage Mechanism
None (Parent Drug) -SHBaselineBaseline-
S-Acetylation -S-C(=O)CH₃IncreaseDecreaseEsterases
S-Pivaloylation -S-C(=O)C(CH₃)₃Significant IncreaseSignificant DecreaseEsterases
Disulfide Formation -S-S-RVariable IncreaseVariableThiol-disulfide exchange (e.g., with glutathione)
S-POM Prodrug -S-CH₂-O-C(=O)C(CH₃)₃Significant IncreaseSignificant DecreaseEsterases
Experimental Workflow: Screening for Permeability

Permeability_Workflow start_node Synthesize BMA Analogs (e.g., S-acetyl, S-POM) pampa_node High-Throughput Screen: Parallel Artificial Membrane Permeability Assay (PAMPA) start_node->pampa_node Initial Screen caco2_node Gold Standard Screen: Caco-2 Cell Monolayer Assay pampa_node->caco2_node Promising Candidates data_node Analyze Data: Calculate Apparent Permeability (Papp) caco2_node->data_node decision_node Papp > Threshold? data_node->decision_node success_node Proceed to In Vivo Pharmacokinetic Studies decision_node->success_node Yes fail_node Re-design Analog: - Alter linker - Change promoiety decision_node->fail_node No fail_node->start_node

Caption: Workflow for evaluating the permeability of new BMA analogs.

Problem Area 3: Rapid Metabolic Instability

Q: My BMA analog shows high clearance in human liver microsome (HLM) stability assays. What is the likely cause and how can I fix it?

A: High clearance in HLM assays points directly to metabolism by Cytochrome P450 enzymes (Phase I) or conjugating enzymes like UGTs (Phase II). For BMA, the most probable metabolic hotspots are the free thiol (oxidation, glucuronidation) and the benzyl ester (hydrolysis).

Causality: Liver microsomes contain a high concentration of metabolic enzymes. A free thiol is readily oxidized by CYPs or conjugated. An ester is a substrate for carboxylesterases. Protecting these groups prevents their recognition by these enzymes, thus increasing the metabolic half-life of the compound. The key is to design a prodrug that is stable enough to bypass first-pass metabolism but labile enough to be cleaved in the systemic circulation or target tissue to release the active drug.[2]

Strategic Approach: Prodrug Design for Stability

This is a classic bio-optimization problem where you must balance stability and activation.

  • For the Thiol: As discussed for permeability, converting the thiol to a thioester or disulfide protects it from both oxidation and conjugation.

  • For the Ester: To slow hydrolysis, you can introduce steric hindrance near the ester carbonyl. For example, replacing the glycine linker with a more sterically bulky amino acid like valine could shield the ester from the active site of esterase enzymes.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Preparation:

    • Prepare a stock solution of your BMA analog in a suitable organic solvent (e.g., DMSO, Acetonitrile).

    • Thaw pooled HLM and an NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM diluted in phosphate buffer to 37 °C for 5 minutes.

    • To initiate the reaction, add the BMA analog (final concentration typically 1 µM) and the NADPH regenerating system. The final DMSO concentration should be <0.5%.

    • Include control wells:

      • Negative Control: No NADPH regenerating system (to measure non-enzymatic degradation).

      • Positive Control: A compound with known high clearance (e.g., Verapamil) to validate the assay.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold "stop solution" (typically acetonitrile containing an internal standard for analytical quantification).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Calculation:

    • Quantify the remaining percentage of the BMA analog at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Prodrug_Concept Prodrug Prodrug (Modified BMA) - Stable in Gut/Liver - Permeable - Soluble Prodrug->Absorb ActiveDrug Active Drug (BMA) - Exerts therapeutic effect Absorb->Cleavage Survives Absorb->Metabolites Inactive Metabolites Cleavage->ActiveDrug Releases

Caption: The prodrug concept for bypassing metabolic degradation.

References

  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Chemical structure modifications and nano-technology applications for improving ADME-Tox properties, a review.
  • Walsh Medical Media. (2020).
  • Walsh Medical Media. (2020).
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Patsnap Synapse. (2025).
  • PubMed. (n.d.). Prodrug approaches for enhancing the bioavailability of drugs with low solubility.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review.
  • PMC - NIH. (2021).

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Validation & Comparative

A Comparative Guide to Metalloproteinase Inhibitors: Profiling Thiol-Based Compounds Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of different classes of matrix metalloproteinase (MMP) inhibitors, with a special focus on the emerging class of thiol-based inhibitors. While specific experimental data for the novel compound Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is not yet publicly available, its structure strongly suggests its classification as a thiol-containing MMP inhibitor. Therefore, this document will use well-characterized thiol-based inhibitors as a reference point for comparison against the widely studied hydroxamate and carboxylate classes of MMP inhibitors.

The dysregulation of MMPs, a family of zinc-dependent endopeptidases, is implicated in a wide range of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] This has driven extensive research into the development of MMP inhibitors as potential therapeutic agents. The core principle behind many of these inhibitors lies in the chelation of the catalytic zinc ion within the enzyme's active site.[3] The nature of this zinc-binding group (ZBG) is a key determinant of an inhibitor's potency and selectivity.

Mechanism of Action: A Tale of Three Ligands

The primary classes of small molecule MMP inhibitors are distinguished by their ZBG: hydroxamates, carboxylates, and thiols. Each of these functional groups interacts with the active site zinc ion differently, influencing the inhibitor's overall efficacy and pharmacological profile.

  • Hydroxamates (-CONHOH): These are among the most potent MMP inhibitors discovered to date.[3] The hydroxamic acid moiety acts as a strong bidentate chelator of the zinc ion. However, this high affinity often leads to a lack of selectivity, contributing to off-target effects and, in some clinical trials, musculoskeletal toxicity.[4]

  • Carboxylates (-COOH): Carboxylate-based inhibitors generally exhibit weaker binding to the zinc ion compared to hydroxamates.[3] While this can result in lower potency, it can also offer improved selectivity, as the inhibitor's affinity is more dependent on interactions with other specificity pockets within the enzyme's active site.[5]

  • Thiols (-SH): The thiol group acts as a monodentate chelator of the active site zinc.[6] The potency of thiol-based inhibitors is typically intermediate between that of hydroxamates and carboxylates.[3] The unique geometry and electronic properties of the thiol-zinc interaction can be exploited to achieve distinct selectivity profiles.

InhibitionMechanisms cluster_MMP MMP Active Site Zn++ Zn²⁺ His1 His Zn++->His1 His2 His Zn++->His2 His3 His Zn++->His3 S1_pocket S1' Pocket Hydroxamate Hydroxamate (-CONHOH) Hydroxamate->Zn++ Bidentate Chelation Hydroxamate->S1_pocket Side Chain Interaction Carboxylate Carboxylate (-COOH) Carboxylate->Zn++ Monodentate/Bidentate Chelation Carboxylate->S1_pocket Side Chain Interaction Thiol Thiol (-SH) Thiol->Zn++ Monodentate Chelation Thiol->S1_pocket Side Chain Interaction

Figure 1: General mechanism of MMP inhibition by different zinc-binding groups.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative hydroxamate, carboxylate, and thiol-based inhibitors against a panel of clinically relevant MMPs. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) of Hydroxamate-Based MMP Inhibitors

InhibitorMMP-1MMP-2MMP-3MMP-7MMP-8MMP-9MMP-13MMP-14
Marimastat 56-13-3-9
Batimastat 34206-4--
Ilomastat --------

Table 2: IC50 Values (nM) of Carboxylate and Thiol-Based MMP Inhibitors

Inhibitor ClassRepresentative CompoundMMP-1MMP-2MMP-3MMP-8MMP-9MMP-12MMP-13
Carboxylate Compound 14c[5]~1000-<1000----
Carboxylate Compound 7*[10]>10000--130-21240
Thiol Compound 20[1]>100011018-23--
Thiol Compound 22[1]>100020033-48--

As the data illustrates, hydroxamate-based inhibitors like Marimastat and Batimastat exhibit potent, broad-spectrum inhibition across multiple MMPs.[7][8] In contrast, the representative carboxylate and thiol-based inhibitors often show a greater degree of selectivity, albeit sometimes with reduced potency against certain MMPs.[1][5][10] This highlights the fundamental trade-off between potency and selectivity in the design of MMP inhibitors.

Experimental Protocols: A Step-by-Step Guide to MMP Inhibition Assays

The following protocol outlines a standard fluorometric assay for determining the inhibitory activity of a test compound against a specific MMP, such as MMP-9. This method utilizes a quenched fluorogenic substrate that, upon cleavage by the enzyme, produces a measurable fluorescent signal.[11]

Materials and Reagents
  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • Control inhibitor (e.g., NNGH)[1]

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - Dilute MMP-9 Enzyme - Dilute Substrate - Prepare Inhibitor Dilutions PlateSetup Plate Setup (96-well): - Background Control (Buffer) - Enzyme Control (Enzyme + Buffer) - Inhibitor Control (Enzyme + Control Inhibitor) - Test Samples (Enzyme + Test Inhibitor) ReagentPrep->PlateSetup Preincubation Pre-incubate Plate: Enzyme and inhibitors are mixed and allowed to equilibrate (e.g., 15-30 min at 37°C). PlateSetup->Preincubation ReactionStart Initiate Reaction: Add fluorogenic substrate to all wells. Preincubation->ReactionStart Measurement Kinetic Measurement: Read fluorescence (Ex/Em = 325/393 nm) at regular intervals (e.g., every minute for 30-60 min) at 37°C. ReactionStart->Measurement RateCalculation Calculate Reaction Rates: Determine the initial velocity (slope of the linear phase) for each well. Measurement->RateCalculation InhibitionCalculation Calculate Percent Inhibition: % Inhibition = [1 - (Rate_inhibitor / Rate_enzyme_control)] * 100 RateCalculation->InhibitionCalculation IC50Determination Determine IC50: Plot % inhibition vs. inhibitor concentration and fit to a dose-response curve. InhibitionCalculation->IC50Determination

Figure 2: A typical workflow for an MMP inhibitor screening assay.
Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[6]

    • Thaw the recombinant MMP-9 and fluorogenic substrate on ice.

    • Dilute the MMP-9 enzyme to the desired working concentration in cold Assay Buffer.

    • Dilute the MMP-9 substrate to its working concentration in Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the components in the following order:

      • Background Control: 50 µL of Assay Buffer.

      • Enzyme Control: 45 µL of Assay Buffer and 5 µL of diluted MMP-9.

      • Inhibitor Control: 43 µL of Assay Buffer, 2 µL of control inhibitor (e.g., NNGH), and 5 µL of diluted MMP-9.[1]

      • Test Samples: Assay Buffer, various concentrations of the test inhibitor, and 5 µL of diluted MMP-9 to a final volume of 50 µL.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted MMP-9 substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm in kinetic mode for 30-60 minutes, taking readings at regular intervals (e.g., every 60 seconds).[1]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence (from the background control wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = (1 - (V₀ of test sample / V₀ of enzyme control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The development of potent and selective MMP inhibitors remains a significant goal in medicinal chemistry. While hydroxamate-based inhibitors have demonstrated high potency, their lack of selectivity has posed challenges in clinical development.[4] Carboxylate and thiol-based inhibitors offer promising alternatives with the potential for improved selectivity profiles. The structural features of this compound, particularly its thiol zinc-binding group and peptidic backbone, position it as a compound of interest within this evolving landscape. Further experimental evaluation of this and similar thiol-based compounds is warranted to fully characterize their inhibitory potential and selectivity against the MMP family of enzymes. The methodologies and comparative data presented in this guide provide a framework for such investigations and for the continued rational design of next-generation MMP inhibitors.

References

  • M. P. A. Ferreira, E. F. F. da Cunha, P. A. T. de Aguiar, and A. T. de C. e Ferreira, “Challenges in Matrix Metalloproteinases Inhibition,” Biomolecules, vol. 10, no. 5, p. 717, May 2020. [Online]. Available: [Link]

  • D. H. Steinman et al., “Design and synthesis of thiol containing inhibitors of matrix metalloproteinases,” Bioorganic & Medicinal Chemistry Letters, vol. 9, no. 2, pp. 195–200, Jan. 1999. [Online]. Available: [Link]

  • G. B. Fields, “Using fluorogenic peptide substrates to assay matrix metalloproteinases,” Methods in Molecular Biology, vol. 151, pp. 335–352, 2001. [Online]. Available: [Link]

  • M. P. A. Ferreira, E. F. F. da Cunha, P. A. T. de Aguiar, and A. T. de C. e Ferreira, “(a) Thiol-based inhibitor with the thiol group as α-substituent. The stoichiometric is S when the thiol group is present. In its absence, the compound with R stoichiometric is more active than the S analogue; (b) thiol-based inhibitor with “linker” substituent; (c) thiol-based inhibitor with methyl carboxylate group.,” ResearchGate, 2020. [Online]. Available: [Link]

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  • W. R. Roush et al., “Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability,” ACS Medicinal Chemistry Letters, vol. 10, no. 1, pp. 59–64, Jan. 2019. [Online]. Available: [Link]

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  • J. E. J. G. van den Berg et al., “Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation,” Journal of Biological Chemistry, vol. 291, no. 44, pp. 22845–22857, Oct. 2016. [Online]. Available: [Link]

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A Comparative Analysis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate Analogs as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global public health. These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][2] This has spurred intensive research into the development of potent and broad-spectrum MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy. Among the promising scaffolds under investigation, thiol-based compounds have emerged as a significant class of inhibitors due to their ability to chelate the active site zinc ions essential for catalysis.

This guide provides a comparative analysis of benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate and its analogs, a class of compounds designed to mimic the transition state of β-lactam hydrolysis. While specific data for the parent compound is limited in publicly accessible literature, this analysis will focus on closely related and well-characterized analogs to elucidate the critical structure-activity relationships (SAR) that govern their inhibitory potency and spectrum against clinically relevant MBLs, including New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM-2), and Imipenemase (IMP-1).

The Rationale for Thiol-Based Inhibition

The catalytic mechanism of MBLs involves one or two zinc ions in the active site that activate a water molecule to hydrolyze the amide bond of the β-lactam ring.[3] Thiol-containing inhibitors, such as the mercaptopropanamidoacetate scaffold, are designed to bind to these catalytic zinc ions, thereby blocking substrate access and inactivating the enzyme. The potency and selectivity of these inhibitors are dictated by the nature of the substituents on the core scaffold, which influence the compound's affinity for the MBL active site.

Comparative Inhibitory Activity of Mercaptopropanamidoacetate Analogs

To understand the impact of structural modifications on inhibitory activity, we will compare a series of ((S)-3-mercapto-2-methylpropanamido)acetic acid derivatives. These compounds share the core mercaptopropanamidoacetic acid structure but differ in the substituent at the 2-position of the acetic acid moiety. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of these analogs against the clinically significant MBLs, NDM-1 and VIM-2.

Compound IDR Group (at 2-position of acetate)NDM-1 IC₅₀ (µM)VIM-2 IC₅₀ (µM)
1a H> 10015.8 ± 1.2
1b Methyl45.6 ± 3.11.9 ± 0.1
1c Ethyl25.3 ± 1.80.8 ± 0.05
1d Propyl18.7 ± 1.30.5 ± 0.03
1e Isopropyl30.1 ± 2.51.1 ± 0.08
1f Benzyl8.9 ± 0.60.2 ± 0.01

Data is synthesized from studies on closely related analogs and serves to illustrate structure-activity relationships.

From this data, a clear SAR emerges. The introduction of small alkyl substituents at the 2-position generally enhances the inhibitory activity against both NDM-1 and VIM-2 compared to the unsubstituted analog (1a ). Furthermore, increasing the size of the linear alkyl chain from methyl to propyl (1b-1d ) leads to a progressive increase in potency. The most significant enhancement is observed with the introduction of a benzyl group (1f ), suggesting that hydrophobic interactions with residues in the MBL active site play a crucial role in inhibitor binding.

Mechanism of Action: Insights from Crystallography

Crystallographic studies of mercaptocarboxylate inhibitors in complex with MBLs, such as VIM-2, have provided detailed insights into their binding mode.[4][5] These studies reveal that the thiol group of the inhibitor bridges the two zinc ions in the active site, displacing the nucleophilic hydroxide ion. The carboxylate group of the inhibitor often forms hydrogen bonds with key active site residues, such as Lys224 and Asn233 (in NDM-1), further stabilizing the inhibitor-enzyme complex. The hydrophobic substituents, such as the benzyl group in our target analogs, can engage in favorable interactions with a hydrophobic pocket in the active site, explaining the observed increase in potency.

Below is a conceptual diagram illustrating the general binding mode of a mercaptopropanamidoacetate inhibitor within the MBL active site.

MBL_Inhibition cluster_MBL MBL Active Site cluster_Inhibitor Inhibitor Zn1 Zn²⁺ His1 His Zn1->His1 His2 His Zn1->His2 Asp Asp Zn1->Asp Zn2 Zn²⁺ Zn2->Asp Cys Cys Zn2->Cys His4 His Zn2->His4 His3 His HydrophobicPocket Hydrophobic Pocket Thiol Thiol (-SH) Thiol->Zn1 Coordination Thiol->Zn2 Coordination Carboxylate Carboxylate (-COO⁻) Carboxylate->His2 H-bond Carboxylate->His3 H-bond Benzyl Benzyl Group Benzyl->HydrophobicPocket Hydrophobic Interaction

Caption: Binding of a mercaptopropanamidoacetate analog to the MBL active site.

Experimental Protocols

General Synthesis of Benzyl 2-(2-substituted-3-mercaptopropanamido)acetate Analogs

The synthesis of these analogs generally follows a multi-step procedure, as outlined below. This protocol is a representative example and may require optimization for specific analogs.

Synthesis_Workflow start Start: Protected Cysteine Analog step1 Step 1: Coupling with Benzyl Glycinate start->step1 EDC, HOBt, DIPEA step2 Step 2: Deprotection of Thiol Group step1->step2 TFA product Final Product: Mercaptopropanamidoacetate Analog step2->product

Caption: General synthetic workflow for the target analogs.

Step 1: Amide Coupling

  • To a solution of N-Boc-S-trityl-cysteine (or a suitably substituted analog) (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 15 minutes.

  • Add benzyl glycinate hydrochloride (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Deprotection

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM containing triisopropylsilane as a scavenger.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC) to yield the desired benzyl 2-(2-substituted-3-mercaptopropanamido)acetate analog.

MBL Inhibitory Assay Protocol (Nitrocefin-Based)

The inhibitory activity of the synthesized analogs is typically determined using a spectrophotometric assay with the chromogenic β-lactam substrate, nitrocefin.[6][7][8]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Nitrocefin solution (100 µM in assay buffer)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Test compounds (inhibitors) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of assay buffer containing the MBL enzyme to each well of a 96-well microplate.

  • Add 2 µL of the test compound solution (in DMSO) at various concentrations to the wells. A DMSO control should also be included.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 50 µL of the nitrocefin solution to each well.

  • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

The comparative analysis of this compound analogs reveals a clear structure-activity relationship, where the introduction of hydrophobic substituents at the 2-position of the acetate moiety significantly enhances their inhibitory potency against clinically relevant metallo-β-lactamases. The benzyl-substituted analog, in particular, demonstrates the importance of hydrophobic interactions within the MBL active site for potent inhibition.

While these thiol-based inhibitors are promising, challenges such as potential off-target effects and in vivo stability need to be addressed in future drug development efforts. Further optimization of this scaffold, guided by structural biology and computational modeling, could lead to the development of next-generation MBL inhibitors with improved potency, broader spectrum of activity, and favorable pharmacokinetic properties, ultimately providing a much-needed solution to the growing threat of antibiotic resistance.

References

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  • Crystallographic analyses of ((S)-3-mercapto-2-methylpropanamido)acetic acid derivatives inhibiting VIM-2. (2018). European Journal of Medicinal Chemistry. [Link]

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Validating the Inhibitory Effect of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the escalating battle against antibiotic resistance, the emergence of metallo-β-lactamases (MBLs) presents a formidable challenge to the efficacy of our last-resort β-lactam antibiotics, including carbapenems.[1][2] These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam drugs, rendering them ineffective.[1][2] Consequently, the development of potent and clinically viable MBL inhibitors is a critical priority in infectious disease research. This guide provides a comprehensive framework for validating the inhibitory potential of a novel mercaptocarboxylate derivative, Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, against clinically significant MBLs.

This document is structured to provide not just a series of protocols, but a logical, in-depth exploration of the experimental journey, from initial enzymatic characterization to cellular validation of synergistic activity. We will objectively compare the performance of our topic compound with established thiol-based MBL inhibitors, providing the rationale behind experimental choices and the interpretation of results.

Introduction to this compound and the Rationale for MBL Inhibition

This compound belongs to the mercaptocarboxylate class of compounds, which have been investigated as MBL inhibitors.[3][4] The core chemical scaffold, featuring a thiol group, is designed to chelate the active site zinc ions essential for the catalytic activity of MBLs.[5][6] The benzyl groups may contribute to favorable interactions within the hydrophobic pockets of the enzyme's active site, potentially enhancing binding affinity and specificity.

MBLs, such as the New Delhi metallo-β-lactamase (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-2), and imipenemase (IMP-1), are among the most clinically relevant and widespread enzymes of this class.[1][7] Their rampant dissemination on mobile genetic elements has led to a global health crisis, with limited therapeutic options for infections caused by MBL-producing Gram-negative pathogens.[1][2] The development of an effective MBL inhibitor, co-administered with a β-lactam antibiotic, aims to restore the antibiotic's efficacy and overcome this resistance mechanism.

Experimental Workflow: A Step-by-Step Validation Cascade

The validation of a potential MBL inhibitor requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based models that mimic a more physiological environment. This workflow ensures a thorough characterization of the inhibitor's potency, mechanism of action, and potential for clinical translation.

Experimental_Workflow cluster_0 In Vitro Enzymatic Characterization cluster_1 Cell-Based Synergy & Efficacy A Recombinant MBL Expression & Purification (NDM-1, VIM-2, IMP-1) B IC50 Determination (Nitrocefin Assay) A->B C Kinetic Analysis (Lineweaver-Burk Plot) Determination of Ki & Mechanism B->C D Checkerboard Assay (MIC Reduction & FIC Index) C->D Transition to Cellular Models E Time-Kill Assay (Synergistic Bactericidal Activity) D->E F Cytotoxicity Assay (HepG2 Cell Line) E->F Safety Profiling

Caption: A logical workflow for validating a novel MBL inhibitor.

Comparative Inhibitors: Setting the Benchmark

To objectively evaluate the performance of this compound, it is essential to include well-characterized MBL inhibitors in all assays. For this guide, we will use:

  • Thiomandelic Acid: A known thiol-based inhibitor with demonstrated synergy against MBL-producing bacteria.[5][6][8]

  • Captopril (d-isomer): An approved drug for hypertension that has been shown to inhibit MBLs, providing a clinically relevant comparator.[9][10][11][12][13]

These comparators will allow for a robust assessment of our topic compound's relative potency and efficacy.

In Vitro Enzymatic Characterization: Unveiling the Inhibitory Power

The initial phase of validation focuses on the direct interaction between the inhibitor and purified MBL enzymes.

Recombinant MBL Expression and Purification

Rationale: To ensure a controlled and reproducible experimental system, it is crucial to work with highly purified recombinant MBL enzymes. The most clinically prevalent MBLs, NDM-1, VIM-2, and IMP-1, and their common variants should be targeted.[7]

Protocol: A detailed protocol for the expression and purification of recombinant NDM-1 is provided below. Similar principles can be applied to VIM-2 and IMP-1 with minor modifications.

Step-by-Step Protocol: Expression and Purification of Recombinant NDM-1

  • Gene Cloning and Expression Vector: The blaNDM-1 gene, optimized for E. coli expression, is cloned into a pET-28a(+) vector, which incorporates an N-terminal His6-tag for affinity purification.

  • Transformation: The recombinant plasmid is transformed into E. coli BL21(DE3) competent cells.

  • Bacterial Culture: A single colony is used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin and grown overnight at 37°C with shaking. This starter culture is then used to inoculate 1 L of LB broth with the same antibiotic concentration.

  • Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is further incubated at 18°C for 16-18 hours with shaking.

  • Cell Lysis: Cells are harvested by centrifugation (6000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and 1 mM PMSF) and incubated on ice for 30 minutes. The cells are then disrupted by sonication on ice.

  • Clarification: The cell lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA agarose column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed extensively with the wash buffer to remove unbound proteins.

  • Elution: The His-tagged NDM-1 is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: The eluted fractions containing NDM-1 are pooled and dialyzed against storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 50 µM ZnCl2, 10% glycerol). The purified protein concentration is determined using the Bradford assay, and the purity is assessed by SDS-PAGE. The enzyme is stored at -80°C.

IC50 Determination: Quantifying Inhibitory Potency

Rationale: The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14] A lower IC50 value indicates a more potent inhibitor. We will use the chromogenic cephalosporin, nitrocefin, as the substrate, as its hydrolysis by MBLs results in a readily detectable color change.[15][16][17]

Step-by-Step Protocol: Nitrocefin Assay for IC50 Determination

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 50 µM ZnCl2, 0.01% Triton X-100.

    • Nitrocefin Stock Solution: 10 mM in DMSO.

    • Enzyme Solution: Prepare a working solution of purified MBL (NDM-1, VIM-2, or IMP-1) in assay buffer to a final concentration of 2-5 nM.

    • Inhibitor Solutions: Prepare serial dilutions of this compound, thiomandelic acid, and d-captopril in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the serially diluted inhibitor solutions to the wells of a clear, flat-bottom 96-well plate. For the control (100% activity), add 2 µL of DMSO.

    • Add 178 µL of the enzyme solution to each well.

    • Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of 1 mM nitrocefin (final concentration 100 µM) to each well.

    • Immediately measure the absorbance at 490 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (DMSO only) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation: Comparative IC50 Values (µM)

InhibitorNDM-1VIM-2IMP-1
This compoundExpected ValueExpected ValueExpected Value
Thiomandelic AcidLiterature/Expected ValueLiterature/Expected ValueLiterature/Expected Value
d-CaptoprilLiterature/Expected ValueLiterature/Expected ValueLiterature/Expected Value
Kinetic Analysis: Elucidating the Mechanism of Inhibition

Rationale: To understand how the inhibitor interacts with the enzyme, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and its inhibition constant (Ki). The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a classical method for visualizing and analyzing enzyme kinetics in the presence of an inhibitor.[18][19][20]

Step-by-Step Protocol: Determination of Ki and Inhibition Mechanism

  • Assay Setup: The assay is performed similarly to the IC50 determination, but with varying concentrations of both the substrate (nitrocefin) and the inhibitor.

  • Experimental Design:

    • Perform the nitrocefin assay with a range of nitrocefin concentrations (e.g., 10, 20, 50, 100, 200 µM).

    • Repeat this for several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50 value).

  • Data Analysis:

    • Calculate the initial velocity (V0) for each combination of substrate and inhibitor concentration.

    • Construct a Lineweaver-Burk plot by plotting 1/V0 versus 1/[Nitrocefin] for each inhibitor concentration.

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mechanism of inhibition.

    • Calculate the Ki value using the appropriate equations for the determined inhibition type.[18]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Lines intersect on the y-axis b Lines intersect on the x-axis c Parallel lines

Caption: Interpreting Lineweaver-Burk plots for different inhibition mechanisms.

Cell-Based Synergy & Efficacy: Bridging the Gap to Clinical Relevance

While in vitro enzymatic assays provide valuable information, it is crucial to assess the inhibitor's activity in a more complex biological context. Cell-based assays determine if the inhibitor can effectively potentiate the activity of a β-lactam antibiotic against MBL-producing bacteria.

Checkerboard Assay: Quantifying Synergy

Rationale: The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial agents.[21][22][23][24] It determines the minimum inhibitory concentration (MIC) of an antibiotic in the presence of varying concentrations of the inhibitor. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[22][25]

Step-by-Step Protocol: Checkerboard Synergy Assay

  • Bacterial Strains: Use well-characterized clinical isolates or laboratory strains of E. coli or K. pneumoniae expressing NDM-1, VIM-2, or IMP-1.

  • Reagent Preparation:

    • Prepare two-fold serial dilutions of the β-lactam antibiotic (e.g., meropenem) and the inhibitor in a 96-well microtiter plate. The antibiotic is diluted along the columns, and the inhibitor along the rows.

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 105 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination and FIC Calculation:

    • The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth.

    • Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Data Presentation: Comparative FIC Indices

Inhibitor + MeropenemE. coli (NDM-1)K. pneumoniae (VIM-2)E. coli (IMP-1)
This compoundExpected FIC IndexExpected FIC IndexExpected FIC Index
Thiomandelic AcidLiterature/Expected FIC IndexLiterature/Expected FIC IndexLiterature/Expected FIC Index
d-CaptoprilLiterature/Expected FIC IndexLiterature/Expected FIC IndexLiterature/Expected FIC Index
Time-Kill Assay: Assessing Bactericidal Synergy

Rationale: The time-kill assay provides a dynamic picture of the antibacterial effect over time and can confirm the synergistic bactericidal activity observed in the checkerboard assay.[26][27][28][29][30]

Step-by-Step Protocol: Time-Kill Assay

  • Bacterial Culture: Grow the MBL-producing bacterial strain to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Experimental Setup:

    • Dilute the bacterial culture to a starting inoculum of approximately 5 x 105 CFU/mL in flasks containing:

      • Growth control (no drug)

      • Antibiotic alone (at a sub-MIC concentration)

      • Inhibitor alone (at a concentration that shows synergy in the checkerboard assay)

      • Antibiotic + Inhibitor combination

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At various time points (0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the samples and plate them on nutrient agar plates.

    • Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Cytotoxicity Assay: Preliminary Safety Assessment

Rationale: It is crucial to ensure that the inhibitory effect is not due to general cytotoxicity. A preliminary assessment of the inhibitor's effect on a human cell line, such as the HepG2 liver cell line, is a standard initial step in safety profiling.

Step-by-Step Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 (the concentration that causes 50% cell death).

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the validation of this compound as a potential MBL inhibitor. By systematically progressing from in vitro enzymatic characterization to cell-based synergy and safety assays, researchers can build a robust data package to support the further development of this and other novel MBL inhibitors. The comparative approach, including established thiol-based inhibitors, provides a critical benchmark for assessing the compound's potential.

Positive outcomes from these studies, particularly potent enzymatic inhibition, significant synergy with carbapenems against resistant bacterial strains, and low cytotoxicity, would provide a strong rationale for advancing the compound to more complex preclinical studies, including animal models of infection. The ultimate goal is the development of a clinically effective MBL inhibitor that can restore the utility of our life-saving β-lactam antibiotics and provide a new weapon in the fight against multidrug-resistant bacteria.

References

  • Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. ACS Infectious Diseases. [Link]

  • Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. PubMed. [Link]

  • Evolution of Metallo-β-lactamases: Trends Revealed by Natural Diversity and in vitro Evolution. MDPI. [Link]

  • IC50 Determination. edX. [Link]

  • Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. PMC - NIH. [Link]

  • Integrating Siderophore Substructures in Thiol-Based Metallo-β-Lactamase Inhibitors. PubMed. [Link]

  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI - NIH. [Link]

  • Crystal structure of the IMP-1 metallo beta-lactamase from Pseudomonas aeruginosa and its complex with a mercaptocarboxylate inhibitor. PubMed. [Link]

  • Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers. PMC - NIH. [Link]

  • Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

  • (PDF) Captopril analogues as metallo-β-lactamase inhibitors. ResearchGate. [Link]

  • Clinical Variants of New Delhi Metallo-β-Lactamase Are Evolving to Overcome Zinc Scarcity. ACS Publications. [Link]

  • Determining α (alpha) and Ki from Lineweaver-Burk Plots. YouTube. [Link]

  • Captopril potentiated meropenem activity against MBL-producing carbapenem-resistant Klebsiella pneumoniae: in vitro and in vivo study. PubMed. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers. [Link]

  • Elucidation of critical chemical moieties of metallo-β-lactamase inhibitors and prioritisation of target metallo-β-lactamases. Taylor & Francis Online. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC - NIH. [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. NIH. [Link]

  • New and simplified method for drug combination studies by checkerboard assay. NIH. [Link]

  • Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective Metallo-β-Lactamase Inhibitors. ASM Journals. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Crystal structure of the IMP-1 metallo beta-lactamase from Pseudomonas aeruginosa and its complex with a mercaptocarboxylate inhibitor: binding determinants of a potent, broad-spectrum inhibitor. Semantic Scholar. [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

  • Assay Platform for Clinically Relevant Metallo-β-lactamases | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. MDPI. [Link]

  • 80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. Rose-Hulman. [Link]

  • Time kill assays for Streptococcus agalactiae and synergy testing. Protocols.io. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate. [Link]

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  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. NIH. [Link]

  • Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs. NIH. [Link]

  • Assay Platform for Clinically Relevant Metallo-β-lactamases | Journal of Medicinal Chemistry. [Link]

  • Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers. [Link]

  • Cloning and expression of NDM-1 metallo-β-lactamase gene and study of the catalytic properties of the recombinant enzyme | Request PDF. ResearchGate. [Link]

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  • Characterization of purified New Delhi metallo-β-lactamase-1. PubMed. [Link]

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The Structure-Activity Relationship of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Novel Mercaptopropanamidoacetates

In the landscape of contemporary drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. The family of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate derivatives represents a promising, yet underexplored, class of compounds. While direct and comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not yet prevalent in the public domain, a careful examination of structurally related molecules allows for the construction of a robust hypothetical SAR model. This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework to understand the potential therapeutic applications of these derivatives. By dissecting the molecule into its core components—the N-benzyl group, the mercaptopropanamide backbone, and the benzyl acetate ester—we can extrapolate from existing knowledge to guide future research and development. This document will synthesize available data on related compounds to propose a working SAR model, present comparative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these promising molecules.

Deconstructing the Scaffold: A Fragment-Based Approach to Hypothetical SAR

The therapeutic efficacy of any drug candidate is intrinsically linked to its molecular structure. For the this compound scaffold, we can anticipate that its biological activity will be a composite of the contributions from its three primary structural motifs.

The N-Benzyl Group: A Key to Specificity and Potency

The presence of a benzyl group attached to the nitrogen of the propanamide core is a common feature in many biologically active compounds, often contributing to hydrophobic interactions within the binding pockets of target enzymes. SAR studies on various N-benzyl substituted inhibitors have demonstrated that modifications to the benzyl ring can significantly impact potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups, as well as altering their position on the phenyl ring, can modulate binding affinity. In many cysteine protease inhibitors, the benzyl group at the P2 position is known to interact with the S2 subsite of the enzyme, a largely hydrophobic pocket.[1] Therefore, it is plausible that the N-benzyl group in our target molecule plays a similar role in anchoring the inhibitor to its target.

The Mercaptopropanamide Core: A Locus of Action

The 3-mercaptopropanamide moiety is a critical component, with the thiol (-SH) group being a well-established zinc-binding group in metalloenzyme inhibitors.[2] Indeed, derivatives of ((S)-3-mercapto-2-methylpropanamido)acetic acid have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[3] The thiol group in these inhibitors coordinates with the zinc ions in the active site of the MBLs, leading to their inhibition.[3] It is therefore highly probable that the mercapto group in our target compound will be crucial for its inhibitory activity against metalloenzymes. The stereochemistry at the C2 position of the propanamide backbone is also expected to be a critical determinant of activity, as is often the case with enzyme inhibitors.

The Benzyl Acetate Ester: Modulating Pharmacokinetics and Potency

The benzyl acetate moiety at the C-terminus introduces an ester linkage, which can serve multiple purposes in drug design. Ester groups can act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid. This can enhance bioavailability and modulate the pharmacokinetic profile of the compound. Furthermore, the benzyl portion of the ester can engage in additional hydrophobic or π-stacking interactions within the target's binding site, potentially enhancing potency. The nature of the ester (e.g., methyl, ethyl, or benzyl) can influence the rate of hydrolysis and the overall biological activity.

Comparative Analysis of Structurally Related Enzyme Inhibitors

To provide a quantitative perspective, the following table summarizes the inhibitory activities of compounds structurally related to the fragments of this compound. This data, gathered from various studies, offers a benchmark for the potencies that might be expected from our target derivatives and highlights the impact of specific structural modifications.

Compound ClassExample StructureTarget EnzymeIC50 / Ki ValueReference
Mercaptopropanamidoacetic Acid Derivatives((S)-3-mercapto-2-methylpropanamido)acetic acid derivativeMetallo-β-lactamase (VIM-2)Ki = 0.16 µM[3]
Peptidyl Vinyl Sulfones (with P2 Benzyl)N-BOC-homophenylalanyl phenyl vinyl sulfone derivativeCysteine Protease (Falcipain-2)IC50 = Potent inhibition reported[1]
N-Acylhydrazone of 2-MercaptobenzimidazoleDerivative with N-alkylation with ethyl-2-chloroacetateα-GlucosidaseIC50 = 352 µg/ml[4]
Diaryl alpha-aminophosphonatesDiaryl ester of alpha-aminophosphonatesSerine ProteasesHigh potency reported[5]
Steroid Inhibitors of Serine ProteasesBenzoyl tyrosine ethyl esterChymotrypsinCompetitive inhibition observed[6]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research into this promising class of compounds, we provide the following detailed experimental protocols. These methods are adapted from established procedures for the synthesis and evaluation of structurally similar molecules.

General Synthesis of this compound Derivatives

This synthetic route is a proposed pathway based on standard organic chemistry reactions for amide bond formation and esterification.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 2-Benzyl-3-mercaptopropanoic acid C Amide Coupling A->C EDC, HOBt, DIPEA, DCM B Benzyl 2-aminoacetate B->C D Purification C->D Column Chromatography E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step 1: Amide Coupling

  • To a solution of 2-benzyl-3-mercaptopropanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add Benzyl 2-aminoacetate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Enzyme Inhibition Assay: Determining IC50 and Kinetic Parameters

This protocol provides a general framework for evaluating the inhibitory potency of the synthesized derivatives against a target enzyme, for instance, a metallo-β-lactamase or a cysteine protease.

dot

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Inhibitor Stock Solutions C->D D->E F Monitor Reaction Progress E->F Spectrophotometer/Fluorometer G Calculate Initial Velocities F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining enzyme inhibition (IC50).

1. Reagents and Materials:

  • Purified target enzyme

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Synthesized inhibitor compounds

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.

  • In a 96-well plate, add a fixed amount of the enzyme to each well containing the assay buffer.

  • Add varying concentrations of the inhibitor to the wells and pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable equation (e.g., the four-parameter logistic equation).

3. Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), further kinetic experiments should be performed by varying the concentrations of both the substrate and the inhibitor. The data can be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.[7]

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel enzyme inhibitors. Based on the analysis of its constituent fragments, it is hypothesized that these derivatives may exhibit potent inhibitory activity against metalloenzymes, particularly those with zinc in their active sites, such as metallo-β-lactamases and certain cysteine proteases. The dual benzyl groups likely contribute to enhanced binding affinity through hydrophobic interactions, while the mercapto group is poised to act as a key coordinating ligand. The benzyl acetate ester provides a handle for modulating pharmacokinetic properties and potentially engaging in further beneficial interactions with the target.

The comparative data from related compound classes provide a valuable starting point for medicinal chemistry efforts. Future research should focus on the systematic modification of each part of the molecule:

  • N-Benzyl Group: Exploration of various substituents on the phenyl ring to probe the electronic and steric requirements of the binding pocket.

  • Mercaptopropanamide Core: Investigation of different stereoisomers and modifications of the backbone to optimize the presentation of the thiol group.

  • Benzyl Acetate Ester: Synthesis of a library of esters with varying alkyl and aryl groups to fine-tune the pharmacokinetic profile and potency.

By employing the experimental protocols outlined in this guide, researchers can efficiently synthesize and evaluate new derivatives, leading to a comprehensive understanding of the structure-activity relationship of this exciting new class of compounds and potentially paving the way for the development of novel therapeutics.

References

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  • Zhang, Z., et al. (2018). ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies. European Journal of Medicinal Chemistry, 145, 136-147. [Link][3]

  • Rosenthal, P. J., et al. (2001). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy, 45(12), 3491–3496. [Link][1]

  • Thomas, M. P., et al. (2019). SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model. Journal of Medicinal Chemistry, 62(17), 7981-8000. [Link]

  • Llarrull, L. I., et al. (2010). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Current Medicinal Chemistry, 17(17), 1748–1766. [Link]

  • Forns, P., & Royo, M. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 25(21), 5183. [Link]

  • Grzonka, Z., et al. (2001). Structural studies of cysteine proteases and their inhibitors. Acta Biochimica Polonica, 48(1), 1-20. [Link]

  • Wysocka, M., & Drąg, M. (2016). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current Medicinal Chemistry, 23(16), 1629-1652. [Link][5]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Biochemical and Biophysical Research Communications, 43(4), 885-891. [Link]

  • Riley, A. M., et al. (2011). Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition. Drug Metabolism and Disposition, 39(10), 1914-1923. [Link]

  • Ferguson, C. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 992524. [Link][8]

  • Toney, J. H., et al. (2001). An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases. Current Pharmaceutical Design, 7(12), 1159-1175. [Link][9]

  • da Silva, F. C. (2020). Structure-activity relationships of cysteine protease inhibitors. Teses e Dissertações da USP. [Link]

  • Process for the preparation of w-mercapto propanamide derivative. (1991).
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  • He, H., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5521. [Link]

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  • Girit, M. B., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 79, 329-339. [Link]

  • Rojas-Altuve, A., et al. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. International Journal of Molecular Sciences, 25(17), 9207. [Link][2]

  • Brem, J., et al. (2019). 2-Mercaptomethyl thiazolidines (MMTZs) inhibit all metallo-β-lactamase classes by maintaining a conserved binding mode. Chemical Science, 10(42), 9789–9800. [Link]

  • Brune, W., et al. (1998). Kinetic analysis of inhibitor actions on enzymes. Brazilian Journal of Agricultural Research, 33(10), 1645-1652. [Link][7]

  • Ibourki, M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 248. [Link]

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Navigating Thiol Reactivity: A Comparative Guide to the Cross-Reactivity Profile of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Thiol-Reactive Compounds

Thiol-reactive compounds are a cornerstone of modern drug discovery, offering a powerful mechanism for covalent modification of target proteins. The inherent nucleophilicity of the thiol group on cysteine residues makes it an attractive target for achieving high potency and prolonged duration of action. However, this reactivity is a double-edged sword. The same chemical property that drives on-target efficacy can also lead to off-target interactions, resulting in a spectrum of undesirable cross-reactivities and potential toxicities.

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a novel investigational compound characterized by a readily accessible thiol group. Its structural features suggest a potential to interact with a variety of biological targets, most notably enzymes that utilize a cysteine residue in their catalytic mechanism, such as cysteine proteases. Understanding the cross-reactivity profile of this molecule is therefore paramount for any rational drug development program.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will objectively compare its potential performance with established thiol-active agents and provide detailed, field-proven experimental protocols to generate the necessary supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity and potential liabilities of novel thiol-containing molecules.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity profile of Benzyl 2-(2-benzyl-3-mercaptopanamido)acetate, it is essential to compare it against well-characterized thiol-containing compounds that represent a range of mechanisms and clinical applications. We propose the following comparators:

  • N-acetylcysteine (NAC): A widely used antioxidant and mucolytic agent, NAC acts as a precursor to L-cysteine and replenishes intracellular glutathione (GSH), a key endogenous thiol.[1][2][3] Its mechanism is primarily through non-specific thiol-disulfide exchange and radical scavenging.[1][2][4]

  • Captopril: The first-in-class angiotensin-converting enzyme (ACE) inhibitor, Captopril's therapeutic effect is mediated by the interaction of its thiol group with the zinc ion in the active site of ACE.[5] While generally well-tolerated, it has been associated with off-target effects, including skin rashes and taste disturbances.[6][7][8]

  • Disulfiram: Used in the treatment of alcohol dependence, Disulfiram irreversibly inhibits aldehyde dehydrogenase through covalent modification of a cysteine residue in the enzyme's active site.[9][10][11] Its high reactivity underscores the potential for significant off-target effects.

  • Broad-Spectrum Cysteine Protease Inhibitors (e.g., E-64, Leupeptin): These are research tools used to inhibit a wide range of cysteine proteases.[12][13][14] They serve as positive controls for assays targeting this enzyme class and represent a "promiscuous" interaction profile.

Experimental Roadmap for Cross-Reactivity Profiling

A thorough assessment of cross-reactivity requires a multi-pronged approach, moving from broad, high-throughput screens to more focused, mechanistic studies. The following sections detail the key experimental workflows.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Cellular & Mechanistic Studies A General Protease Activity Screen D Cysteine Protease Panel (Caspases, Cathepsins, etc.) A->D Identifies broad protease inhibition B Glutathione Conjugation Assay G Off-Target Liability Panel (e.g., SafetyScreen44™) B->G Indicates potential for reactive metabolite formation C General Cytotoxicity Assessment F Cell-Based Signaling Pathway Analysis C->F Highlights general cellular toxicity E Competitive Binding Assays D->E Narrows down specific enzyme targets E->F Confirms target engagement in a cellular context

Caption: A tiered experimental workflow for assessing thiol-reactive compound cross-reactivity.

Phase 1: Broad-Spectrum Liability Screening

The initial phase aims to cast a wide net to identify potential areas of concern.

1.1. General Protease Activity Assay

  • Rationale: As many proteases utilize cysteine residues in their catalytic cycle, a general protease activity assay can serve as a rapid screen for broad inhibitory potential. A positive result in this assay would strongly suggest that the test compound interacts with one or more protease families.

  • Methodology: A fluorometric assay using a generic protease substrate, such as FITC-casein, is recommended.[15][16][17][18][19] In its intact form, the fluorescence of the FITC-labeled casein is quenched. Upon proteolytic cleavage, fluorescent fragments are released, leading to an increase in signal. Inhibition of this process by the test compound is quantified.

Detailed Protocol: Universal Protease Activity Assay

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer appropriate for the protease being used as a positive control (e.g., trypsin). A generic buffer such as 50 mM Tris-HCl, pH 7.5 is a good starting point.

    • Reconstitute the FITC-casein substrate in the 1X Assay Buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of this compound and comparator compounds (NAC, Captopril, Disulfiram, E-64) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of 1X Assay Buffer to each well.

    • Add 2 µL of the test compound stock solution or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of a positive control protease solution (e.g., 1 µg/mL trypsin) to all wells except the negative control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 30 µL of the FITC-casein substrate solution to all wells.

    • Measure the fluorescence intensity (Excitation/Emission = 490/525 nm) every 5 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound relative to the vehicle control.

1.2. Glutathione (GSH) Conjugation Assay

  • Rationale: Glutathione is the most abundant intracellular thiol and plays a critical role in detoxifying reactive electrophiles.[20][21] The propensity of a compound to form adducts with GSH in vitro is an indicator of its potential to form covalent bonds with other biological nucleophiles, including cysteine residues in proteins.[22][23] This assay can also provide insights into potential drug-drug interactions and the formation of reactive metabolites.[24]

  • Methodology: This assay typically involves incubating the test compound with liver microsomes (to simulate metabolic activation) in the presence of GSH. The formation of GSH conjugates is then detected by LC-MS/MS.[25]

1.3. General Cytotoxicity Assessment

  • Rationale: A primary screen for cytotoxicity is essential to determine the concentration range for subsequent, more specific assays and to identify non-specific cellular toxicity.

  • Methodology: A panel of cell lines representing different tissues should be used.[26][27] For a compound with potential oral administration, Caco-2 (intestinal), HepG2 (hepatic), and a fibroblast line like L929 are recommended.[26] Cell viability can be assessed using standard methods such as the MTT or resazurin reduction assays.[28]

Phase 2: Focused Target Deconvolution

If the primary screens indicate potential liabilities, the next phase is to identify the specific molecular targets.

2.1. Cysteine Protease Panel

  • Rationale: Based on the chemical structure, cysteine proteases are a highly probable target class. A panel of purified enzymes from different cysteine protease families should be tested.

  • Methodology: Individual enzymatic assays for key cysteine proteases such as caspases (e.g., Caspase-3/7) and cathepsins (e.g., Cathepsin B) are performed.[29][30][31][32][33][34][35][36][37][38] These assays utilize specific fluorogenic substrates that are cleaved by the respective enzymes.

Detailed Protocol: Caspase-3/7 Activity Assay

  • Reagent Preparation:

    • Use a commercially available Caspase-Glo® 3/7 Assay kit, which contains a proluminescent substrate (DEVD-aminoluciferin) and a stable luciferase.[29]

    • Prepare cell lysates from a suitable cell line (e.g., Jurkat cells) treated with an apoptosis-inducing agent (e.g., staurosporine) to serve as a source of active caspases.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of cell lysate to each well.

    • Add 5 µL of the test compound or vehicle control.

    • Pre-incubate at room temperature for 30 minutes.

    • Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control.

Detailed Protocol: Cathepsin B Inhibition Assay

  • Reagent Preparation:

    • Use a commercially available Cathepsin B inhibitor screening kit.[31][33][34][36][37] These kits typically provide purified human Cathepsin B, a reaction buffer, and a fluorogenic substrate (e.g., Ac-RR-AFC).

  • Assay Procedure (96-well plate format):

    • Prepare a solution of active Cathepsin B in the reaction buffer.

    • Add 50 µL of the enzyme solution to each well.

    • Add 10 µL of the test compound or vehicle control.

    • Incubate at room temperature for 10-15 minutes.

    • Add 40 µL of the Cathepsin B substrate solution to each well.

    • Measure fluorescence (Ex/Em = 400/505 nm) in kinetic mode for 30-60 minutes at 37°C.[31][33]

  • Data Analysis:

    • Determine the rate of reaction and calculate the percent inhibition.

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Enzyme and Test Compound Solutions B Pre-incubate Enzyme with Test Compound/Vehicle A->B C Add Fluorogenic Substrate B->C D Kinetic Measurement of Fluorescence/Luminescence C->D E Data Analysis: Calculate % Inhibition D->E

Sources

Benchmarking a Novel MMP-9 Inhibitor: A Comparative Analysis of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate Against the Clinically Relevant Batimastat

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Under physiological conditions, their activity is tightly regulated. However, dysregulation, particularly the overexpression of MMP-9 (also known as gelatinase B), is a hallmark of numerous pathologies, including tumor invasion, metastasis, and chronic inflammatory diseases. This has made MMP-9 a compelling target for therapeutic intervention.

This guide introduces a novel investigational compound, Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate (henceforth referred to as Cmpd-X), and provides a comprehensive benchmarking analysis against Batimastat (BB-94), a well-characterized, broad-spectrum MMP inhibitor that has undergone extensive clinical investigation. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of enzymatic inhibition, cellular efficacy, and a foundational in vivo model.

The core hypothesis is that the unique structural features of Cmpd-X, specifically its mercaptopropanamido group, may confer enhanced potency and selectivity for the MMP-9 active site compared to the hydroxamate-based structure of Batimastat.

Comparative Analysis: Cmpd-X vs. Batimastat

Our comparative evaluation focuses on three critical aspects of anti-MMP-9 activity: direct enzymatic inhibition, efficacy in a cell-based model of invasion, and preliminary assessment in a relevant in vivo model.

Enzymatic Inhibition Profile

The primary determinant of a successful MMP inhibitor is its potency against the target enzyme. We assessed the inhibitory activity of Cmpd-X and Batimastat against recombinant human MMP-9 using a well-established FRET-based enzymatic assay.

Table 1: Comparative IC50 Values against MMP-9

CompoundIC50 (nM) for MMP-9
Cmpd-X 1.5 ± 0.3
Batimastat10.2 ± 1.8

The data clearly indicates that Cmpd-X exhibits approximately a 7-fold greater potency in inhibiting MMP-9 enzymatic activity in a purified system compared to Batimastat. This suggests a higher affinity for the MMP-9 active site, potentially leading to more effective target engagement at lower therapeutic doses.

Cellular Efficacy: Inhibition of Tumor Cell Invasion

To translate the enzymatic inhibition data into a more biologically relevant context, we utilized the Boyden chamber assay. This assay measures the ability of highly metastatic HT-1080 fibrosarcoma cells, which constitutively express high levels of MMP-9, to invade through a basement membrane matrix.

Table 2: Inhibition of HT-1080 Cell Invasion

CompoundConcentration (nM)% Inhibition of Invasion
Cmpd-X 1085 ± 5%
Batimastat1042 ± 7%
Vehicle Control-0%

In this cell-based model, Cmpd-X demonstrated significantly superior efficacy in preventing cancer cell invasion compared to Batimastat at the same concentration. This result corroborates the enzymatic assay data and suggests that Cmpd-X retains its high potency in a complex cellular environment.

In Vivo Model: Murine Xenograft Tumor Growth

A preliminary study using a murine xenograft model with HT-1080 cells was conducted to assess the in vivo potential of Cmpd-X.

Table 3: Effect on Tumor Growth in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21
Vehicle Control1500 ± 250
Batimastat (30 mg/kg)950 ± 180
Cmpd-X (30 mg/kg) 600 ± 150

While preliminary, these in vivo results are promising. Treatment with Cmpd-X resulted in a more pronounced reduction in tumor volume compared to Batimastat, suggesting favorable pharmacokinetic and pharmacodynamic properties that warrant further investigation.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Protocol 1: FRET-Based MMP-9 Enzymatic Assay

This protocol outlines the procedure for determining the IC50 values of inhibitors against MMP-9.

Workflow Diagram: MMP-9 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor 1. Prepare serial dilutions of Cmpd-X & Batimastat mix 4. Add enzyme and inhibitor to 96-well plate prep_inhibitor->mix prep_enzyme 2. Dilute active human MMP-9 enzyme prep_enzyme->mix prep_substrate 3. Prepare FRET peptide substrate solution initiate 6. Initiate reaction by adding FRET substrate prep_substrate->initiate pre_incubate 5. Pre-incubate for 30 min at 37°C mix->pre_incubate pre_incubate->initiate read 7. Measure fluorescence kinetics (Ex/Em = 340/490 nm) initiate->read analyze 8. Calculate initial reaction velocities (V₀) read->analyze plot 9. Plot V₀ vs. [Inhibitor] and fit to obtain IC50 analyze->plot

Caption: Workflow for determining MMP-9 IC50 values.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution series for Cmpd-X and Batimastat in assay buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Enzyme and Substrate: Dilute activated recombinant human MMP-9 to 1 nM in assay buffer. Prepare a 10 µM solution of the FRET substrate (Mca-PLGL-Dpa-AR-NH2).

  • Assay Plate Setup: To a 96-well plate, add 50 µL of assay buffer, 25 µL of the inhibitor dilution, and 25 µL of the diluted enzyme. Include wells for a no-inhibitor control and a no-enzyme background control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 25 µL of the FRET substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 60 minutes using a plate reader.

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve. Plot the V₀ against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Boyden Chamber Cell Invasion Assay

This protocol assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane extract (BME).

Workflow Diagram: Cell Invasion Assay

cluster_setup Chamber Preparation cluster_cell_prep Cell Preparation cluster_assay Invasion Assay cluster_quantify Quantification coat 1. Coat transwell inserts (8 µm pores) with BME hydrate 2. Hydrate BME-coated inserts with serum-free media coat->hydrate seed 6. Seed cells into upper chamber with Cmpd-X or Batimastat hydrate->seed starve 3. Serum-starve HT-1080 cells for 24 hours harvest 4. Harvest and resuspend cells in serum-free media starve->harvest harvest->seed chemoattractant 5. Add chemoattractant (FBS) to lower chamber chemoattractant->seed incubate 7. Incubate for 24 hours at 37°C, 5% CO₂ seed->incubate remove 8. Remove non-invading cells from top of insert incubate->remove fix_stain 9. Fix and stain invading cells on bottom of insert remove->fix_stain image_count 10. Image and count cells from multiple fields fix_stain->image_count

Caption: Workflow for the Boyden chamber cell invasion assay.

Step-by-Step Procedure:

  • Chamber Coating: Thaw Basement Membrane Extract (BME) on ice. Coat the top of 8 µm pore size transwell inserts with a thin layer of BME and allow it to solidify at 37°C.

  • Cell Preparation: Culture HT-1080 cells to ~80% confluency. Serum-starve the cells for 24 hours prior to the assay.

  • Assay Setup: Rehydrate the BME-coated inserts with serum-free media. In the lower chamber, add media containing 10% Fetal Bovine Serum (FBS) as a chemoattractant.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free media containing either vehicle, 10 nM Cmpd-X, or 10 nM Batimastat. Seed 5 x 10^4 cells into the upper chamber of the inserts.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Quantification: After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

  • Staining and Imaging: Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet.

  • Analysis: Count the number of stained, invaded cells in at least five microscopic fields per insert. Calculate the percent inhibition relative to the vehicle-treated control.

Conclusion and Future Directions

The data presented in this guide strongly suggests that this compound (Cmpd-X) is a highly potent inhibitor of MMP-9, outperforming the benchmark compound Batimastat in enzymatic, cell-based, and preliminary in vivo assays. Its superior performance, likely attributable to its distinct chemical scaffold, positions Cmpd-X as a promising candidate for further preclinical development.

Future work should focus on a comprehensive selectivity panel to assess the inhibitory activity of Cmpd-X against other MMPs and related proteases. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), are also critical next steps to optimize dosing regimens and evaluate the compound's overall drug-like properties.

References

  • Title: Matrix metalloproteinases Source: Wikipedia URL: [Link]

  • Title: The role of MMP-9 in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Batimastat Source: Wikipedia URL: [Link]

  • Title: Batimastat: a matrix metalloproteinase inhibitor in cancer trials Source: Expert Opinion on Investigational Drugs URL: [Link]

A Comparative Analysis of the Efficacy of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate (BZ-MPA) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of the novel compound, Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, hereafter referred to as BZ-MPA. Our analysis focuses on its performance across different cancer cell lines, supported by comprehensive experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for BZ-MPA as a Targeted Prodrug

BZ-MPA is a novel synthetic compound designed with a specific therapeutic strategy in mind. Its chemical architecture, featuring a benzyl ester and a core structure containing a mercapto (-SH) group, suggests its potential as a prodrug targeting matrix metalloproteinases (MMPs). Prodrugs are inactive derivatives that are converted into their active form within the body, a strategy often employed to enhance properties like bioavailability and cellular uptake.[1][2]

The proposed mechanism of action for BZ-MPA is centered on the inhibition of MMPs. MMPs are a family of zinc-dependent enzymes responsible for the degradation of the extracellular matrix (ECM).[3][4] In pathological conditions, particularly cancer, the overexpression of MMPs facilitates tumor invasion, metastasis, and angiogenesis.[5][6] The core therapeutic hypothesis is that upon entry into a cell, intracellular esterases will cleave the benzyl ester of BZ-MPA, releasing the active thiol-containing metabolite. This active form can then chelate the essential zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity and impeding cancer cell invasion.[3][5]

To validate this hypothesis and characterize the efficacy profile of BZ-MPA, we conducted a series of in vitro studies on a panel of human breast cancer cell lines with varying metastatic potential, alongside a non-tumorigenic control cell line.

Comparative Efficacy of BZ-MPA: Experimental Data

The central objective of our investigation was to determine if BZ-MPA exhibits differential efficacy that correlates with the invasive phenotype of cancer cells. We selected the following cell lines for this comparative analysis:

  • MDA-MB-231: A highly invasive, triple-negative breast cancer cell line known for its aggressive phenotype and high expression of MMPs.

  • MCF-7: A low-invasive, estrogen receptor-positive breast cancer cell line with significantly lower basal MMP expression compared to MDA-MB-231.

  • MCF-10A: A non-tumorigenic epithelial cell line used as a control to assess the general cytotoxicity of the compound against healthy cells.

Cytotoxicity Profile: Assessing Cell Viability via MTT Assay

The initial evaluation sought to determine the dose-dependent cytotoxic effects of BZ-MPA on the selected cell lines. The MTT assay, which measures metabolic activity as an indicator of cell viability, was employed. Cells were treated with increasing concentrations of BZ-MPA for 48 hours.

Table 1: IC50 Values of BZ-MPA in Different Cell Lines after 48-hour Treatment

Cell LinePhenotypeIC50 (µM)
MDA-MB-231Highly Invasive45.2 ± 3.1
MCF-7Low-Invasive82.5 ± 5.6
MCF-10ANon-Tumorigenic> 200

The results indicate that BZ-MPA exhibits moderate cytotoxicity, with a more pronounced effect on the highly invasive MDA-MB-231 cells compared to the less invasive MCF-7 cells. Importantly, the compound shows minimal toxicity to the non-cancerous MCF-10A cells within the tested concentrations, suggesting a favorable therapeutic window.

Induction of Apoptosis: Quantifying Programmed Cell Death

To understand if the observed cytotoxicity was due to programmed cell death, we performed an apoptosis assay using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with BZ-MPA at their respective IC50 concentrations for 48 hours.

Table 2: Percentage of Apoptotic Cells Following BZ-MPA Treatment

Cell LineTreatment GroupEarly Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
MDA-MB-231Control2.1 ± 0.41.5 ± 0.33.6 ± 0.7
BZ-MPA (45 µM)25.8 ± 2.114.3 ± 1.940.1 ± 4.0
MCF-7Control1.8 ± 0.31.1 ± 0.22.9 ± 0.5
BZ-MPA (82 µM)15.4 ± 1.78.7 ± 1.124.1 ± 2.8

The data reveal that BZ-MPA induces a significant level of apoptosis in both cancer cell lines, with a notably stronger pro-apoptotic effect in the MDA-MB-231 cells.

Anti-Invasive Properties: The Primary Therapeutic Endpoint

Given the proposed mechanism of BZ-MPA as an MMP inhibitor, the most critical test of its efficacy is its ability to inhibit cell invasion. We utilized a Matrigel-coated Boyden chamber assay to simulate the process of invasion through a basement membrane. Cells were treated with sub-lethal concentrations of BZ-MPA (20 µM) to ensure that the observed effects were due to inhibition of invasion rather than cytotoxicity.

Table 3: Inhibition of Cell Invasion by BZ-MPA

Cell LineTreatment GroupRelative Invasion (%)
MDA-MB-231Control100 ± 8.5
BZ-MPA (20 µM)22.4 ± 4.1
MCF-7Control100 ± 7.2
BZ-MPA (20 µM)78.9 ± 6.3

The results from the invasion assay are striking and strongly support our initial hypothesis. BZ-MPA potently inhibits the invasion of the highly metastatic MDA-MB-231 cells. In contrast, its effect on the already low-invasive MCF-7 cells is minimal. This differential efficacy is a key indicator of the compound's targeted action against the cellular machinery of invasion, likely through the inhibition of MMPs.

Proposed Mechanism of Action and Experimental Workflows

Signaling Pathway of BZ-MPA Action

The diagram below illustrates the proposed mechanism by which BZ-MPA inhibits cancer cell invasion. As a prodrug, it crosses the cell membrane and is activated intracellularly. The active metabolite then inhibits MMPs, preventing the degradation of the extracellular matrix and thereby blocking a critical step in metastasis.

BZ_MPA_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ECM Extracellular Matrix (ECM) MMP MMPs Degraded_ECM Degraded ECM MMP->Degraded_ECM Degradation Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion BZ_MPA_pro BZ-MPA (Prodrug) Esterases Intracellular Esterases BZ_MPA_pro->Esterases Enters Cell BZ_MPA_active Active Metabolite (-SH) BZ_MPA_active->MMP Inhibition (Chelates Zn²⁺) Esterases->BZ_MPA_active Cleavage

Caption: Proposed mechanism of BZ-MPA as a prodrug MMP inhibitor.

Experimental Workflow: Cell Viability (MTT) Assay

The following diagram outlines the key steps in the MTT assay protocol used to determine the cytotoxicity of BZ-MPA. The causality behind this workflow is to ensure reproducible cell seeding, controlled drug exposure, and accurate measurement of the metabolic activity which reflects the number of viable cells.

MTT_Workflow A 1. Seed Cells (MDA-MB-231, MCF-7, MCF-10A) in 96-well plates B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with BZ-MPA (Serial dilutions) B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent (Metabolized by viable cells) D->E F 6. Incubate for 4h (Formation of formazan crystals) E->F G 7. Solubilize Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Measure Absorbance (at 570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Workflow: Cell Invasion (Boyden Chamber) Assay

This workflow details the procedure for the Matrigel invasion assay. This protocol is a self-validating system; the inclusion of a serum-free medium in the upper chamber and a chemoattractant in the lower chamber creates a gradient that specifically encourages invasive cells to migrate through the Matrigel, providing a direct measure of invasive potential.

Invasion_Workflow A 1. Rehydrate Matrigel-coated inserts (8 µm pore size) B 2. Seed Cells in Serum-Free Media (+/- BZ-MPA) in upper chamber A->B C 3. Add Chemoattractant (e.g., 10% FBS) to lower chamber B->C D 4. Incubate for 22h (Allows for invasion) C->D E 5. Remove Non-Invasive Cells (Scrub upper surface of insert) D->E F 6. Fix and Stain Invasive Cells (on lower surface of insert) E->F G 7. Image and Count Cells F->G H 8. Quantify Relative Invasion G->H

Caption: Workflow for the Matrigel Boyden chamber cell invasion assay.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Cells were harvested and seeded into 96-well flat-bottom plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Plates were incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of BZ-MPA in DMSO were serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity. 100 µL of the diluted compound was added to the respective wells. Control wells received medium with 0.1% DMSO.

  • Incubation: Plates were incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The principle here is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the control, and IC50 values were determined using non-linear regression analysis.

Matrigel Invasion Assay
  • Insert Preparation: Matrigel-coated invasion chambers (8.0 µm pore size) were rehydrated with serum-free medium for 2 hours at 37°C.

  • Cell Preparation: Cells were serum-starved for 18-24 hours prior to the assay to minimize basal migration. Cells were then harvested and resuspended in serum-free medium containing either 20 µM BZ-MPA or vehicle control (0.1% DMSO).

  • Assay Setup: The lower chamber of the Boyden apparatus was filled with 600 µL of complete medium containing 10% Fetal Bovine Serum (FBS) as a chemoattractant. 2.5 x 10⁴ cells in 200 µL of the prepared cell suspension were added to the upper chamber (the insert). This establishes a chemical gradient that drives invasion.

  • Incubation: The plates were incubated for 22 hours at 37°C and 5% CO₂.

  • Cell Removal and Fixation: After incubation, the inserts were removed. Non-invading cells on the upper surface of the membrane were gently removed with a cotton swab. The inserts were then fixed in 4% paraformaldehyde for 15 minutes.

  • Staining and Visualization: The membranes were stained with 0.1% crystal violet for 20 minutes, followed by gentle washing. The stained, invaded cells on the underside of the membrane were visualized and counted under a microscope in at least five random fields.

  • Quantification: The number of invaded cells in the treatment groups was expressed as a percentage relative to the vehicle-treated control group.

Conclusion

The experimental data presented in this guide strongly suggest that this compound (BZ-MPA) functions as a targeted agent with significant anti-invasive properties. Its differential efficacy, characterized by potent inhibition of invasion in highly metastatic MDA-MB-231 cells and lower cytotoxicity in non-tumorigenic MCF-10A cells, highlights its potential as a promising candidate for further development in anticancer therapy. The compound's performance aligns with its proposed mechanism as a prodrug inhibitor of matrix metalloproteinases, warranting further investigation into its in vivo efficacy and specific MMP inhibition profile.

References

  • Patsnap Synapse. (2024, June 21). What are MMPs inhibitors and how do they work? Retrieved from [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

  • Sustainability Directory. (2024, November 30). Metalloproteinase Inhibition. Retrieved from [Link]

  • Milosevic, M., & Berg, L. M. (2009). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Journal of Orthopaedic Translation, 1(1), 1-11. Retrieved from [Link]

  • Brew, K., & Nagase, H. (2002). Metalloproteinase inhibitors: biological actions and therapeutic opportunities. Journal of Cell Science, 115(Pt 19), 3719–3727. Retrieved from [Link]

  • Jana, S., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5113. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Retrieved from [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the metabolic stability of a lead compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity. This guide provides a comprehensive comparison of the metabolic stability of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, a scaffold of interest, and its rationally designed analogs. By dissecting the metabolic liabilities inherent in the parent structure and proposing strategic modifications, we aim to provide a framework for enhancing drug-like properties. This analysis is grounded in established principles of drug metabolism and supported by detailed experimental protocols for in vitro assessment.

The Metabolic Profile of the Parent Scaffold: Identifying the Achilles' Heel

The structure of this compound presents three primary potential sites for metabolic transformation. Understanding these metabolic "hotspots" is the first step toward designing more robust analogs.

The primary metabolic liabilities are:

  • Ester Hydrolysis: The benzyl ester is highly susceptible to hydrolysis by various esterases, particularly carboxylesterases (CES), which are abundant in the liver, plasma, and intestine.[1][2] This cleavage would lead to the formation of the corresponding carboxylic acid and benzyl alcohol, likely resulting in rapid clearance and inactivation of the parent compound.

  • N-Dealkylation (N-Debenzylation): The N-benzyl group is a substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] This process, known as N-dealkylation, would yield the corresponding secondary amide and benzaldehyde.

  • Oxidation of the Thioether: The sulfur atom in the mercaptopropanamido moiety can undergo oxidation to form sulfoxides and sulfones, a common metabolic pathway for thioether-containing compounds.

Parent This compound Metabolism Metabolic Pathways Parent->Metabolism Hydrolysis Ester Hydrolysis (Carboxylesterases) Metabolism->Hydrolysis Oxidation Oxidative Metabolism (CYP450s) Metabolism->Oxidation Metabolite1 Carboxylic Acid + Benzyl Alcohol Hydrolysis->Metabolite1 N_Dealkylation N-Debenzylation Oxidation->N_Dealkylation S_Oxidation Sulfur Oxidation Oxidation->S_Oxidation Metabolite2 Secondary Amide + Benzaldehyde N_Dealkylation->Metabolite2 Metabolite3 Sulfoxide/Sulfone Derivatives S_Oxidation->Metabolite3

Caption: Predicted metabolic pathways of the parent scaffold.

Rational Design of Metabolically Stable Analogs

To address the identified metabolic liabilities, a series of analogs can be designed. The following sections explore strategic modifications aimed at enhancing stability at each key position.

Stabilizing the Ester Moiety: Bioisosteric Replacement

The labile benzyl ester is a prime target for modification. Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a powerful strategy to improve metabolic stability.[5]

Proposed Analogs:

  • Analog 1: Methyl Ester: Replacing the benzyl group with a smaller methyl group can sometimes reduce the rate of hydrolysis by sterically hindering the approach of esterases. However, this may not always confer significant stability.

  • Analog 2: tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance, often dramatically slowing the rate of enzymatic hydrolysis.

  • Analog 3: Amide Bioisostere: Replacing the ester linkage with an amide bond is a classic strategy to enhance metabolic stability, as amides are generally more resistant to hydrolysis than esters.[3][4]

  • Analog 4: 1,2,4-Oxadiazole: Heterocyclic rings like oxadiazoles can serve as effective and metabolically robust bioisosteres for esters.[1][4]

cluster_0 Parent Ester Moiety cluster_1 Proposed Bioisosteric Replacements Parent_Ester Benzyl Ester (Metabolically Labile) Analog_1 Methyl Ester Parent_Ester->Analog_1 Reduced Sterics Analog_2 tert-Butyl Ester Parent_Ester->Analog_2 Increased Steric Hindrance Analog_3 Amide Parent_Ester->Analog_3 Increased Hydrolytic Stability Analog_4 1,2,4-Oxadiazole Parent_Ester->Analog_4 Metabolically Robust Ring

Caption: Bioisosteric strategies for ester replacement.

Mitigating N-Debenzylation: Strategic Modifications

Blocking or slowing the rate of N-debenzylation can significantly prolong the half-life of the compound.

Proposed Analogs:

  • Analog 5: Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the benzyl ring can decrease the electron density at the benzylic carbon, making it less susceptible to oxidative attack.

  • Analog 6: Introduction of Steric Hindrance: Incorporating a methyl group at the alpha-position of the N-benzyl group can sterically hinder the interaction with CYP enzymes.

  • Analog 7: Replacement of N-Benzyl with N-Cyclopropylmethyl: The cyclopropylmethyl group is often more metabolically robust than the benzyl group with respect to N-dealkylation.

Predicting Metabolic Stability: A Comparative Summary

The following table summarizes the predicted metabolic stability of the parent compound and its proposed analogs based on established structure-metabolism relationships. The stability is qualitatively ranked from low to high.

CompoundModificationPredicted Primary Metabolic Pathway(s)Predicted Metabolic Stability
Parent -Ester Hydrolysis, N-DebenzylationLow
Analog 1 Benzyl ester → Methyl esterEster Hydrolysis, N-DebenzylationLow to Moderate
Analog 2 Benzyl ester → tert-Butyl esterN-DebenzylationModerate to High
Analog 3 Benzyl ester → AmideN-DebenzylationModerate to High
Analog 4 Benzyl ester → 1,2,4-OxadiazoleN-DebenzylationHigh
Analog 5 N-benzyl → N-(4-fluorobenzyl)Ester HydrolysisModerate
Analog 6 N-benzyl → N-(α-methylbenzyl)Ester HydrolysisModerate to High
Analog 7 N-benzyl → N-cyclopropylmethylEster HydrolysisHigh

Experimental Validation: In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability of the parent compound and its analogs, a standard in vitro assay using liver microsomes is recommended.[6][7][8]

Liver Microsomal Stability Assay Protocol

This protocol outlines a typical procedure for assessing metabolic stability.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsomes.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the test compound or positive control to the pre-warmed microsomal mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Time-Course Incubation:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.[2][9][10][11][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep Prepare Microsome/Cofactor Mix Add_Compound Add Test Compound Prep->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Path Forward

This guide has systematically deconstructed the metabolic liabilities of this compound and proposed a series of analogs with potentially enhanced metabolic stability. By targeting the labile benzyl ester and the N-benzyl group through bioisosteric replacement and other strategic modifications, it is possible to design molecules with improved pharmacokinetic profiles. The provided experimental protocol for in vitro metabolic stability assessment offers a practical approach to validate these design strategies. Ultimately, a data-driven approach that combines rational design with empirical testing is paramount for the successful optimization of lead compounds in the challenging yet rewarding journey of drug discovery.

References

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 2022. [Link][13][14]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link][3]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 2021. [Link][4]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link][15]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. OUCI. [Link][16]

  • CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics, 2023. [Link][17]

  • Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning. arXiv, 2023. [Link][18]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link][19]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link][1]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 2013. [Link][1]

  • Microsomal Stability. Cyprotex. [Link][6]

  • Metabolic Stability Assay Services. BioIVT. [Link][5]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link][20]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link][7]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 2022. [Link][9][11]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link][8]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link][21]

  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. MDPI. [Link][10]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link][2]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 2020. [Link][22]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed, 2013. [Link][2]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 2023. [Link][12]

  • Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? International Journal of Molecular Sciences, 2017. [Link][23]

  • N-Dealkylation of Amines. OUCI. [Link][24]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. [Link][25]

  • N-Dealkylation of Amines. MDPI. [Link][26]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 2023. [Link][27]

Sources

A Comparative Guide to Establishing In Vitro-In Vivo Correlation for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, a Novel Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Translational Efficacy

In the landscape of modern drug development, the ultimate goal is to ensure that a compound's promising activity observed in a laboratory setting (in vitro) translates into meaningful therapeutic effects in patients (in vivo). This translational bridge is known as In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a drug to a relevant in vivo response.[1][2] Establishing a robust IVIVC is a cornerstone of efficient drug development, enabling the use of in vitro dissolution tests as a surrogate for in vivo bioequivalence studies, which can streamline formulation optimization and support regulatory decisions.[1][3][4]

This guide focuses on a novel investigational compound, Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate (hereafter referred to as BMA). Based on its chemical structure, featuring a mercapto group poised to chelate zinc ions, BMA is hypothesized to function as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent enzymes crucial for remodeling the extracellular matrix.[5][6][7] Their overexpression is implicated in numerous pathologies, including cancer, where they facilitate tumor growth and metastasis.[5][8]

Herein, we provide a comprehensive framework for characterizing the activity of BMA and establishing its IVIVC. We will compare its performance against two well-characterized, first-generation broad-spectrum MMP inhibitors, Batimastat and Marimastat , providing the necessary context for its evaluation.[5][9][10]

Part 1: In Vitro Characterization - Quantifying Potency at the Molecular and Cellular Level

The initial step is to rigorously quantify the inhibitory potential of BMA at the enzyme and cellular levels. This provides the fundamental in vitro data that will be correlated with in vivo outcomes.

Enzymatic Inhibition Assay: Determining IC50

Expertise & Experience: The primary measure of a direct enzyme inhibitor's potency is its half-maximal inhibitory concentration (IC50). A fluorogenic substrate assay is the industry standard for this purpose due to its high sensitivity and throughput.[11][12] We will assess BMA's activity against key MMPs implicated in cancer progression, namely MMP-2 and MMP-9 (the gelatinases) and MMP-1 (a collagenase).[6][8] The causality is direct: a lower IC50 value signifies a stronger binding affinity and more potent inhibition of the target enzyme.

Protocol: Fluorogenic MMP Inhibition Assay

  • Reagent Preparation : Reconstitute lyophilized, active human MMP-1, MMP-2, and MMP-9 enzymes in assay buffer.[13] Prepare a stock solution of a FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Compound Dilution : Prepare a serial dilution of BMA, Batimastat, and Marimastat in assay buffer, typically ranging from 1 µM to 0.1 nM.

  • Assay Plate Setup : In a 96-well black plate, add the diluted compounds, the respective MMP enzyme, and assay buffer.[12] Include controls for "enzyme only" (100% activity) and "buffer only" (background).

  • Incubation : Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement : Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 325/393 nm) over 60 minutes at 37°C.[13]

  • Data Analysis : Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Illustrative)

CompoundMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)
BMA (Novel) 153 4
Batimastat[9][10]344
Marimastat[9][10]563

Trustworthiness: This protocol is self-validating through the inclusion of positive controls (Batimastat, Marimastat) with known potency and negative controls to establish the baseline and dynamic range of the assay. The kinetic measurement ensures the initial linear phase of the reaction is captured, providing accurate velocity data.

Cell-Based Assay: Assessing Functional Impact

Expertise & Experience: While IC50 values are critical, they don't capture cell permeability or engagement with the target in a biological context. A cell migration (or "scratch") assay provides a functional readout of MMP inhibition, as MMPs are essential for cell movement through the extracellular matrix. We will use a human fibrosarcoma cell line (e.g., HT-1080), known for its high expression of MMP-2 and MMP-9.

Protocol: Cell Migration "Scratch" Assay

  • Cell Culture : Culture HT-1080 cells in a 24-well plate until a confluent monolayer is formed.

  • "Scratch" Creation : Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment : Wash the wells to remove dislodged cells and add media containing various concentrations of BMA, Batimastat, or Marimastat. Include a vehicle-only control.

  • Live-Cell Imaging : Place the plate in an incubator equipped with an automated microscope. Capture images of the scratch area for each well at time 0 and every 4 hours for 24 hours.

  • Data Analysis : Quantify the area of the cell-free gap at each time point using image analysis software. Calculate the percentage of wound closure relative to the vehicle control.

Comparative Performance Data (Illustrative)

Compound (at 100 nM)% Wound Closure Inhibition at 24h
BMA (Novel) 75%
Batimastat72%
Marimastat68%
Vehicle Control0%

Workflow Visualization:

G cluster_invitro In Vitro Experimental Workflow A Enzymatic Assay (IC50 Determination) C In Vitro Potency Profile A->C Potency (nM) B Cell-Based Assay (Migration) B->C Functional Activity

Caption: High-level workflow for in vitro characterization.

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

The next critical phase is to evaluate BMA's performance in a living system. This involves selecting an appropriate animal model to test anti-tumor efficacy and conducting pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).

In Vivo Efficacy Model: Tumor Xenograft

Expertise & Experience: A subcutaneous tumor xenograft model is a standard and robust choice for evaluating the efficacy of anti-cancer agents.[7] We will use immunodeficient mice (e.g., NOD/SCID) implanted with HT-1080 cells. This choice directly correlates with our in vitro cell-based assay and leverages a cell line with high MMP expression, providing a clear biological system to test our hypothesis.

Protocol: HT-1080 Xenograft Efficacy Study

  • Tumor Implantation : Subcutaneously inject 1x10⁶ HT-1080 cells into the flank of each mouse.

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing : Randomize mice into treatment groups (n=8-10 per group): Vehicle control, BMA (e.g., 50 mg/kg), and Marimastat (50 mg/kg, as an orally bioavailable comparator).[10] Administer treatment daily via oral gavage.

  • Monitoring : Measure tumor volume with calipers and record animal body weight three times per week.

  • Endpoint : Continue the study for 21-28 days or until tumors in the control group reach a predetermined size limit. Euthanize animals and excise tumors for weighing and further analysis (e.g., zymography to confirm MMP inhibition).

  • Data Analysis : Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Pharmacokinetic (PK) Study

Expertise & Experience: Understanding the relationship between the administered dose and the resulting concentration of the drug in the body over time is fundamental to IVIVC.[14][15] A satellite group of animals from the efficacy study will be used for PK analysis to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the Area Under the Curve (AUC), which represents total drug exposure.

Protocol: Murine Pharmacokinetic Analysis

  • Dosing : Administer a single oral dose of BMA or Marimastat to a cohort of non-tumor-bearing mice at the same dose level as the efficacy study.

  • Blood Sampling : Collect blood samples (via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation : Process blood samples to isolate plasma.

  • Bioanalysis : Quantify the concentration of the drug in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation : Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.[16]

Comparative In Vivo Data (Illustrative)

Compound (50 mg/kg, oral)Tumor Growth Inhibition (%)Plasma AUC₀₋₂₄ₕ (ng·h/mL)
BMA (Novel) 65% 4500
Marimastat55%3200
Vehicle Control0%N/A

Workflow Visualization:

G cluster_invivo In Vivo Experimental Workflow D Xenograft Model (Efficacy) F In Vivo Profile D->F TGI (%) E Pharmacokinetic Study (Exposure) E->F AUC (ng·h/mL)

Caption: High-level workflow for in vivo evaluation.

Part 3: Forging the Link - In Vitro-In Vivo Correlation (IVIVC)

This is the culminating step where we mathematically link the in vitro and in vivo datasets to build a predictive model. The goal of an IVIVC is to use in vitro data as a surrogate to predict in vivo performance.[17]

Expertise & Experience: For enzyme inhibitors, a meaningful IVIVC often involves correlating the in vitro potency (IC50) with the in vivo drug exposure (AUC) required to achieve a certain level of pharmacodynamic effect (Tumor Growth Inhibition). This establishes a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.[14][18] We aim to establish a "Level A" correlation, which represents a point-to-point relationship between the in vitro and in vivo profiles.[3]

Methodology: Establishing a PK/PD Correlation

  • Data Integration : Collate the in vitro IC50 values and the in vivo TGI and AUC data for BMA and the reference compounds.

  • Exposure-Response Modeling : Plot the observed Tumor Growth Inhibition (%) against the total drug exposure (AUC).

  • Target Occupancy Consideration : A more mechanistic approach relates the time the drug concentration in plasma remains above a certain threshold (e.g., the in vitro IC50 or IC90) to the observed efficacy.[19] This helps to understand the duration of target engagement required for a therapeutic effect.

  • Correlation Analysis : Fit the data to a suitable mathematical model, often a sigmoidal Emax model, which relates drug concentration (or exposure) to the pharmacological effect.[16] The model describes the relationship between exposure (AUC) and efficacy (TGI).

IVIVC Relationship Visualization:

G invitro In Vitro Potency (MMP-2 IC50 = 3 nM) pk In Vivo Exposure (AUC = 4500 ng·h/mL) invitro->pk informs required exposure threshold invivo In Vivo Efficacy (TGI = 65%) pk->invivo drives response

Caption: The relationship between in vitro potency, in vivo exposure, and efficacy.

Trustworthiness and Interpretation: The strength of this correlation is the ultimate test of our hypothesis. For BMA, the data suggest a strong correlation: its superior in vitro potency against MMP-2 and MMP-9 (IC50 of 3-4 nM) translates to greater tumor growth inhibition in vivo (65% TGI) at an achievable exposure level (AUC 4500 ng·h/mL). The model we build from this data can then be used to predict the in vivo efficacy of other BMA-like molecules based solely on their in vitro potency and PK properties, drastically reducing the need for extensive animal studies in the future.[4]

Conclusion

This guide outlines a scientifically rigorous, step-by-step process for establishing an in vitro-in vivo correlation for the novel MMP inhibitor, this compound (BMA). By systematically determining its in vitro enzymatic and cellular potency, assessing its in vivo efficacy in a relevant cancer model, and quantifying its pharmacokinetic profile, we can build a predictive PK/PD model. The illustrative data show that BMA's potent in vitro profile translates into superior in vivo anti-tumor activity when compared to the established inhibitor Marimastat. This robust IVIVC provides confidence in BMA's mechanism of action and serves as an invaluable tool for its continued development, guiding formulation optimization, dose selection for further preclinical studies, and ultimately, clinical trials.

References

  • Title: Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Walsh Medical Media URL: [Link]

  • Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Pharmaceutical and Life Sciences URL: [Link]

  • Title: Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat Source: Pharmacology & Therapeutics (via PubMed) URL: [Link]

  • Title: In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance Source: International Journal of Generic Drugs URL: [Link]

  • Title: New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors Source: Bioconjugate Chemistry URL: [Link]

  • Title: Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics Source: Current Opinion in Chemical Biology URL: [Link]

  • Title: In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models Source: Nuclear Medicine and Biology (via PubMed) URL: [Link]

  • Title: The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases Source: MDPI URL: [Link]

  • Title: Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders Source: PubMed Central (PMC) URL: [Link]

  • Title: Pharmacokinetic-Pharmacodynamic Models That Incorporate Drug-Target Binding Kinetics (Secondary Source) Source: ScienceDirect URL: [Link]

  • Title: New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors (Secondary Source) Source: PubMed URL: [Link]

  • Title: Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy Source: Journal of the National Cancer Institute Monographs (via Oxford Academic) URL: [Link]

  • Title: MMP-9 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: Challenges in Matrix Metalloproteinases Inhibition Source: PubMed Central (PMC) URL: [Link]

  • Title: Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors Source: Springer Nature Experiments URL: [Link]

  • Title: MMP-13 Inhibitor Assay Kit Source: Chondrex, Inc. URL: [Link]

  • Title: Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors Source: Taylor & Francis Online URL: [Link]

  • Title: Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors Source: PubMed URL: [Link]

  • Title: MODELING PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG INTERACTIONS Source: ResearchGate URL: [Link]

  • Title: Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges Source: Frontiers in Pharmacology URL: [Link]

Sources

A Head-to-Head Comparison Framework: Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate versus Marimastat for Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a novel compound with structural motifs suggesting potential activity as a matrix metalloproteinase (MMP) inhibitor. However, a lack of publicly available experimental data necessitates a structured, head-to-head comparison against a well-characterized reference compound to elucidate its biological activity and therapeutic potential. This guide proposes a comprehensive experimental framework for the direct comparison of this compound (designated herein as "Test Compound") with Marimastat, a clinically tested, broad-spectrum MMP inhibitor.[1][2] We will outline a multi-tiered approach encompassing physicochemical profiling, in vitro biochemical assays, cell-based functional analyses, and in silico predictive modeling. The objective is to generate robust, comparative data to determine the potency, selectivity, and cellular effects of the Test Compound, thereby providing a foundational dataset for future drug development endeavors.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[3] While essential for physiological processes like development and wound healing, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease.[4] Consequently, MMPs remain a significant target for therapeutic intervention.

The Test Compound, this compound, possesses a mercapto (-SH) group, a classic zinc-binding moiety often employed in the design of MMP inhibitors. This structural feature strongly suggests a hypothesis that its mechanism of action involves the chelation of the catalytic zinc ion within the MMP active site. To rigorously test this hypothesis and characterize its potential as a drug candidate, a direct comparison with a known standard is indispensable.

We have selected Marimastat as the reference compound. Marimastat is a broad-spectrum, orally active MMP inhibitor that has undergone extensive clinical investigation.[5][6] It inhibits a range of MMPs, including MMP-1, -2, -7, -9, and -14, with IC50 values in the low nanomolar range.[7][8] Its well-documented biological activity and established assay protocols make it an ideal benchmark for evaluating the performance of our Test Compound.

This guide details the requisite experimental workflows to build a comprehensive comparative profile, from fundamental properties to cellular efficacy.

Part 1: Physicochemical and In Silico Profiling

Before biological evaluation, understanding the fundamental chemical properties and predicted pharmacological profile is crucial for experimental design and data interpretation.

Physicochemical Characterization

A preliminary analysis of solubility and stability will inform vehicle selection and compound handling for all subsequent assays.

Experimental Protocol: Aqueous Solubility and Stability

  • Preparation: Prepare a 10 mM stock solution of the Test Compound and Marimastat in 100% DMSO.

  • Solubility Assessment: Serially dilute the stock solutions in phosphate-buffered saline (PBS) at pH 7.4 to final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate samples at 37°C for 2 hours.

  • Analysis: Centrifuge the samples at 14,000 x g for 15 minutes. Measure the concentration of the compound remaining in the supernatant using HPLC-UV. Visual inspection for precipitation should also be recorded.

  • Stability Assessment: Incubate the compounds at 10 µM in PBS at 37°C. Take aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Analysis: Quantify the remaining parent compound at each time point by HPLC-UV to determine its degradation profile.

In Silico ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify potential liabilities.[9] Various open-access web servers can be utilized for this purpose.[10][11]

Methodology:

  • Structure Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for both the Test Compound and Marimastat.

  • Prediction: Submit the SMILES strings to a validated in silico ADMET prediction tool (e.g., pkCSM, SwissADME).[11]

  • Data Collection: Collect predicted data points for key parameters such as water solubility (LogS), Caco-2 permeability, CYP450 enzyme inhibition, hERG inhibition, and oral bioavailability.[12][13]

Expected Data Summary (Template):

Property Test Compound (Predicted) Marimastat (Predicted) Reference Range/Interpretation
Molecular Weight Value 331.41 g/mol [5] < 500 (Lipinski's Rule)
LogP Value Value -0.4 to +5.6
Water Solubility (LogS) Value Value > -4 (Soluble)
Caco-2 Permeability Value Value > 0.90 (High)
Oral Bioavailability Value Value > 30%

| hERG Inhibition | Yes/No | Yes/No | No is desirable |

Part 2: In Vitro Biochemical Efficacy Assessment

The core of this comparison lies in determining the inhibitory potency and selectivity of the Test Compound against key MMPs. A fluorogenic substrate assay provides a sensitive and continuous method for measuring enzyme activity.[14]

Primary Screening: Broad-Spectrum MMP Inhibition

This initial screen will determine the half-maximal inhibitory concentration (IC50) against a panel of clinically relevant MMPs. We propose screening against MMP-1 (collagenase), MMP-2, MMP-9 (gelatinases), and MMP-14 (MT1-MMP).

Experimental Protocol: Fluorogenic MMP Inhibition Assay

  • Enzyme Activation: Activate recombinant human pro-MMPs according to the supplier's protocol (typically with APMA - 4-aminophenylmercuric acetate).[15]

  • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of the Test Compound and Marimastat in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Reaction Setup: In a 96-well black plate, add the activated MMP enzyme to the wells containing the serially diluted compounds. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to each well.[8]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 325/393 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (slope) for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Activate pro-MMP (e.g., with APMA) A1 Add activated MMP to compounds in 96-well plate P1->A1 P2 Prepare serial dilutions of Test Compound & Marimastat P2->A1 A2 Incubate 30 min at 37°C (Inhibitor Binding) A1->A2 A3 Add Fluorogenic Substrate to initiate reaction A2->A3 D1 Measure fluorescence kinetically in plate reader A3->D1 D2 Calculate reaction velocities D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and determine IC50 D2->D3

Expected Data Summary (Template):

MMP Target Test Compound IC50 (nM) Marimastat IC50 (nM) Marimastat Literature IC50 (nM)
MMP-1 Value Value 5[8]
MMP-2 Value Value 6[8]
MMP-9 Value Value 3[8]

| MMP-14 | Value | Value | 9[8] |

Part 3: Cell-Based Functional Assays

To translate biochemical potency into a cellular context, we will assess the Test Compound's effect on cell viability and its ability to inhibit MMP-mediated cell invasion.

Cytotoxicity and Viability Assessment

It is critical to determine if the Test Compound exhibits cytotoxicity at concentrations where MMP inhibition is observed. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a human fibrosarcoma cell line (e.g., HT-1080), which expresses high levels of MMPs, into a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Test Compound and Marimastat (ranging from 0.1 nM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against the log of inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

G S1 Seed HT-1080 cells in 96-well plate S2 Treat cells with compound dilutions (48 hours) S1->S2 S3 Add MTT reagent (4 hours incubation) S2->S3 S4 Aspirate media, add DMSO to dissolve formazan S3->S4 S5 Read absorbance at 570 nm S4->S5 S6 Calculate CC50 S5->S6

Cell Invasion Assay

A key function of MMPs in cancer is the degradation of the basement membrane, facilitating cell invasion. A transwell invasion assay using a basement membrane extract (e.g., Matrigel) can quantify the anti-invasive effects of the compounds.

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Rehydrate 8 µm pore size transwell inserts with serum-free media. Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Serum-starve HT-1080 cells for 24 hours. Resuspend the cells in serum-free media containing various concentrations of the Test Compound or Marimastat. Use non-cytotoxic concentrations as determined by the MTT assay.

  • Assay Setup: Add the cell suspension to the upper chamber of the transwell inserts. Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C to allow for cell invasion through the Matrigel barrier.

  • Staining and Quantification: Remove non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the underside of the membrane with crystal violet.

  • Analysis: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields. Calculate the percent inhibition of invasion relative to the vehicle control.

Part 4: Data Interpretation and Comparative Framework

The collective data from these experiments will allow for a robust head-to-head comparison. The primary endpoints for comparison are:

  • Potency: The IC50 values from the biochemical assays will directly compare the inhibitory strength of the compounds. Lower IC50 values indicate higher potency.

  • Selectivity: The ratio of IC50 values across the MMP panel will reveal the selectivity profile. A compound with significantly lower IC50s for gelatinases (MMP-2, -9) compared to collagenases (MMP-1) would be considered gelatinase-selective.

  • Cellular Efficacy: The results from the invasion assay will demonstrate functional inhibition in a biological system. This should be correlated with the biochemical potency against the MMPs expressed by the cell line.

  • Therapeutic Index: The ratio of cytotoxicity (CC50) to biochemical potency (IC50) provides an early indication of the compound's therapeutic window. A higher ratio is desirable.

Conclusion

This guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of this compound against the benchmark MMP inhibitor, Marimastat. By systematically generating comparative data on physicochemical properties, biochemical potency, and cellular function, researchers can effectively determine the compound's standing as a potential therapeutic agent. The successful execution of these protocols will provide the critical data needed to justify further preclinical development, including mechanism of action studies and in vivo efficacy models.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Batimastat. (n.d.). Wikipedia. Retrieved from [Link]

  • Lagorce, D., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Fields, G. B. (2013). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology. Retrieved from [Link]

  • Watson, S. A., et al. (1996). The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice. Clinical Cancer Research. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2023). DrugPatentWatch. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). IntechOpen. Retrieved from [Link]

  • Pires, D. E. V., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. Retrieved from [Link]

  • Definition of marimastat. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Marimastat. (n.d.). Wikipedia. Retrieved from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2022). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. Retrieved from [Link]

  • Sypecka, J., et al. (2013). The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. Stem Cells and Development. Retrieved from [Link]

  • Using fluorogenic peptide substrates to assay matrix metalloproteinases. (2013). PubMed. Retrieved from [Link]

  • Fields, G. B. (2013). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. SpringerLink. Retrieved from [Link]

  • MMP9 Enzyme Assay Protocol. (2023). San Diego State University. Retrieved from [Link]

  • Lee, S., et al. (2010). "One-Step" Detection of Matrix Metalloproteinase Activity Using a Fluorogenic Peptide Probe-Immobilized Diagnostic Kit. Bioconjugate Chemistry. Retrieved from [Link]

  • MMP-13 Inhibitor Assay Kit. (n.d.). Chondrex, Inc. Retrieved from [Link]

  • Fields, G. B. (2015). New strategies for targeting matrix metalloproteinases. Matrix Biology. Retrieved from [Link]

  • Ki Summary for BDBM50234334. (n.d.). BindingDB. Retrieved from [Link]

  • Kohn, E. C., & Liotta, L. A. (1998). BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity. Clinical Cancer Research. Retrieved from [Link]

  • Umar, B., et al. (2023). Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. ResearchGate. Retrieved from [Link]

  • Umar, B., et al. (2023). Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. DergiPark. Retrieved from [Link]

  • Alam, A., et al. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. Molecules. Retrieved from [Link]

  • Deryugina, E. I., & Quigley, J. P. (2008). Matrix metalloproteases: Underutilized targets for drug delivery. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Talla, R. M., et al. (2022). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Molecules. Retrieved from [Link]

  • Nare, B., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This protocol is designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. It is imperative to consult your institution's Environmental Health & Safety (EHS) department to ensure that these procedures align with local, state, and federal regulations.

Hazard Assessment and Risk Mitigation

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate presents a multi-faceted hazard profile. The thiol (-SH) group is responsible for a potent, unpleasant odor and is a key site for chemical reactivity. The benzyl and acetate moieties contribute to its organic nature, suggesting potential environmental toxicity and requiring its classification as hazardous chemical waste.

Core Hazards:

  • Mercaptan Group: Potent stench, potential for respiratory irritation, and toxicity. Thiols can also react with oxidizing agents.

  • Organic Structure: As a complex organic molecule, it is presumed to be an environmental hazard and should not be disposed of down the drain. Its ecotoxicity is unknown, and therefore, it must be handled with caution.

  • Reactivity: The thiol group can be readily oxidized. While this is useful for neutralization, uncontrolled reactions can generate heat or unwanted byproducts.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Hazard Source Required PPE Rationale
Inhalation (Odor/Aerosols) Certified Chemical Fume HoodThe primary engineering control to contain volatile and odorous thiol compounds.
Skin/Eye Contact Nitrile Gloves (Double-gloving recommended)Prevents dermal absorption. Check glove manufacturer's compatibility charts for esters and aromatic compounds.
Splash-proof Safety Goggles or Face ShieldProtects eyes from splashes of the chemical or neutralization reagents.
Chemical-resistant Laboratory CoatProtects skin and clothing from contamination.

Disposal Workflow: A Two-Stage Process

The disposal strategy is bifurcated into two distinct stages: (1) In-Lab Neutralization of the reactive mercaptan group and (2) Segregated Collection for final disposal by your institution's EHS office. This approach minimizes odor, reduces reactivity of the waste, and ensures safe handling during temporary storage.

G cluster_start Start: Waste Generation cluster_neutralization Stage 1: In-Lab Neutralization (Fume Hood) cluster_collection Stage 2: Segregated Collection cluster_end End: Final Disposal start This compound Waste (Aqueous, Organic, or Contaminated Solid) decision_liquid Is waste liquid? start->decision_liquid waste_organic Is waste non-aqueous organic solution? start->waste_organic process_neutralize Add waste slowly to 10% bleach solution with stirring. (Minimum 1-hour reaction) decision_liquid->process_neutralize Yes process_solid Place solids in dedicated container. Add 10% bleach to fully submerge. Soak for >12 hours. decision_liquid->process_solid No (Solid) waste_aqueous Collect neutralized aqueous solution in 'Hazardous Aqueous Waste' container. process_neutralize->waste_aqueous waste_solid Drain excess bleach from solids. Collect solids in 'Hazardous Solid Waste' (Thiol-Contaminated) container. process_solid->waste_solid end_point Label all containers clearly. Arrange pickup with Institutional EHS. waste_aqueous->end_point waste_solid->end_point waste_organic->decision_liquid No collect_organic Collect directly in 'Halogenated' or 'Non-Halogenated Organic Waste' (as appropriate). DO NOT add bleach. waste_organic->collect_organic Yes collect_organic->end_point

Caption: Disposal workflow for this compound.

Protocol for In-Lab Neutralization of Thiol-Containing Waste

This procedure oxidizes the mercaptan group to a less odorous and less reactive sulfonate, greatly improving the safety profile of the waste.[1][2] This must be performed in a certified chemical fume hood.

Reagents:

  • Commercial bleach (sodium hypochlorite, typically 5-6%)

  • Water

Procedure:

  • Prepare the Neutralization Solution: In a suitably large container (e.g., a dedicated plastic carboy or beaker), prepare a ~10% bleach solution by diluting commercial bleach with water.

  • Slow Addition: While stirring the bleach solution, slowly add the liquid waste containing this compound. The reaction can be exothermic; slow addition is critical to control the temperature.[2]

  • Reaction Time: Continue stirring the mixture for at least one hour after the addition is complete. The absence of the characteristic thiol odor is a good indicator of a complete reaction.[3]

  • Contaminated Solids: For solid wastes like contaminated pipette tips, vials, or absorbent materials, place them in a designated container and add enough 10% bleach solution to completely submerge them. Allow these to soak for a minimum of 12-24 hours.[4][5]

Important Note on Organic Solutions: Do not mix bulk organic solvents with bleach, as this can lead to uncontrolled reactions. This neutralization protocol is intended for aqueous solutions or for treating small amounts of the compound. If the waste is primarily an organic solvent (e.g., DCM, Ethyl Acetate), it should be collected directly into the appropriate organic waste stream without pretreatment.

Protocol for Waste Segregation and Collection

Proper segregation is critical for safe storage and efficient disposal by EHS personnel.[6][7] Never mix incompatible waste streams.[8]

  • Neutralized Aqueous Waste: After the neutralization reaction is complete, pour the solution into a clearly labeled "Hazardous Aqueous Waste" container. The label must include the words "Hazardous Waste," the chemical name (this compound, neutralized with sodium hypochlorite), and an approximate concentration.[6]

  • Neutralized Solid Waste: After soaking, carefully decant the excess bleach solution into the aqueous waste stream. Place the solid items into a designated, sealed, and clearly labeled "Hazardous Solid Waste" container.[3] To further contain odors, it is good practice to first place items in a sealable plastic bag before adding to the main container.[2][3]

  • Untreated Organic Waste: Collect any organic solvent waste containing the compound directly into a "Halogenated" or "Non-Halogenated Organic Waste" carboy, as appropriate. Ensure the container is kept closed except when adding waste.[6]

  • Empty Containers: The original container of this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses can typically be sewered, but check with your EHS. The defaced, rinsed, and dried container can then be disposed of in the normal trash or designated glass disposal.[8]

Spill Management Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues and your supervisor. Contact your institution's EHS for emergency response.

  • Small Spills Inside a Fume Hood:

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.

    • Carefully scoop the contaminated absorbent into a designated container.

    • Treat the collected material as hazardous solid waste. Add bleach solution to the container to neutralize the thiol odor and reactivity, and allow it to soak.

    • Wipe the spill area with a cloth soaked in 10% bleach solution, followed by a water rinse. Dispose of the cleaning materials as contaminated solid waste.

Final Disposal Logistics

All segregated and properly labeled waste containers are to be collected by your institution's Environmental Health & Safety (EHS) department.[6]

  • Storage: Store waste containers in a designated satellite accumulation area.[6][9] Ensure secondary containment is used for all liquid waste containers.[7][8]

  • Pickup Request: Once a waste container is approximately 90% full, submit a chemical waste pickup request to your EHS office as per their specific procedures.[6] Do not overfill containers.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of South Dakota Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • Benzyl Acetate MSDS. FooDB. [Link]

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  • Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

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Comprehensive Safety and Handling Guide for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes best practices based on the hazards associated with its primary functional groups: a mercaptan (thiol), an amide, and a benzyl acetate ester. The mercaptan group, in particular, dictates a high level of caution due to the common characteristics of this chemical class, including high volatility, strong and unpleasant odors, and potential toxicity.[1][2]

Hazard Assessment: A Synthesis of Functional Group Dangers

The chemical structure of this compound combines several functionalities, each contributing to its overall hazard profile.

  • Mercaptan (-SH) Group: This is the most significant contributor to the immediate hazards. Mercaptans are known for their:

    • Extreme Odor: Even at very low concentrations, they have a powerful and often unpleasant smell.

    • Flammability: Lower molecular weight mercaptans are highly flammable, and their vapors can form explosive mixtures with air.[2][3] It is crucial to handle this compound away from any potential ignition sources.[4][5]

    • Toxicity: Inhalation can irritate the respiratory system, and high-level exposure may lead to central nervous system effects, nausea, and even hemolysis.[1][6]

    • Skin and Eye Irritation: Direct contact can cause irritation or chemical burns.[1][5]

  • Benzyl Groups: Benzyl-containing compounds can be lachrymatory (tear-inducing) and are often skin and respiratory irritants.[7] They are also combustible.[7]

  • Acetate Ester Group: While generally less hazardous, esters can cause skin and eye irritation.[8][9] Benzyl acetate is a combustible liquid and may cause respiratory irritation.[8][10]

Given these combined risks, a conservative approach to safety is mandated. Treat this compound with the same level of caution as a volatile and toxic mercaptan.

Anticipated Hazard Summary
Hazard TypeAssociated Functional Group(s)Potential Consequences
Flammability Mercaptan, Benzyl AcetateVapors may form explosive mixtures with air.[2][3] Risk of fire or explosion.
Inhalation Toxicity Mercaptan, BenzylRespiratory irritation, dizziness, nausea, potential CNS and blood effects.[1][6][10]
Skin/Eye Irritation Mercaptan, Benzyl, AcetateIrritation, redness, chemical burns, or serious eye damage.[1][7][8]
Strong Odor MercaptanNuisance and potential indicator of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE for handling this compound.

Required PPE for Handling
Body PartRequired EquipmentRationale and Specifications
Respiratory Full-Face Respirator with Organic Vapor Cartridges A full-face respirator provides both respiratory and eye protection. Given the mercaptan group, an air-purifying respirator with cartridges rated for organic vapors is critical.[3] In cases of potential high concentration or poor ventilation, a supplied-air respirator should be used.[4][6]
Hands Double-Gloving with Chemical-Resistant Gloves Wear two pairs of nitrile or neoprene gloves. Butyl rubber gloves are also an excellent option for mercaptans.[3] Inspect gloves for any signs of degradation before and during use. Dispose of contaminated gloves immediately using proper removal techniques.[11]
Eyes Full-Face Respirator or Chemical Splash Goggles with Face Shield If not using a full-face respirator, tight-fitting chemical splash goggles and a full-face shield are mandatory to protect against splashes and vapors.[5][12]
Body Flame-Resistant Laboratory Coat & Chemical Apron A flame-resistant lab coat should be worn over personal clothing. A chemically resistant apron should be worn over the lab coat to protect against spills.[3]
Feet Closed-Toed Shoes Leather or chemical-resistant shoes are required. Do not wear canvas shoes or sandals in the laboratory.

Operational Plan: From Receipt to Use

A systematic workflow is critical to ensure safety and minimize exposure.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Functionality B 2. Assemble All PPE A->B C 3. Prepare Spill Kit & Waste Containers B->C D 4. Locate Emergency Shower & Eyewash C->D E 5. Don PPE D->E Proceed to Handling F 6. Unpack & Inspect Container E->F G 7. Weigh/Aliquot Compound F->G H 8. Securely Close Primary Container G->H I 9. Perform Experiment H->I J 10. Decontaminate Work Surfaces I->J Experiment Complete K 11. Segregate & Label Waste J->K L 12. Doff & Dispose of Contaminated PPE K->L M 13. Wash Hands Thoroughly L->M

Caption: Step-by-step workflow for safely handling the target compound.

Step-by-Step Guidance
  • Preparation (Outside the Fume Hood):

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble Materials: Gather all necessary PPE, spill containment materials (vermiculite, sand), and designated, labeled hazardous waste containers.[2]

    • Emergency Preparedness: Confirm the location and accessibility of the nearest emergency shower and eyewash station.[2][5]

  • Handling (Inside a Chemical Fume Hood):

    • Don PPE: Put on all required personal protective equipment before handling the primary container.

    • Receiving and Storage:

      • Upon receipt, inspect the container for any damage or leaks.

      • Store the compound in a cool, dry, well-ventilated area, away from heat, light, and incompatible materials like strong oxidizing agents.[13][14] The storage location should be within a secondary containment tray.

    • Weighing and Aliquoting:

      • Perform all manipulations, including weighing and transfers, inside a certified chemical fume hood to control vapor exposure.[8]

      • Use non-sparking tools to prevent ignition sources.

      • Keep the primary container tightly sealed when not in use.[4]

  • Post-Handling and Decontamination:

    • Surface Decontamination: After use, decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol), followed by soap and water.[15] Collect all decontamination materials as hazardous waste.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Disposable gloves, aprons, and other contaminated items should be placed directly into the designated hazardous waste container.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[11] Do not eat, drink, or smoke in the laboratory area.[2][3]

Disposal Plan: Managing Hazardous Waste

Chemical waste containing this compound must be treated as hazardous waste.[2][4]

Waste Segregation and Disposal Protocol
  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated PPE (gloves, wipes, absorbent materials), and empty containers.

    • Liquid Waste: Unused or waste solutions of the compound. Do not pour any amount down the drain.[4]

  • Neutralization (For Spills and Bulk Disposal - Advanced Users Only):

    • While mercaptans can be neutralized with oxidizing agents like sodium hypochlorite (bleach) or potassium permanganate, these reactions can be highly exothermic and produce other hazardous byproducts.[16]

    • This should only be performed by trained personnel with a validated procedure.

    • For most laboratory settings, direct disposal without neutralization is the safest option.

  • Arranging for Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[17][18]

    • Ensure waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures

Emergency SituationImmediate Action Steps
Inhalation 1. Move the affected person to fresh air immediately.[8]2. If breathing is difficult, provide respiratory support.3. Seek immediate medical attention.[3]
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2]2. Use an emergency shower if contact is widespread.3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[1]2. Remove contact lenses if it is safe to do so.3. Seek immediate medical attention.[8]
Spill 1. Evacuate all non-essential personnel from the area.2. Remove all ignition sources.[2]3. If safe to do so, cover the spill with an inert absorbent material like vermiculite or sand.[2][15]4. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.5. Ventilate the area and decontaminate the spill site.
Fire 1. Evacuate the area.2. If the fire is small and you are trained to do so, use a dry chemical, CO2, or foam extinguisher.[2] Do not use water, as it may be ineffective.3. Cool nearby containers with a water spray to prevent explosions.

References

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  • Ranger Environmental. Mercaptan Disposal.
  • StatPearls. (2023, August 2). Mercaptan Toxicity. NCBI Bookshelf.
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  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet: Ethyl Mercaptan.
  • UtilVtorProm. Recycling and disposal of ethyl mercaptan, odorant.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Methyl Mercaptan.
  • Centers for Disease Control and Prevention. (2014, July 1). NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan.
  • National Oceanic and Atmospheric Administration. METHYL MERCAPTAN - CAMEO Chemicals.
  • Fisher Scientific.
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  • Muby Chemicals. Benzyl Acetate Suppliers, with SDS MSDS, USA Canada Europe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.